Nandrolone acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWYUPSVWLOIRF-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931490 | |
| Record name | Nandrolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425-10-1 | |
| Record name | Nandrolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1425-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nandrolone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17.beta.-Acetoxy-19-nortestosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nandrolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyestr-4-en-3-one 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANDROLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4NN9XF7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Nandrolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of nandrolone acetate (19-nortestosterone 17β-acetate). This compound is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone.[1] This document details the synthetic route from its parent compound, nandrolone, and outlines the analytical methodologies crucial for its structural elucidation and purity assessment. The information is intended for research, development, and forensic applications.[2]
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the 17β-hydroxyl group of nandrolone. This process involves reacting nandrolone with an acetylating agent.
General Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of this compound from nandrolone.
Caption: General workflow for the esterification of nandrolone to this compound.
Experimental Protocol: Esterification of Nandrolone
This protocol describes a general procedure for the synthesis of nandrolone esters.[3]
-
Dissolution: Dissolve nandrolone in a suitable solvent, such as pyridine.
-
Acylation: Add the acetylating agent, either acetyl chloride or acetic anhydride, to the solution.
-
Reaction: Stir the reaction mixture at a controlled temperature for a specified period to allow the esterification to proceed to completion.
-
Work-up: After the reaction is complete, the mixture is typically worked up to remove excess reagents and by-products. This may involve quenching the reaction, extraction, and washing.
-
Purification: The crude product is then purified, commonly by chromatographic techniques, to yield pure this compound.[4]
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[5] |
| Synonyms | 19-Nortestosterone Acetate, 3-oxoestr-4-en-17β-yl acetate[6] |
| CAS Number | 1425-10-1[6] |
| Molecular Formula | C₂₀H₂₈O₃[5] |
| Molecular Weight | 316.43 g/mol [6] |
| Appearance | White powder[6] |
| Melting Point | 85.42 °C[6] |
| UVmax | 239 nm[2] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (2 mg/ml).[2] |
Chemical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of synthesized this compound.
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive chemical characterization of a synthesized compound like this compound.
Caption: Logical workflow for the chemical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the structure of the molecule by identifying the chemical environment of the hydrogen atoms.
Experimental Protocol: ¹H NMR [6]
| Parameter | Specification |
| Instrument | 400 MHz NMR spectrometer |
| Sample Preparation | Dilute analyte to ~10 mg/mL in CDCl₃ containing TMS as a 0 ppm reference. |
| Pulse Angle | 90° |
| Delay Between Pulses | 45 seconds |
| Spectral Width | -3 ppm to 13 ppm |
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.87 | s | H-4 |
| 4.67 | t | H-17 |
| 2.09 | s | Acetate methyl protons |
| 0.86 | s | H-18 |
(Note: Specific chemical shifts can vary slightly based on solvent and instrument.)[7]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating this compound from potential impurities and for determining its molecular weight and fragmentation pattern.
Experimental Protocol: GC-MS [6]
| Parameter | Specification |
| Instrument | Agilent gas chromatograph with MS detector |
| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 μm |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temperature | 280°C |
| Injection | 1 μL, Split Ratio = 25:1 |
| MS Scan Range | 30-550 amu |
| Retention Time | ~17.05 min |
Mass Spectral Data
| m/z | Interpretation |
| 316 | Molecular Ion [M]⁺[6] |
| 274 | [M - C₂H₂O]⁺ |
| 256 | [M - CH₃COOH]⁺[5] |
| 228 | Further fragmentation |
| 43 | [CH₃CO]⁺[5] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR [6]
| Parameter | Specification |
| Instrument | FTIR with diamond ATR attachment (1 bounce) |
| Scans | 32 (sample and background) |
| Resolution | 4 cm⁻¹ |
| Aperture | 150 |
Key IR Absorption Bands [8]
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | C=O stretch (ester) |
| ~1660 | C=O stretch (α,β-unsaturated ketone) |
| ~1615 | C=C stretch (alkene) |
| ~1240 | C-O stretch (ester) |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of this compound.
Experimental Protocol: RP-HPLC [9][10][11]
| Parameter | Specification |
| System | Reverse-phase HPLC with UV detector |
| Column | C18 or RP-8 |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water/buffer |
| Detection | UV at ~240 nm |
| Sample Preparation | Dissolve a known weight of the sample in a suitable solvent and dilute to a known concentration. |
Relevant Signaling Pathway
Nandrolone, the active hormone released from this compound, exerts its effects by binding to the androgen receptor (AR). Understanding this pathway is crucial for researchers in drug development.
Caption: Simplified androgen receptor signaling pathway for nandrolone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3862195A - Steroid derivatives and the preparation thereof - Google Patents [patents.google.com]
- 5. This compound | C20H28O3 | CID 102122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. Authenticity assessment of anabolic androgenic steroids in counterfeit drugs by 1H NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. tandfonline.com [tandfonline.com]
The Dawn of a New Class of Anabolic Agents: A Technical Guide to the Discovery and Development of 19-Nortestosterone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of 19-nortestosterone (nandrolone) and its derivatives. From the initial synthesis of the core 19-nor steroid nucleus to the development of orally active progestins and long-acting anabolic esters, this document details the key scientific milestones, experimental methodologies, and structure-activity relationships that have shaped this important class of therapeutic agents. Quantitative data on the biological activity and pharmacokinetics of key derivatives are presented in tabular format for comparative analysis. Detailed experimental protocols for pivotal synthesis and bioassays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying molecular and procedural logic.
Introduction: The Quest for Anabolic Specificity
The development of anabolic-androgenic steroids (AAS) has been driven by the therapeutic goal of dissociating the desirable anabolic (myotrophic) effects from the often-undesirable androgenic (virilizing) effects of testosterone.[1] Early research in the mid-20th century focused on modifying the testosterone molecule to enhance its tissue-building properties while minimizing its masculinizing side effects. A pivotal breakthrough in this endeavor was the removal of the C19 methyl group from the steroid backbone, leading to the synthesis of 19-nortestosterone, also known as nandrolone.[2] This structural modification was found to significantly increase the anabolic-to-androgenic ratio, heralding the advent of a new class of more selective anabolic agents.[3][4]
The Discovery and Synthesis of 19-Nortestosterone
The first synthesis of 19-nortestosterone was a landmark achievement in steroid chemistry. A crucial reaction in this process was the Birch reduction, which allowed for the partial reduction of an aromatic ring, a key step in transforming estrogenic precursors into the 19-norandrostane skeleton.[5][6]
The Birch Reduction: A Gateway to 19-Nor Steroids
The Birch reduction of estradiol methyl ether is a foundational method for the synthesis of the 19-nortestosterone precursor, 19-nor-4-androsten-3,17-dione.[7][8]
Experimental Protocol: Birch Reduction of Estradiol 3-Methyl Ether
-
Materials: Estradiol 3-methyl ether, liquid ammonia, ethanol (or another proton source), and an alkali metal (e.g., lithium or sodium).
-
Procedure:
-
A solution of estradiol 3-methyl ether in a suitable solvent (e.g., tetrahydrofuran, diethyl ether) is prepared.[6]
-
This solution is added to a reaction vessel containing condensed liquid ammonia at -33°C.[5]
-
Small pieces of an alkali metal are added portion-wise to the stirred solution, resulting in a characteristic deep blue color, indicating the presence of solvated electrons.[5]
-
A proton source, such as ethanol, is added to the reaction mixture.
-
The reaction is allowed to proceed until the blue color dissipates, indicating the consumption of the alkali metal.
-
The ammonia is allowed to evaporate, and the remaining residue is worked up by adding water and extracting the product with an organic solvent.
-
The resulting enol ether is then hydrolyzed with aqueous acid to yield 19-nor-4-androsten-3,17-dione.[7]
-
The Development of 19-Nortestosterone Derivatives
The successful synthesis of 19-nortestosterone paved the way for the development of a wide array of derivatives with diverse therapeutic applications. These can be broadly categorized into two main classes: esters of nandrolone and orally active 19-norsteroids.
Nandrolone Esters: Prolonging Anabolic Activity
To overcome the short half-life of nandrolone, various esters were synthesized at the 17β-hydroxyl position. Esterification increases the lipophilicity of the molecule, leading to its deposition in fatty tissue upon intramuscular injection and a slower release into the bloodstream. The two most clinically significant esters are nandrolone phenylpropionate and nandrolone decanoate.[9][10]
Experimental Protocol: Synthesis of Nandrolone Phenylpropionate
-
Materials: Nandrolone, 3-phenylpropanoic acid, an activating agent (e.g., dicyclohexylcarbodiimide - DCC), a catalyst (e.g., 4-dimethylaminopyridine - DMAP), and a suitable solvent (e.g., dichloromethane - DCM).
-
Procedure:
-
Nandrolone and 3-phenylpropanoic acid are dissolved in DCM.
-
DMAP is added as a catalyst.
-
A solution of DCC in DCM is added dropwise to the stirred reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The precipitated dicyclohexylurea byproduct is removed by filtration.
-
The filtrate is washed with aqueous acid, aqueous base, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield nandrolone phenylpropionate.[11][12]
-
Orally Active Derivatives: The Birth of Progestins
A major limitation of testosterone and its early derivatives was their poor oral bioavailability due to extensive first-pass metabolism in the liver. The introduction of a 17α-ethynyl group was found to protect the 17β-hydroxyl group from oxidation, rendering the molecule orally active. The application of this modification to the 19-nortestosterone backbone led to the synthesis of norethindrone (norethisterone), a potent, orally active progestin that became a key component of the first oral contraceptives.[7][13]
Experimental Protocol: Synthesis of Norethindrone
-
Materials: 19-nor-4-androsten-3,17-dione, a strong base (e.g., potassium tert-butoxide), acetylene gas, and a suitable solvent (e.g., toluene, tert-butyl alcohol).[7]
-
Procedure:
-
19-nor-4-androsten-3,17-dione is dissolved in a mixture of toluene and tert-butyl alcohol.
-
Potassium tert-butoxide is added to the solution.
-
Acetylene gas is bubbled through the stirred reaction mixture.[7]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization to yield norethindrone.[7]
-
Quantitative Analysis of 19-Nortestosterone Derivatives
The biological activity of 19-nortestosterone derivatives is characterized by their anabolic and androgenic potency, their binding affinity to the androgen receptor (AR), and their pharmacokinetic profiles.
Table 1: Comparative Biological and Pharmacokinetic Data of Selected 19-Nortestosterone Derivatives
| Compound | Anabolic:Androgenic Ratio | Relative Binding Affinity for AR (Testosterone = 100) | Half-life (Intramuscular) |
| Testosterone | 1:1 | 100 | ~1-2 hours (unesterified) |
| Nandrolone | ~3-6:1 | ~125 | ~6 days |
| Nandrolone Phenylpropionate | ~3-6:1 | (pro-drug) | ~3 days |
| Nandrolone Decanoate | ~3-6:1 | (pro-drug) | ~7-12 days |
| Norethindrone | Weakly anabolic/androgenic | ~50 | ~5-14 hours (oral) |
| Trenbolone | ~5:1 | ~500 | Ester-dependent |
| 7α-methyl-19-nortestosterone (MENT) | ~10:1 | ~1000 | ~40 minutes (IV) |
Note: Anabolic:androgenic ratios and relative binding affinities can vary depending on the assay system used. Half-life is also dependent on the ester form and route of administration.[3][14][15][16][17][18]
Experimental Methodologies for Biological Characterization
The determination of the anabolic and androgenic activity of 19-nortestosterone derivatives relies on well-established in vivo and in vitro assays.
The Hershberger Assay: In Vivo Assessment of Anabolic and Androgenic Activity
The Hershberger assay is the gold standard for differentiating between anabolic and androgenic effects in a rodent model. It utilizes the differential response of the levator ani muscle (anabolic) and the seminal vesicles/ventral prostate (androgenic) to the administration of the test compound in castrated rats.
Experimental Protocol: Hershberger Assay
-
Animals: Immature, castrated male rats.
-
Procedure:
-
Animals are castrated and allowed a post-operative recovery period.
-
The test compound is administered daily for a set period (typically 7-10 days) via subcutaneous injection or oral gavage.
-
A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
At the end of the treatment period, the animals are euthanized, and the levator ani muscle, seminal vesicles, and ventral prostate are dissected and weighed.
-
The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weight of the seminal vesicles and ventral prostate.
-
The anabolic-to-androgenic ratio is calculated by comparing the relative potencies of the test compound on these tissues.
-
Androgen Receptor Binding Assay: In Vitro Assessment of Affinity
Radioligand binding assays are used to determine the affinity of a compound for the androgen receptor. This is a crucial in vitro parameter that often correlates with in vivo potency.
Experimental Protocol: Androgen Receptor Radioligand Binding Assay
-
Materials: A source of androgen receptors (e.g., rat prostate cytosol or cells expressing recombinant AR), a radiolabeled ligand (e.g., [³H]-dihydrotestosterone or [³H]-R1881), the unlabeled test compound, and a filtration apparatus.
-
Procedure:
-
The AR preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out until equilibrium is reached.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the receptor-ligand complex.
-
The amount of radioactivity on the filter is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
-
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
19-Nortestosterone and its derivatives exert their biological effects primarily through the androgen receptor, a ligand-activated transcription factor.
Caption: Androgen Receptor Signaling Pathway for 19-Nortestosterone Derivatives.
Experimental Workflow for the Development of 19-Nortestosterone Derivatives
The development of new 19-nortestosterone derivatives follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.
Caption: Experimental Workflow for 19-Nortestosterone Derivative Development.
Conclusion
The discovery of 19-nortestosterone and the subsequent development of its derivatives represent a significant advancement in medicinal chemistry and endocrinology. By strategically modifying the testosterone molecule, scientists were able to create a new class of anabolic agents with improved therapeutic indices. The methodologies and assays detailed in this guide have been instrumental in the characterization and progression of these compounds. The ongoing exploration of the 19-nor steroid scaffold, including the development of selective androgen receptor modulators (SARMs), continues to be a promising area of research for the treatment of a wide range of conditions, from muscle wasting and osteoporosis to hormone replacement therapy and contraception. This technical guide serves as a foundational resource for researchers seeking to understand the historical context and experimental basis of this important class of steroids.
References
- 1. endocrine.org [endocrine.org]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. baranlab.org [baranlab.org]
- 7. Norethindrone synthesis - chemicalbook [chemicalbook.com]
- 8. Nandrolone synthesis - chemicalbook [chemicalbook.com]
- 9. Side Effects Compared: Nandrolone Decanoate vs. Phenylpropionate - TeleTest.ca [teletest.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. Nandrolone phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis and Bioactivity of Nandrolone phenylpropionate_Chemicalbook [chemicalbook.com]
- 13. [Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Pathways of Nandrolone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nandrolone, an anabolic androgenic steroid, undergoes extensive in vitro metabolism primarily through Phase I reduction and hydroxylation, followed by Phase II conjugation reactions. This technical guide provides a detailed overview of these metabolic pathways, focusing on the core enzymatic processes, key metabolites, and established experimental protocols for their investigation. Quantitative data on enzyme kinetics, where available, are summarized to provide a comparative reference for researchers. Detailed methodologies for in vitro experiments using common systems such as human liver microsomes and S9 fractions are provided, alongside analytical procedures for metabolite quantification. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a clear understanding of the processes involved.
Introduction to Nandrolone Metabolism
Nandrolone (19-nortestosterone) is a synthetic anabolic-androgenic steroid derived from testosterone. In pharmaceutical preparations, it is often esterified, as with nandrolone acetate, to prolong its therapeutic effect. Prior to exerting its biological activity and undergoing metabolism, the acetate ester is rapidly hydrolyzed to free nandrolone by esterases. The subsequent metabolism of nandrolone is crucial for its clearance and is a key area of study in drug development, clinical pharmacology, and anti-doping science. In vitro models are invaluable tools for elucidating these metabolic pathways, identifying the enzymes involved, and characterizing the resulting metabolites.
Phase I Metabolic Pathways
The initial phase of nandrolone metabolism involves the modification of its chemical structure through reduction and hydroxylation reactions, primarily catalyzed by reductases and cytochrome P450 (CYP) enzymes.
Reduction of the A-Ring
The most prominent Phase I metabolic route for nandrolone is the reduction of its A-ring. This process is primarily mediated by the enzyme 5α-reductase, leading to the formation of 5α-dihydronandrolone (5α-DHN). Further reduction of the 3-keto group by 3α/β-hydroxysteroid oxidoreductases (3α/β-HSOR) results in the formation of the two major urinary metabolites: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE)[1].
The primary metabolites of nandrolone's A-ring reduction are:
-
5α-Dihydronandrolone (5α-DHN)
-
19-Norandrosterone (19-NA)
-
19-Noretiocholanolone (19-NE)
Hydroxylation by Cytochrome P450 Enzymes
While A-ring reduction is the dominant pathway, hydroxylation reactions mediated by CYP enzymes also contribute to nandrolone's Phase I metabolism. The specific CYP isoforms involved in nandrolone hydroxylation are not as extensively characterized as those for other steroids. However, studies on similar synthetic steroids suggest the involvement of the CYP3A family, particularly CYP3A4, in hydroxylation reactions[2][3][4]. One study has also demonstrated the in vitro hydroxylation of nandrolone at the 2α-position by the bacterial cytochrome P450 enzyme CYP105D18[5][6]. Further research is needed to fully elucidate the quantitative contribution of different human CYP isoforms to nandrolone metabolism.
Phase II Metabolic Pathways
Following Phase I modifications, nandrolone and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The primary conjugation pathways are glucuronidation and sulfation.
Glucuronidation
Glucuronidation is a major Phase II pathway for nandrolone metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the hydroxyl groups of the steroid metabolites. In vitro studies have identified UGT2B7 and UGT2B17 as the primary isoforms responsible for the glucuronidation of 19-norandrosterone[5]. The relative contribution of these isoforms has been determined to be approximately 39% for UGT2B7 and 31% for UGT2B17[5]. Inhibition assays using human liver microsomes have also implicated UGT2B15 in this process[5].
Sulfation
Sulfation, the addition of a sulfonate group, is another important Phase II conjugation reaction for nandrolone metabolites. This process is catalyzed by sulfotransferases (SULTs). While less extensively studied in vitro for nandrolone specifically, sulfated metabolites of 19-norandrosterone and 19-noretiocholanolone have been identified.
Quantitative Data on Nandrolone Metabolism
While qualitative metabolic pathways are well-documented, specific quantitative data on the enzyme kinetics of nandrolone metabolism in vitro are limited in the publicly available literature. The following tables summarize the available information.
Table 1: Enzyme Kinetic Parameters for Testosterone 6β-Hydroxylation by CYP3A4 (as a proxy for steroid hydroxylation)
| Parameter | Value | Cell Line | Reference |
| Km | 20.60 ± 0.10 µM | WRL-68 (CYP3A4 overexpressing) | [7] |
| Vmax | 43.23 ± 1.21 nM/min/mg total protein | WRL-68 (CYP3A4 overexpressing) | [7] |
Note: This data is for testosterone, a structurally similar steroid, and provides an indication of the kinetic parameters that might be expected for nandrolone hydroxylation by CYP3A4.
Table 2: Relative Contribution of UGT Isoforms to 19-Norandrosterone Glucuronidation
| UGT Isoform | Relative Contribution | Reference |
| UGT2B7 | 39% | [5] |
| UGT2B17 | 31% | [5] |
Table 3: Analytical Method Performance for Nandrolone Metabolite Quantification
| Parameter | 19-Norandrosterone (19-NA) | 19-Noretiocholanolone (19-NE) | Reference |
| Limit of Quantification (LOQ) by GC-MS | <1 ng/mL | <1 ng/mL | [8] |
| Lower Limit of Quantitation by GC-MS | 1 ng/mL | - | [8] |
| Detection Limit by GC-MS | 0.01 ng/mL | 0.06 ng/mL | [9] |
| Quantification Range by LC-MS/MS | 1-100 ng/mL | 1-100 ng/mL | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to study nandrolone metabolism.
In Vitro Metabolism using Human Liver S9 Fraction
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism.
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Nandrolone (e.g., 1-10 µM final concentration, dissolved in a minimal amount of organic solvent like DMSO, typically <0.2% of final volume)
-
Liver S9 Fraction (final protein concentration of 1 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding cofactors. For combined Phase I and Phase II, add:
-
NADPH (1 mM final concentration)
-
UDPGA (2 mM final concentration)
-
PAPS (for sulfation studies, if desired)
-
-
Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS.
Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines the general procedure for determining the Michaelis-Menten constants for an enzyme-catalyzed reaction.
Protocol:
-
Prepare a series of substrate concentrations: Prepare a range of nandrolone concentrations that bracket the expected Km value.
-
Set up incubation reactions: For each substrate concentration, perform an incubation as described in section 5.1, keeping the enzyme concentration and incubation time constant. The incubation time should be within the linear range of product formation.
-
Measure initial reaction velocities (Vo): Quantify the amount of metabolite formed at each substrate concentration. The initial velocity is expressed as the amount of product formed per unit time per mg of protein.
-
Data Analysis:
-
Plot the initial velocity (Vo) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Alternatively, use a linearization method such as the Lineweaver-Burk plot (1/Vo vs. 1/[S]) or the Eadie-Hofstee plot (Vo vs. Vo/[S]) to graphically determine the kinetic parameters[11][12][13][14].
-
Quantification of Nandrolone Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of nandrolone metabolites from in vitro incubation samples.
Protocol:
-
Sample Preparation: Use the supernatant from the terminated incubation reaction (section 5.1). An internal standard (e.g., a deuterated analog of the metabolite of interest) should be added before any extraction steps.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate is commonly employed to achieve separation[15].
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min[15].
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is common for the detection of nandrolone and its metabolites[15].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each metabolite and the internal standard[15].
-
-
Quantification: Create a calibration curve using standards of the known metabolites at various concentrations. The concentration of the metabolites in the unknown samples is determined by comparing their peak areas to the calibration curve, normalized to the internal standard[15].
Visualizations
Metabolic Pathways
Caption: In vitro metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism
Caption: General workflow for in vitro metabolism of nandrolone.
Conclusion
The in vitro metabolism of this compound is a multi-step process involving initial hydrolysis followed by extensive Phase I and Phase II biotransformations. The primary metabolic pathways lead to the formation of 19-norandrosterone and 19-noretiocholanolone, which are then conjugated, primarily through glucuronidation by UGT2B7 and UGT2B17. While the qualitative aspects of these pathways are well-understood, there is a need for more comprehensive quantitative data on the kinetics of the enzymes involved. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to further investigate the in vitro metabolism of nandrolone and other related anabolic androgenic steroids. Such studies are essential for a complete understanding of their pharmacology, toxicology, and for the development of sensitive detection methods.
References
- 1. Metabolism and receptor binding of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Human cytochrome P-450 3A4: in vitro drug-drug interaction patterns are substrate-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separate and interactive regulation of cytochrome P450 3A4 by triiodothyronine, dexamethasone, and growth hormone in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implication of Human UGT2B7, 2B15, and 2B17 in 19-Norandrosterone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UGT2B17 Genetic Polymorphisms Dramatically Affect the Pharmacokinetics of MK-7246 in Healthy Subjects in a First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Human Uridine-Diphosphate Glucuronosyl Transferase (UGT) 1A Isoforms in Liver, Intestine and Kidney using nanoLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tainstruments.com [tainstruments.com]
- 13. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 14. Experimental designs for estimating the parameters of the Michaelis-Menten equation from progress curves of enzyme-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Pharmacokinetics and Bioavailability of Nandrolone Esters in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is utilized in veterinary and human medicine for its anabolic properties, promoting muscle growth and red blood cell production.[1] To prolong its therapeutic window, nandrolone is commonly administered as an ester prodrug, such as nandrolone acetate or nandrolone decanoate. These esters are hydrolyzed in the body to release the active nandrolone molecule. Understanding the pharmacokinetic profiles and bioavailability of these esters in different animal models is crucial for preclinical drug development, toxicological studies, and establishing appropriate dosing regimens. This technical guide provides an in-depth overview of the available scientific literature on the pharmacokinetics and bioavailability of nandrolone esters in various animal models, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.
While this guide aims to provide comprehensive information on this compound, it is important to note that the available scientific literature predominantly focuses on the longer-acting ester, nandrolone decanoate. Consequently, detailed pharmacokinetic parameters for this compound in animal models are not as readily available. This document will present the existing data for nandrolone and its decanoate ester as a primary reference, supplemented with comparative information where possible.
Data Presentation: Pharmacokinetic Parameters of Nandrolone Esters
The following tables summarize the key pharmacokinetic parameters of nandrolone following the administration of its esters in various animal models. Due to the limited availability of data for this compound, the tables primarily feature data for nandrolone decanoate and other esters to provide a comparative context.
Table 1: Pharmacokinetic Parameters of Nandrolone Decanoate in Male Wistar Rats
| Parameter | Value | Reference |
| Dose | 1 mg/100g body weight, intramuscularly (once a week for 8 weeks) | [2] |
| Vehicle | Not specified | [2] |
| Analytical Method | Not specified | [2] |
| Note | This study focused on redox homeostasis and did not provide detailed pharmacokinetic parameters like Cmax, Tmax, or AUC. | [2] |
Table 2: Pharmacokinetic Parameters of Nandrolone Laurate in Dogs
| Parameter | Value | Reference |
| Dose | 1 mg/kg, intramuscularly | [3] |
| Vehicle | Oily solution | [3] |
| Tmax (Peak Level) | ~5 days | [3] |
| Elimination Half-life (t½) | ~12 days | [3] |
| Note | Measurable levels were still present 21 days post-injection. No pharmacokinetic differences were observed between male and female animals. | [3] |
Table 3: Comparative Pharmacokinetic Parameters of Nandrolone Esters in Rats
| Ester | Elimination Half-life (t½) of the intramuscular depot | Duration of Action | Reference |
| Nandrolone | 0.6 hours | - | [3] |
| Phenylpropionate | 25 hours | ~1 week | [3] |
| Decanoate | 130 hours | ~2-3 weeks | [3] |
| Laurate | 243 hours | ~3-4 weeks | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the experimental protocols from key studies investigating the effects and analysis of nandrolone esters in animal models.
Protocol 1: Chronic Administration of Nandrolone Decanoate in Male Wistar Rats
-
Objective: To investigate the impact of supraphysiological doses of nandrolone decanoate on the redox balance of various organs.[2]
-
Animal Model: Male Wistar rats.[2]
-
Dosing Regimen: Intramuscular injections of nandrolone decanoate at a dose of 1 mg per 100 g of body weight, administered once a week for a duration of 8 weeks.[2]
-
Sample Collection and Analysis: At the end of the treatment period, tissues (liver, heart, and kidney) were collected to measure the activity and mRNA levels of NADPH Oxidase (NOX), catalase, glutathione peroxidase (GPx), and total superoxide dismutase (SOD), as well as reduced thiol and carbonyl residue proteins.[2]
Protocol 2: Pharmacokinetic Study of Nandrolone Laurate in Dogs
-
Objective: To determine the pharmacokinetic profile of nandrolone laurate after intramuscular injection in dogs.[3]
-
Animal Model: Dogs (male and female).[3]
-
Dosing Regimen: A single intramuscular injection of nandrolone laurate at a dose of 1 mg/kg.[3]
-
Vehicle: Light yellow oily solution.[3]
-
Sample Collection: Blood samples were collected at various time points to measure plasma nandrolone levels.[3]
-
Pharmacokinetic Analysis: Plasma nandrolone concentrations were plotted against time to determine the peak plasma level (Tmax) and the elimination half-life.[3]
Protocol 3: In Vitro and In Vivo Metabolism of Nandrolone Decanoate in Castrated Horses
-
Objective: To study the biotransformation of nandrolone decanoate in horses.[4][5]
-
Dosing Regimen: Intramuscular administration of 800 mg of nandrolone decanoate once weekly for three consecutive weeks.[4][5]
-
Sample Collection: Plasma and urine samples were collected for at least 20 days after the last administration.[4][5]
-
Analytical Method: The study identified metabolites through various analytical techniques to elucidate the biotransformation pathways which included hydrolysis, reduction, oxidation, and sulfation.[4][5]
Protocol 4: Analytical Method for Nandrolone and its Esters in Equine Plasma
-
Objective: To develop a sensitive method for the simultaneous separation, quantification, and confirmation of 16 testosterone and nandrolone esters in equine plasma.
-
Sample Preparation: Liquid-liquid extraction of analytes from equine plasma using a mixture of methyl tert-butyl ether and ethyl acetate.
-
Analytical Instrumentation: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
-
Detection: Positive electrospray ionization mode with selected reaction monitoring (SRM).
-
Key Performance Metrics: Limits of detection (LOD) and quantification (LOQ) were in the range of 25-100 pg/mL and 100-200 pg/mL, respectively.
Mandatory Visualizations
Signaling Pathway and Metabolism Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for nandrolone and its metabolic breakdown.
Conclusion
This technical guide has synthesized the available information on the pharmacokinetics and bioavailability of nandrolone esters in various animal models. While comprehensive data for nandrolone decanoate and other esters are present, there is a notable scarcity of specific pharmacokinetic parameters for this compound. The provided experimental protocols offer a foundation for designing future studies to address this knowledge gap. The visualized metabolic and signaling pathways provide a clear understanding of nandrolone's mechanism of action and fate in the body. Further research focusing on the comparative pharmacokinetics of different nandrolone esters, including the acetate form, is warranted to provide a more complete picture for drug development and regulatory purposes.
References
- 1. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anabolic androgenic steroid nandrolone decanoate disrupts redox homeostasis in liver, heart and kidney of male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Studies of Nandrolone Decanoate in Castrated Horses After Intramuscular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of Nandrolone to Steroid Hormone Receptors
Introduction
Nandrolone acetate is an esterified prodrug of nandrolone, also known as 19-nortestosterone.[1][2] Following administration, it is rapidly hydrolyzed in the blood into the active compound, nandrolone.[2] Therefore, to understand the molecular interactions and physiological effects, it is crucial to analyze the binding affinity of nandrolone itself to the primary steroid hormone receptors. This technical guide provides a comprehensive overview of the binding characteristics of nandrolone to the Androgen Receptor (AR), Progesterone Receptor (PR), and Estrogen Receptor (ER).
This document summarizes quantitative binding data, details common experimental protocols for determining binding affinity, and visualizes the core signaling pathways and experimental workflows. Nandrolone is an agonist of the androgen receptor and is characterized by strong anabolic and weak androgenic effects.[1][3]
Androgen Receptor (AR) Binding Affinity
Nandrolone is a potent agonist of the androgen receptor.[1] Its binding affinity is often higher than that of the endogenous androgen, testosterone.[4] Unlike testosterone, which is converted by 5α-reductase to the more potent dihydrotestosterone (DHT), nandrolone is metabolized by the same enzyme into 5α-dihydronandrolone (DHN), a much weaker AR ligand.[1][4] This differential metabolism is responsible for nandrolone's reduced androgenic effects in tissues with high 5α-reductase activity, such as the prostate and skin.[1][3][4]
Quantitative AR Binding Data
The following table summarizes the relative binding affinity (RBA) of nandrolone for the androgen receptor compared to other reference steroids.
| Compound | Receptor Source | Relative Binding Affinity (%) | Reference Ligand (100%) |
| Nandrolone | Rat Prostate / Muscle | 154-155 | Testosterone |
| Nandrolone | Rat Prostate / Muscle | >100 | Methyltrienolone (MT) |
| Testosterone | Rat Prostate / Muscle | 100 | Testosterone |
| Dihydrotestosterone (DHT) | Rat Prostate | 46 | Methyltrienolone (MT) |
| Dihydrotestosterone (DHT) | Rat Muscle | 1 | Methyltrienolone (MT) |
Data compiled from multiple sources.[1][4][5][6]
Progesterone Receptor (PR) Binding Affinity
In addition to its activity at the AR, nandrolone is also a potent progestogen, demonstrating significant binding to the progesterone receptor.[1] This progestogenic activity can contribute to its overall physiological and side-effect profile, including suppression of gonadotropins.[1]
Quantitative PR Binding Data
The table below presents the relative binding affinity of nandrolone for the progesterone receptor.
| Compound | Relative Binding Affinity (%) | Reference Ligand (100%) |
| Nandrolone | 20-22 | Progesterone |
| Testosterone | 1.0-1.2 | Progesterone |
| Estradiol | 2.6 | Progesterone |
Data compiled from multiple sources.[1][6]
Estrogen Receptor (ER) Binding Affinity
Nandrolone exhibits a very low direct binding affinity for the estrogen receptor.[1][6] However, it can be aromatized to a limited extent into estrogenic metabolites, which may lead to estrogenic side effects at high doses.[1][7] Some studies have also suggested that long-term administration of nandrolone can lead to a downstream decrease in the density of estrogen receptors in certain tissues, such as the uterus in female rats.[8]
Quantitative ER Binding Data
| Compound | Relative Binding Affinity (%) | Reference Ligand (100%) |
| Nandrolone | <0.1 | Estradiol |
| Testosterone | <0.1 | Estradiol |
| Progesterone | 2.6 | Estradiol |
Data compiled from multiple sources.[1][6]
Signaling Pathway and Experimental Workflow
Classical Steroid Hormone Receptor Signaling
Steroid hormones like nandrolone primarily act through intracellular receptors that function as ligand-activated transcription factors.[9] The steroid diffuses across the cell membrane and binds to its cognate receptor (e.g., AR) in the cytoplasm.[10] This binding induces a conformational change, often causing the dissociation of heat shock proteins, which allows the receptor-ligand complex to dimerize and translocate into the nucleus.[9][10] Inside the nucleus, the complex binds to specific DNA sequences known as Hormone Response Elements (HREs) in the regulatory regions of target genes, thereby modulating gene transcription.[9]
Caption: Nandrolone binds to the cytoplasmic AR, which then translocates to the nucleus to regulate gene expression.
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinity of nandrolone to steroid receptors is typically determined using a competitive radioligand binding assay.[11][12] This method measures the ability of a test compound (the 'cold' ligand, e.g., nandrolone) to compete with a constant concentration of a radiolabeled ligand (the 'hot' ligand, e.g., [3H]-R1881 for the AR) for binding to a receptor preparation.[11]
Detailed Methodology:
-
Receptor Preparation: A source of the target receptor is prepared. This is commonly a cytosol fraction from a target tissue (e.g., rat prostate for AR) or from cells engineered to overexpress the receptor (e.g., MCF-7 cells).[4][11] Tissues are homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol) and centrifuged at high speed to isolate the cytosolic fraction containing the soluble receptors.[11]
-
Assay Incubation: A constant concentration of the radiolabeled ligand (e.g., [3H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound (nandrolone).[11][12]
-
Control Tubes:
-
Total Binding: Contains only the radiolabeled ligand and the receptor preparation to determine the maximum binding.[11]
-
Non-specific Binding: Contains the radiolabeled ligand, receptor, and a large excess (e.g., 100-fold) of an unlabeled ligand to saturate the receptors and measure binding to non-receptor components.[11]
-
-
Incubation: The mixture is incubated, often overnight at 4°C, to allow the binding to reach equilibrium.[11]
-
Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand must be separated from the free radioligand. A common method involves adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.[11] The slurry is then washed multiple times with buffer to remove the unbound radioligand.
-
Quantification: A scintillation cocktail is added to the washed HAP pellet, and the radioactivity is measured using a scintillation counter.[11] The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (nandrolone) concentration. The IC50 value (the concentration of nandrolone that inhibits 50% of the specific binding of the radioligand) is determined from this curve. This can then be used to calculate the inhibition constant (Ki) or Relative Binding Affinity (RBA).
Caption: Key steps in determining ligand binding affinity, from preparation to data analysis.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 7. swolverine.com [swolverine.com]
- 8. Anabolic steroid (nandrolone) treatment during adolescence decreases the number of glucocorticoid and estrogen receptors in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Steroid Hormone Receptors | GLOWM [glowm.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Conversion of Nandrolone Esters: A Technical Guide for Researchers
An In-depth Examination of the Pharmacokinetics, Metabolism, and Bioanalytical Methodologies Associated with the Hydrolysis of Nandrolone Prodrugs
This technical guide provides a comprehensive overview of the in vivo conversion of nandrolone esters, with a primary focus on nandrolone decanoate as a representative long-acting ester, into the active androgen, nandrolone. While the user's query specified nandrolone acetate, the available scientific literature predominantly investigates longer-chain esters like decanoate and phenylpropionate. The principles of ester hydrolysis and subsequent metabolism are conserved across these compounds, with the primary difference being the pharmacokinetic profile dictated by the length of the ester chain. This guide will, therefore, leverage the extensive data on nandrolone decanoate to provide a robust framework for understanding the in vivo behavior of nandrolone esters.
Introduction: Nandrolone Esters as Prodrugs
Nandrolone, an anabolic-androgenic steroid, is administered as an ester prodrug, such as nandrolone decanoate or nandrolone phenylpropionate, to prolong its therapeutic effect. The esterification of the 17β-hydroxyl group increases the lipophilicity of the molecule, leading to its deposition in intramuscular or subcutaneous adipose tissue upon injection. The rate-limiting step in the appearance of nandrolone in the systemic circulation is the release of the ester from this depot. Once in circulation, nandrolone esters are rapidly hydrolyzed by endogenous esterases to yield the pharmacologically active nandrolone.
Pharmacokinetics of Nandrolone Esters
The pharmacokinetic profile of nandrolone is characterized by a "flip-flop" phenomenon, where the rate of absorption from the injection site is slower than the rate of elimination of the active drug. The length of the ester side chain is a critical determinant of the absorption rate and, consequently, the duration of action.
-
This compound (and other short-chain esters): Although specific pharmacokinetic data for this compound is sparse in the literature, it is well-established that shorter ester chains lead to a faster release from the injection depot. This results in a more rapid onset of action and a shorter half-life compared to longer-chain esters. For instance, nandrolone phenylpropionate, another short-chain ester, exhibits a shorter half-life than nandrolone decanoate.
-
Nandrolone Decanoate (long-chain ester): This is a long-acting formulation with a slow release from the intramuscular depot. The elimination half-life of nandrolone decanoate from the injection site is approximately 6 to 12 days.[1] Following a single intramuscular injection of nandrolone decanoate, peak plasma concentrations of nandrolone are typically reached within 30 to 72 hours.[2][3]
The following tables summarize the pharmacokinetic parameters of nandrolone following the administration of nandrolone decanoate.
Table 1: Pharmacokinetic Parameters of Nandrolone after Intramuscular Administration of Nandrolone Decanoate in Healthy Men
| Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (days) |
| 50 mg | 2.14 | 30 | 7.1 |
| 100 mg | 4.26 | 30 | 11.7 |
| 150 mg | 5.16 | 72 | 11.8 |
Data compiled from Bagchus et al., 2005.[2][3][4]
Table 2: General Pharmacokinetic Properties of Nandrolone and Nandrolone Decanoate
| Parameter | Value |
| Bioavailability (Intramuscular) | 53-73% |
| Half-life of Nandrolone Decanoate Hydrolysis in Serum | < 1 hour |
| Combined Half-life of Hydrolysis, Distribution, and Elimination of Nandrolone | 4.3 hours |
| Mean Nandrolone Serum Clearance | 1.55 L/h/kg |
Data compiled from various sources.[1][5]
Enzymatic Conversion of Nandrolone Esters
The conversion of nandrolone esters to nandrolone is a hydrolytic process catalyzed by non-specific esterases.
Key Enzymes and Cellular Locations
-
Carboxylesterases (CES): These are the primary enzymes responsible for the hydrolysis of a wide range of ester-containing drugs. Human liver carboxylesterase 1 (CES1) is highly abundant in the liver and is a key player in the metabolism of many xenobiotics.[6] The hydrolysis of nandrolone esters is thought to occur predominantly in the blood and liver. Studies have shown that nandrolone decanoate hydrolysis occurs in human whole blood, suggesting that blood-borne esterases are a major site of conversion.
-
Phosphodiesterase 7B (PDE7B): Research has indicated that PDE7B, an enzyme found in the liver cytosol, is involved in the hydrolysis of testosterone enanthate and nandrolone decanoate.[7] Inhibition of PDE7B has been shown to decrease the hydrolysis of nandrolone decanoate in liver cytosol preparations.[7]
Metabolic Pathway of Nandrolone
Once nandrolone is released, it undergoes metabolism primarily in the liver, in a manner similar to testosterone. The key metabolic steps include:
-
5α-Reduction: Nandrolone is a substrate for the enzyme 5α-reductase. Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT), the 5α-reduction of nandrolone results in the formation of 5α-dihydronandrolone, a much weaker androgen receptor agonist. This property contributes to the lower androgenic potential of nandrolone compared to testosterone.
-
Other Metabolic Transformations: Nandrolone is also metabolized to 19-norandrosterone and 19-noretiocholanolone, which are the major urinary metabolites. These metabolites can be conjugated with glucuronic acid or sulfate before excretion.
Experimental Protocols
This section outlines the methodologies for conducting in vivo studies to evaluate the conversion of nandrolone esters to nandrolone and for the bioanalytical quantification of the involved compounds.
In Vivo Animal Study Protocol (Rat Model)
This protocol provides a general framework for a pharmacokinetic study in rats.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Drug Formulation: this compound or decanoate is dissolved in a sterile oil vehicle (e.g., sesame oil, peanut oil) to the desired concentration.
-
Administration:
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, and 336 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Urine Collection:
-
Animals can be housed in metabolic cages for the collection of 24-hour urine samples at specified intervals.
-
Urine volume is recorded, and aliquots are stored at -80°C.
-
Analytical Methodology: LC-MS/MS for Nandrolone Quantification in Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of nandrolone.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add an internal standard (e.g., nandrolone-d3).
-
Add 1 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for nandrolone and the internal standard. For nandrolone, a common transition is m/z 275.2 → 109.1.
-
-
Quantification: A calibration curve is generated using standards of known nandrolone concentrations in a blank matrix. The concentration of nandrolone in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Analytical Methodology: GC-MS for Nandrolone and its Esters
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of anabolic steroids.
-
Sample Preparation (includes derivatization):
-
Extraction from the biological matrix (e.g., liquid-liquid extraction as described above).
-
Derivatization: To improve the volatility and chromatographic properties of nandrolone, a derivatization step is necessary. This typically involves silylation with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A GC system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized nandrolone and its esters.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
In Vivo Conversion and Metabolism of Nandrolone Esters
References
- 1. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men. | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 8. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
The Influence of Nandrolone Acetate on Satellite Cell Proliferation and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nandrolone, an anabolic androgenic steroid (AAS), is recognized for its significant impact on skeletal muscle mass and strength.[1] A primary mechanism underlying these effects is its influence on muscle satellite cells, the resident stem cells crucial for muscle growth, repair, and regeneration. This technical guide provides an in-depth analysis of the effects of nandrolone acetate on satellite cell proliferation and differentiation. It summarizes key quantitative data, presents detailed experimental protocols for assessing these cellular processes, and delineates the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of muscle biology and drug development.
Introduction
Satellite cells, located between the basal lamina and the sarcolemma of muscle fibers, are typically quiescent in mature muscle.[2] Upon activation by stimuli such as injury or resistance exercise, they enter the cell cycle to proliferate and subsequently differentiate, fusing with existing muscle fibers to promote hypertrophy or forming new myofibers to repair damage. Androgens, including testosterone and its synthetic derivatives like nandrolone, are known to modulate these critical functions of satellite cells.[3] this compound, as an ester of nandrolone, is a potent agonist of the androgen receptor (AR) and exhibits strong anabolic properties with reduced androgenic effects compared to testosterone.[4] Understanding the precise molecular and cellular mechanisms by which this compound influences satellite cell activity is paramount for developing therapeutic strategies for muscle wasting diseases and for comprehending the physiological consequences of its use and misuse.
Quantitative Effects of Nandrolone on Satellite Cells and Muscle Fibers
The administration of nandrolone has been shown to induce significant changes in satellite cell populations and muscle fiber characteristics. The following tables summarize quantitative data from a key study investigating the effects of nandrolone decanoate in an in vivo chicken model. While the ester differs, the active compound is nandrolone, providing valuable insights into its biological effects.
Table 1: Effect of Nandrolone Decanoate on Pectoralis Muscle Mass and Fiber Diameter in Chickens [5]
| Parameter | Control Group | Nandrolone Group | Percentage Change | p-value |
| Pectoralis Muscle Mass (g) | 52.14 - 57.06 | 63.74 - 67.76 | ~22% increase | p=0.0002 |
| Muscle Fiber Diameter (µm) | 30.70 - 34.04 | 36.39 - 42.32 | ~24% increase | p=0.0047 |
Table 2: Effect of Nandrolone Decanoate on Satellite Cell and Myonuclear Parameters in Chicken Pectoralis Muscle [5]
| Parameter | Control Group | Nandrolone Group | Percentage Change | p-value |
| Satellite Cell Frequency (%) | 5.50 - 6.82 | 7.16 - 9.01 | ~28% increase | p=0.0199 |
| Satellite Cells per mm of Fiber | 4.93 - 6.41 | 7.15 - 9.62 | ~50% increase | p=0.0038 |
| Myonuclei per mm of Fiber Length | 75.80 - 86.49 | 87.46 - 103.98 | Significant increase | p=0.0156 |
| Area of Sarcolemma per Satellite Cell (µm²) | 16,674 - 19,518 | 13,588 - 16,333 | ~16% decrease | p=0.0276 |
Table 3: In Vitro Effects of Nandrolone Decanoate on C2C12 Myoblast Proliferation [6]
| Nandrolone Concentration | Observation (after 5 days) |
| 5 µM | Significant increase in cell proliferation |
| 50 µM | Decrease in cell proliferation |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on satellite cell proliferation and differentiation.
In Vitro C2C12 Myoblast Proliferation Assay (MTT)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effect of this compound on the proliferation of C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in ethanol or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of GM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in GM to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Remove the old medium from the wells and add 100 µL of the respective this compound-containing medium. Include a vehicle control group (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.
Myoblast Differentiation and Fusion Index Quantification
This protocol describes the induction of C2C12 myoblast differentiation and the quantification of myotube formation using immunofluorescence for Myosin Heavy Chain (MHC) and DAPI for nuclear staining.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM)
-
Differentiation Medium (DM): DMEM with 2% horse serum and 1% penicillin-streptomycin
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MHC)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Proliferation: Seed C2C12 myoblasts on glass coverslips in 24-well plates in GM and grow to ~80-90% confluency.
-
Induction of Differentiation: Replace the GM with DM containing the desired concentrations of this compound or vehicle.
-
Differentiation Period: Culture the cells for 3-5 days, replacing the medium every 48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-MHC antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Fusion Index Calculation: The fusion index is calculated as the number of nuclei within MHC-positive myotubes (defined as having ≥ 2 nuclei) divided by the total number of nuclei, expressed as a percentage.[7]
Signaling Pathways
This compound exerts its effects on satellite cell proliferation and differentiation through a complex network of signaling pathways, involving both genomic and non-genomic actions.
Genomic Signaling via the Androgen Receptor (AR)
The primary mechanism of action for nandrolone is through its binding to the androgen receptor (AR), a ligand-activated transcription factor.[4] In satellite cells, this interaction initiates a cascade of events leading to changes in gene expression that favor myogenesis.
-
AR Activation and Translocation: Upon binding nandrolone, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.
-
Transcriptional Regulation: In the nucleus, the AR-nandrolone complex binds to androgen response elements (AREs) in the promoter regions of target genes, modulating their transcription. This can either activate or repress gene expression, depending on the gene and the presence of co-regulators.
Key Signaling Cascades
Several key signaling pathways are modulated by this compound in satellite cells, often in an AR-dependent manner.
-
Akt/mTOR Pathway: This pathway is a central regulator of muscle protein synthesis and hypertrophy. Nandrolone has been shown to activate Akt, which in turn activates the mammalian target of rapamycin (mTOR).[8] mTORC1 then phosphorylates downstream targets like p70S6K and 4E-BP1, leading to an increase in protein translation and cell growth.
-
Notch Signaling: The Notch pathway plays a critical role in maintaining the satellite cell pool and regulating the balance between proliferation and differentiation.[9] Nandrolone has been shown to reduce the activation of Notch signaling in denervated muscle, which is associated with an increase in the expression of Numb, an inhibitor of Notch signaling.[10][11] By inhibiting Notch, nandrolone may promote myogenic differentiation.
-
Myostatin Pathway: Myostatin is a negative regulator of muscle mass. Nandrolone has been shown to downregulate myostatin expression, thereby reducing its inhibitory effect on myoblast proliferation and differentiation.[12]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: this compound signaling in satellite cells.
Caption: Experimental workflow for studying this compound effects.
Conclusion
This compound significantly impacts satellite cell biology, promoting both proliferation and differentiation, which are key cellular events underpinning muscle hypertrophy and repair. The quantitative data presented demonstrate a clear positive effect on satellite cell numbers and subsequent myonuclear accretion. The anabolic effects of this compound are mediated through a complex interplay of genomic and non-genomic signaling pathways, with the androgen receptor, Akt/mTOR, and Notch pathways playing pivotal roles. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound and other anabolic agents on satellite cell function. A thorough understanding of these mechanisms is essential for the development of targeted therapies for muscle-related disorders and for informing on the physiological consequences of AAS usage.
References
- 1. Androgen therapy improves muscle mass and strength but not muscle quality: results from two studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular targets of androgen signaling that characterize skeletal muscle recovery and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitum.um.es [digitum.um.es]
- 6. sav.sk [sav.sk]
- 7. Protocol for in vitro immunofluorescence staining in a Transwell co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulation of Notch signaling controls satellite cell activation and cell fate determination in postnatal myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nandrolone reduces activation of Notch signaling in denervated muscle associated with increased Numb expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]
Nandrolone Acetate's Impact on Muscle Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is recognized for its potent anabolic effects on skeletal muscle, promoting significant gains in muscle mass and strength.[1][2] This technical guide delves into the molecular underpinnings of nandrolone's myotrophic actions, focusing on the induced changes in gene expression within muscle tissue. It provides a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to support further research and drug development in this domain.
Core Mechanisms of Nandrolone Action in Skeletal Muscle
Nandrolone's primary mechanism of action is mediated through its binding to and activation of the androgen receptor (AR), a ligand-inducible transcription factor.[3][4][5] Upon binding, the nandrolone-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6] This genomic action triggers a cascade of downstream events leading to muscle hypertrophy.
Beyond direct AR-mediated transcription, nandrolone's anabolic effects are also attributed to its crosstalk with other critical signaling pathways, including the insulin-like growth factor 1 (IGF-1) pathway, and its modulation of myogenic regulatory factors and satellite cell activity.[7][8]
Quantitative Gene Expression Changes Induced by Nandrolone
The administration of nandrolone and its esters, such as nandrolone decanoate, has been shown to significantly alter the expression of a wide array of genes involved in muscle growth, differentiation, and atrophy. The following tables summarize key quantitative findings from various studies.
Table 1: Upregulated Genes in Muscle Tissue Following Nandrolone Administration
| Gene | Fold Change/Increase | Experimental Model | Duration of Treatment | Reference |
| IGF-1 mRNA | +73% (High Dose) | Male Rat Diaphragm | 5 weeks | [9][10] |
| IGF-1 mRNA | +58% (Low Dose), +96% (High Dose) | Female Rat Diaphragm | 5 weeks | [10] |
| IGF-1 mRNA | Significantly higher (50%) | Female Rat Diaphragm | 17 days | [8] |
| Myotrophin (Mtpn) | Markedly upregulated | Denervated Rat Muscle | 35 days | [11] |
| AE binding protein 1 (AEBP1) | Markedly upregulated | Denervated Rat Muscle | 35 days | [11] |
| Apolipoprotein-D (ApoD) | Markedly upregulated | Denervated Rat Muscle | 35 days | [11] |
| Galanin (GAL) | Markedly upregulated | Denervated Rat Muscle | 35 days | [11] |
| MyoD mRNA | Significant increase | Cryoinjured Rat Muscle | 7 days | [12] |
| Myogenin mRNA | Significant increase | Cryoinjured Rat Muscle | 21 days | [12] |
| Cyclin D1 | Induced expression | Rat Soleus Muscle | Not specified | [13] |
Table 2: Downregulated Genes in Muscle Tissue Following Nandrolone Administration
| Gene | Fold Change/Decrease | Experimental Model | Duration of Treatment | Reference |
| Myostatin (MSTN) mRNA | Downregulated | Rat Gastrocnemius Muscle | 7 weeks | [14] |
| Atrogin-1 mRNA | Reduced | Rat Gastrocnemius Muscle | 7 weeks | [15] |
| FOXO1 mRNA and protein | Reduced | Denervated Rat Muscle | 35 days | [11] |
| REDD2 (mTOR inhibitor) mRNA and protein | Reduced | Denervated Rat Muscle | 35 days | [11] |
| RCAN2 (Calcineurin inhibitor) mRNA and protein | Reduced | Denervated Rat Muscle | 35 days | [11] |
| Notch-1 | Downregulated | Mouse Soleus Muscle (disuse atrophy model) | 2 weeks pre-treatment + 2 weeks during disuse | [16][17] |
| p21 mRNA | Attenuated induction (64%) | Functionally overloaded Rat Soleus Muscle | 3 days of overload with pre-treatment | [13] |
| Myogenin mRNA | Attenuated induction (37%) | Functionally overloaded Rat Soleus Muscle | 3 days of overload with pre-treatment | [13] |
Signaling Pathways Modulated by Nandrolone
Nandrolone orchestrates a complex network of signaling pathways to exert its anabolic effects. The following diagrams illustrate the key molecular interactions.
Androgen Receptor (AR) Signaling Pathway
The canonical pathway for nandrolone's action begins with its binding to the AR, leading to the transcription of genes that promote protein synthesis and muscle growth.
Caption: Androgen Receptor signaling pathway activated by nandrolone.
Crosstalk with IGF-1 and Myostatin Pathways
Nandrolone's anabolic effects are amplified through its interaction with the IGF-1 signaling pathway, a potent stimulator of muscle growth, and its suppression of myostatin, a negative regulator of muscle mass.[8][14]
Caption: Interaction of nandrolone with IGF-1 and myostatin pathways.
Experimental Protocols
This section outlines a generalized experimental workflow for investigating the effects of this compound on muscle gene expression in a rodent model.
Animal Model and Treatment
-
Subjects: Adult male Wistar or Sprague-Dawley rats are commonly used.[18][19]
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to experimental groups, including a control group receiving a vehicle (e.g., peanut oil with benzyl alcohol) and a treatment group receiving this compound.[18]
-
Dosage and Administration: this compound is typically administered via subcutaneous or intramuscular injection. Dosages can range from therapeutic to supraphysiological levels (e.g., 5-10 mg/kg body weight), administered one to two times per week for a duration of several weeks.[15][19]
Muscle Tissue Collection and RNA Extraction
-
Euthanasia and Dissection: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) are rapidly dissected, weighed, and flash-frozen in liquid nitrogen.[18][19]
-
RNA Isolation: Total RNA is extracted from the muscle tissue using a commercial kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) or a TRIzol-based method, followed by assessment of RNA quality and quantity using spectrophotometry and gel electrophoresis.
Gene Expression Analysis
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Relative gene expression is calculated using the ΔΔCt method, with a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[20]
-
RNA Sequencing (RNA-Seq): For a comprehensive analysis of the transcriptome, RNA-Seq can be performed. This involves library preparation, high-throughput sequencing, and bioinformatic analysis to identify differentially expressed genes and affected biological pathways.[21]
Protein Expression Analysis (Western Blotting)
-
Protein Extraction: Total protein is extracted from muscle tissue using lysis buffers.
-
Quantification and Separation: Protein concentration is determined, and proteins are separated by size using SDS-PAGE.
-
Immunoblotting: Proteins are transferred to a membrane and probed with primary antibodies specific to the proteins of interest (e.g., FOXO1, REDD2), followed by incubation with a secondary antibody and chemiluminescent detection.[11]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Nandrolone Phenpropionate? [synapse.patsnap.com]
- 6. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Nandrolone decanoate does not enhance training effects but increases IGF-I mRNA in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of nandrolone decanoate on skeletal muscle repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Strength training and nandrolone decanoate decreased myostatin express" by Uliana Sbeguen Stotzer, Rita de Cássia Marqueti et al. [digitalcommons.wku.edu]
- 15. sbbq.iq.usp.br [sbbq.iq.usp.br]
- 16. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. paulogentil.com [paulogentil.com]
- 19. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
Nandrolone Acetate: A Deep Dive into its Impact on Intracellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is utilized clinically for conditions like anemia and osteoporosis.[1][2] However, its widespread misuse in sports necessitates a deeper understanding of its molecular mechanisms. This technical guide synthesizes the current knowledge on the impact of nandrolone acetate and its long-acting ester, nandrolone decanoate, on key intracellular signaling pathways. It details both the classical genomic and the rapid non-genomic actions, providing insights into its effects on gene expression, protein synthesis, and cellular processes. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating complex signaling cascades through diagrams.
Introduction
Nandrolone exhibits strong anabolic and reduced androgenic properties compared to testosterone.[3] Its primary mechanism of action involves binding to the androgen receptor (AR), a ligand-activated transcription factor.[1][3] The nandrolone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[4] Beyond this canonical genomic pathway, evidence suggests that nandrolone can also elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane.[5] This guide will explore the multifaceted influence of nandrolone on these critical cellular communication networks.
Genomic Signaling Pathway of Nandrolone
The genomic actions of nandrolone are central to its anabolic effects. Upon entering the cell, nandrolone binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins (Hsp90).[3] This activated complex then dimerizes and translocates to the nucleus, where it functions as a transcription factor.[4]
Non-Genomic Signaling Pathways of Nandrolone
Nandrolone can also trigger rapid cellular responses that are independent of gene transcription. These non-genomic actions are often initiated at the cell membrane and involve the activation of various kinase cascades.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Androgens, including nandrolone, have been shown to rapidly activate the MAPK/ERK pathway.[6] This activation is AR-dependent and plays a role in neuroprotection.[6] The cascade involves the phosphorylation of ERK1/2, which in turn can phosphorylate downstream targets like the p90 ribosomal S6 kinase (Rsk) and inactivate the pro-apoptotic protein Bad, thereby promoting cell survival.[6]
PI3K/Akt Signaling Pathway
Chronic exposure to nandrolone decanoate has been shown to decrease the phosphorylation of Akt (Ser473) and endothelial nitric oxide synthase (eNOS) (Ser1177) in female rats.[7] This suggests an impairment of the PI3K/Akt/eNOS signaling pathway, which is crucial for endothelial function and vasodilation.
Impact on Protein Synthesis and Gene Expression
A primary outcome of nandrolone's signaling is the modulation of protein synthesis, contributing to its anabolic effects. This is achieved through the regulation of various genes involved in muscle growth and differentiation.
Regulation of Myogenic Differentiation
Nandrolone has been found to upregulate the expression of Numb, an inhibitor of Notch signaling, in C2C12 myoblasts.[8] It achieves this by suppressing the expression of mdm2, an E3 ubiquitin ligase that targets Numb for degradation.[8] This stabilization of Numb promotes myogenic differentiation.[8] Furthermore, androgens can stimulate the nuclear translocation of MyoD, a key myogenic regulatory factor, in a Numb-dependent manner.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of nandrolone on various hormonal and gene expression parameters as reported in the literature.
Table 1: Effects of Nandrolone Decanoate on Serum Hormone Levels in Male Rats
| Parameter | Treatment Group | Change Compared to Control | Reference |
| Testosterone | Nandrolone Decanoate (15 mg/kg) | Decreased | [10] |
| Luteinizing Hormone (LH) | Nandrolone Decanoate (15 mg/kg) | Decreased | [10] |
| Follicle-Stimulating Hormone (FSH) | Nandrolone Decanoate (15 mg/kg) | Decreased | [10] |
| Corticosterone | Nandrolone Decanoate (15 mg/kg for 14 days) | Decreased | [11] |
| Adiponectin | Nandrolone Decanoate (3 and 15 mg/kg for 14 days) | Reduced | [4][12] |
| Insulin | Nandrolone Decanoate (3 and 15 mg/kg for 14 days) | Reduced | [4] |
Table 2: Effects of Nandrolone Decanoate on Gene Expression in Male Rats
| Gene | Tissue | Treatment Group | Change in mRNA Expression | Reference |
| HMGCR | Adrenals | Nandrolone Decanoate (15 mg/kg for 14 days) | Increased | [3][11] |
| β3-adrenoceptor | Adipose Tissue | Nandrolone Decanoate (15 mg/kg for 14 days) | Reduced | [3][11] |
| Adiponectin | Adipose Tissue | Nandrolone Decanoate (3 and 15 mg/kg for 14 days) | Reduced | [12] |
| StAR | Testes | Nandrolone Decanoate (moderate to high doses) | Decreased | [13] |
| CYP17A1 | Testes | Nandrolone Decanoate (moderate to high doses) | Decreased | [13] |
| HSD3B1 | Testes | Nandrolone Decanoate (moderate to high doses) | Decreased | [13] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the effects of nandrolone.
Animal Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[4][12][14]
-
Drug Administration: Nandrolone decanoate is typically dissolved in a vehicle like peanut oil and administered via intramuscular injection.[13][15] Dosages range from 3 mg/kg to 15 mg/kg, administered for periods ranging from 14 days to 8 weeks.[12][15]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and blood and various tissues (e.g., pituitary, testes, adrenals, adipose tissue, liver, kidneys) are collected for analysis.[12]
-
Hormone Level Measurement: Serum hormone levels (e.g., testosterone, LH, FSH, corticosterone) are measured using techniques like ELISA or liquid chromatography-mass spectrometry.[10][13]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is employed to measure the mRNA expression levels of target genes in collected tissues.[12]
Cell Culture Studies
-
Cell Lines: C2C12 myoblasts are frequently used to study the effects of nandrolone on muscle cells.[8]
-
Treatment: Cells are cultured in appropriate media and treated with varying concentrations of nandrolone.
-
Protein Analysis: Western blotting is used to determine the expression levels of specific proteins (e.g., Numb, mdm2).[8]
-
Gene Silencing: Techniques like siRNA are used to knock down the expression of specific genes (e.g., mdm2) to elucidate their role in nandrolone's mechanism of action.[8]
Conclusion
This compound exerts its biological effects through a complex interplay of genomic and non-genomic signaling pathways. Its interaction with the androgen receptor remains the cornerstone of its anabolic activity, directly influencing gene transcription and protein synthesis. However, the growing body of evidence for its rapid, non-genomic effects on kinase cascades like the MAPK and PI3K/Akt pathways highlights the broader physiological impact of this steroid. Understanding these intricate molecular mechanisms is paramount for drug development professionals seeking to harness the therapeutic potential of androgens while mitigating their adverse effects, and for researchers investigating the consequences of their misuse. This guide provides a foundational framework for these endeavors, summarizing key findings and methodologies in a clear and accessible format.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term treatment with Nandrolone Decanoate impairs mesenteric vascular relaxation in both sedentary and exercised female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. The Impact of Nandrolone Decanoate on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of nandrolone decanoate on gene expression in endocrine systems related to the adverse effects of anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for Nandrolone Acetate Purification
Abstract
This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of nandrolone acetate. The described protocol is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their studies. The method effectively separates the target compound from synthesis-related impurities and degradation products. This document provides a comprehensive experimental protocol, quantitative data, and a graphical representation of the workflow to ensure successful implementation.
Introduction
This compound is a synthetic anabolic-androgenic steroid derived from testosterone.[1][2] Its therapeutic applications and use in research necessitate a high degree of purity. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of steroids, offering high resolution and efficiency.[3] This note describes a preparative RP-HPLC method that has been adapted from analytical methods for similar nandrolone esters to purify this compound.[4][5] The goal of preparative HPLC is to isolate and purify target compounds from mixtures for subsequent use.[6]
Experimental Protocol
This protocol outlines the procedure for purifying this compound using a preparative HPLC system. The methodology is based on scaling up an analytical method to a preparative scale to handle larger sample loads.[7][8][9][10]
2.1. Materials and Reagents
-
Crude this compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Reference standard of this compound (for identification)
2.2. Instrumentation
-
Preparative HPLC system equipped with:
-
Analytical HPLC system (for purity analysis of collected fractions)
-
Rotary evaporator (for solvent removal from fractions)
2.3. Sample Preparation
-
Dissolve the crude this compound sample in the mobile phase or a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a final concentration suitable for preparative injection. The concentration will depend on the column size and loading capacity.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
2.4. Preparative HPLC Method
The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude sample and the HPLC system used.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and column loadability) |
| Column Temperature | 40°C[13] |
| Detection Wavelength | 240 nm[4][6] |
2.5. Fraction Collection
-
Set the fraction collector to trigger collection based on the detector signal (peak-based collection).[13]
-
Define the threshold and/or slope parameters to initiate and terminate the collection of the this compound peak.
-
Collect the main peak corresponding to this compound into appropriate vessels.
2.6. Post-Purification Analysis
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
The resulting purified this compound can be dried further under vacuum.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analytical method that serves as the basis for the preparative scale-up.
| Parameter | Value | Reference |
| Retention Time (Nandrolone Phenylpropionate) | ~6.3 min | [6] |
| Linearity Range (Nandrolone Phenylpropionate) | 0.05 - 25 µg/mL | [6] |
| Correlation Coefficient (r²) | 0.9994 | [6] |
| Limit of Detection (LOD) | 0.010 µg/mL | [6] |
| Limit of Quantitation (LOQ) | 0.050 µg/mL | [6] |
| Accuracy (Recovery) | 93.3% to 109.0% for related impurities | [11] |
Note: The retention time for this compound in the preparative method will differ due to the different chromatographic conditions but can be determined by running a standard.
Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for this compound Purification by HPLC.
Conclusion
The HPLC method detailed in this application note provides an effective means for the purification of this compound. By following the outlined protocol, researchers can obtain a high-purity compound suitable for a variety of scientific applications. The scalability of this method allows for adaptation to different production needs, from milligram to gram scales, by adjusting column dimensions and flow rates accordingly.[7] Proper analytical verification of the collected fractions is crucial to ensure the final product meets the required purity specifications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 4. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 5. Preparative HPLC. Part 1: A comparison of three types of equipment for the purification of steroids | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. waters.com [waters.com]
- 10. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gilson.com [gilson.com]
- 13. Developing Strategies for Preparative HPLC | Separation Science [sepscience.com]
Application Notes and Protocols for the Quantification of Nandrolone Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is used therapeutically to treat conditions such as anemia and osteoporosis, but it is also misused for performance enhancement in sports. Accurate and robust analytical methods are crucial for the quantification of this compound in pharmaceutical formulations to ensure product quality and for doping control purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids due to its high sensitivity and specificity. This document provides detailed application notes and protocols for the quantification of this compound using GC-MS.
Principle of GC-MS for this compound Quantification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this application, a liquid sample containing this compound is first vaporized and introduced into a gas chromatograph. The sample travels through a long, thin capillary column, and the different components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer. The molecules are then ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions characteristic of this compound can be monitored, providing high selectivity and sensitivity for its quantification.
Experimental Protocols
Sample Preparation for Oil-Based Pharmaceutical Formulations
A liquid-liquid extraction (LLE) method is effective for extracting this compound from oily pharmaceutical preparations.[1]
Materials:
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately transfer a known volume of the oil-based this compound sample into a centrifuge tube.
-
Add a precise volume of methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the methanol phase.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.
-
Carefully collect the methanolic supernatant.
-
If necessary, dilute the extract with methanol to a suitable concentration for GC-MS analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are recommended for the analysis of this compound.[2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS)[2]
-
Capillary Column: HP-5MS (or equivalent), 25 m x 0.20 mm i.d., 0.33 µm film thickness[2]
GC Conditions:
-
Injector Temperature: 280 °C[2]
-
Injection Volume: 1.0 µL[2]
-
Injection Mode: Splitless[2]
-
Carrier Gas: Helium at a constant flow of 2.5 mL/min[2]
-
Oven Temperature Program:
-
Total Run Time: Approximately 27.83 minutes[2]
MS Conditions:
-
Ion Source Temperature: 230 °C[2]
-
Interface Temperature: 280 °C[2]
-
Ionization Mode: Electron Impact (EI) at 70 eV[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions for this compound: The specific ions to be monitored for this compound should be determined by analyzing a standard solution. For nandrolone esters, a common base peak corresponding to the nandrolone molecule is often observed at m/z 110.[1] Additional characteristic ions for the acetate ester should be selected for confirmation and quantification.
Quantitative Data
The following tables summarize typical validation parameters for the GC-MS quantification of nandrolone esters in oily pharmaceutical formulations. These parameters can be adapted and validated for this compound.
Table 1: Method Validation Parameters for Nandrolone Esters in Oily Samples [1]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Recovery (at 3 concentration levels) | 90.5% - 94.6% |
| Precision (RSD) | 0.3% - 4.7% |
| Limit of Detection (LOD) | 50.97 µg/mL |
| Limit of Quantification (LOQ) | 72.77 µg/mL |
Table 2: GC-MS Method Validation Data for Various Anabolic Steroids [2]
| Analyte | Recovery (%) | Repeatability (RSDr %) | Intermediate Precision (RSDp %) | LOQ (mg/mL) |
| Nandrolone Decanoate | 98.2 - 103.5 | 1.8 - 4.5 | 2.5 - 5.1 | 1.28 |
| Testosterone Propionate | 95.7 - 101.2 | 2.1 - 4.9 | 3.0 - 5.8 | 0.64 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Nandrolone Acetate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nandrolone acetate administration protocols for rodent studies, compiled from established research. While specific protocols for this compound are limited in publicly available literature, this document extrapolates best practices from studies using similar short-acting nandrolone esters (e.g., nandrolone phenylpropionate) and other steroid acetates. The information herein is intended to serve as a guide for designing and conducting well-controlled and reproducible experiments.
Introduction to Nandrolone and its Esters
Nandrolone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1] It exhibits strong anabolic (tissue-building) properties with reduced androgenic (male-characteristic producing) effects compared to testosterone.[2] This is partly because nandrolone is metabolized by 5α-reductase to the weaker androgen, 5α-dihydronandrolone (DHN).[1][2]
The acetate ester of nandrolone is a short-acting version of the drug. The esterification of the parent hormone affects its half-life and duration of action. Short-acting esters like acetate and phenylpropionate require more frequent administration to maintain stable blood concentrations, compared to long-acting esters like decanoate.[1]
Preparation of this compound for Injection
2.1. Vehicle Selection
The vehicle is the liquid in which the this compound is dissolved or suspended for injection. The choice of vehicle is critical for ensuring the stability and bioavailability of the compound. Common vehicles for nandrolone esters in rodent studies include:
-
Vegetable Oils: Sesame oil, peanut oil, and corn oil are frequently used as vehicles for intramuscular (IM) and subcutaneous (SC) injections of anabolic steroids.[3][4]
-
Co-solvents: To improve solubility, co-solvents such as benzyl alcohol or benzyl benzoate are often added to the oil vehicle, typically at concentrations of 5-10%.[4] One study utilized a suspension in 0.5% carboxymethyl cellulose for subcutaneous injections of nandrolone phenylpropionate.[5]
2.2. Example Preparation Protocol
This protocol is an example and may require optimization based on the specific this compound formulation and desired concentration.
-
Aseptic Technique: All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolving: In a sterile vial, dissolve the this compound powder in the chosen vehicle. If using a co-solvent, first dissolve the powder in the co-solvent before adding the oil. Gentle warming and vortexing can aid in dissolution.
-
Sterilization: The final solution should be sterilized, for example, by filtration through a 0.22 µm syringe filter into a sterile, sealed vial.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light at a controlled room temperature or refrigerated.
Administration Protocols
The administration protocol will depend on the research question, the rodent species and strain, and the specific pharmacokinetics of this compound. Due to the short-acting nature of the acetate ester, more frequent administration is necessary compared to nandrolone decanoate.
3.1. Route of Administration
-
Intramuscular (IM): This is a common route for oil-based steroid injections, providing a depot from which the drug is gradually released.[4][6]
-
Subcutaneous (SC): This route is also widely used and may be less stressful for the animals with repeated dosing.[7][8]
-
Intraperitoneal (IP): While used in some studies with nandrolone decanoate[3][9], it may lead to faster absorption and is less common for oil-based steroid depots.
3.2. Dosage and Frequency
Dosages in rodent studies vary widely depending on the intended effect, from physiological replacement to supraphysiological levels.
-
For Anabolic Effects (based on Nandrolone Phenylpropionate): A study in female rats demonstrated dose-dependent anabolic effects with daily subcutaneous injections of 1, 4, and 10 mg/kg body weight for 10 days.[5][10] The 1 mg/kg dose increased weight gain and body protein, while the 10 mg/kg dose increased body protein but reduced body fat.[5][10]
-
Supraphysiological Dosing (based on Nandrolone Decanoate): Many studies use higher doses to investigate the effects of steroid abuse. For example, weekly intramuscular injections of 10 mg/kg or 15 mg/kg in rats have been used.[6][11] Another study used daily subcutaneous injections of 15 mg/kg for 14 days in male rats.[7]
Given the shorter half-life of this compound, a daily or every-other-day injection schedule is recommended to maintain stable hormone levels.
Quantitative Data from Rodent Studies
The following tables summarize quantitative data from various studies on the effects of nandrolone esters in rodents. Note that the majority of the available data is for nandrolone decanoate.
Table 1: Effects of Nandrolone on Body and Muscle Mass in Rats
| Nandrolone Ester | Dose and Frequency | Duration | Animal Model | Key Findings | Reference |
| Phenylpropionate | 1 mg/kg/day, SC | 10 days | Female Wistar rats | Significant increase in weight gain and body protein.[5][10] | [5][10] |
| Phenylpropionate | 10 mg/kg/day, SC | 10 days | Female Wistar rats | No change in body weight, but increased body protein and decreased body fat.[5][10] | [5][10] |
| Decanoate | 15 mg/kg/week, IM | 5 weeks | Male Wistar rats | Increased mass of soleus and extensor digitorum longus (EDL) muscles.[11] | [11] |
| Decanoate | 10 mg/kg/week, IM | 8 weeks | Male Sprague Dawley rats | No significant change in body weight or soleus muscle wet weight.[6][12] | [6][12] |
| Decanoate | 1, 3, and 9 mg/kg/week, IM | 4 and 8 weeks | Male Wistar rats | No significant effect on body weight gain.[13] | [13] |
| Decanoate + Testosterone | 0.75 mg/kg/week, pump | 8 weeks | Male rats with spinal cord injury | Increased gastrocnemius muscle mass by 44% compared to vehicle.[14] | [14] |
Table 2: Effects of Nandrolone on Muscle Fiber Characteristics in Rats
| Nandrolone Ester | Dose and Frequency | Duration | Muscle | Key Findings on Fiber Type/Size | Reference |
| Decanoate | 1.5 mg/kg/week, IM | 5 weeks | Female rat diaphragm | Increased proportion of type IIa fibers.[15] | [15] |
| Decanoate | 7.5 mg/kg/week, IM | 5 weeks | Male rat diaphragm | Decreased cross-sectional area of type I fibers.[15] | [15] |
| Decanoate | 10 mg/kg/week, IM | 8 weeks | Sedentary male rat soleus | Increase in the number of type I muscle fibers.[6] | [6] |
Key Signaling Pathways and Experimental Workflows
Nandrolone Signaling Pathway in Skeletal Muscle
Nandrolone exerts its anabolic effects on skeletal muscle through a complex interplay of signaling pathways. The primary mechanism is through the androgen receptor (AR).
Caption: Nandrolone signaling pathway in skeletal muscle.
Pathway Description:
-
Androgen Receptor Binding: Nandrolone enters the muscle cell and binds to the androgen receptor (AR) in the cytoplasm.[16]
-
Nuclear Translocation: The nandrolone-AR complex translocates to the nucleus.
-
Gene Transcription: In the nucleus, the complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.
-
Protein Synthesis: This leads to an increase in the synthesis of muscle proteins, such as myosin, contributing to muscle fiber growth.
-
Satellite Cell Activation: Nandrolone also promotes the activation and proliferation of satellite cells, which are muscle stem cells. These cells can fuse with existing muscle fibers, donating their nuclei and thus increasing the capacity for protein synthesis and muscle growth.
-
Modulation of Other Pathways:
-
IGF-1 Signaling: Nandrolone can increase the expression of Insulin-like Growth Factor 1 (IGF-1), which activates the Akt/mTOR pathway, a key regulator of protein synthesis.[15]
-
Myostatin/Activin Inhibition: Nandrolone can suppress the myostatin/activin signaling pathway (via Smad2/3), which is a negative regulator of muscle growth.[14]
-
General Experimental Workflow for Rodent Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in rodents.
Caption: General experimental workflow for nandrolone studies.
Detailed Experimental Protocols
6.1. In-life Monitoring
-
Body Weight: Measure body weight at regular intervals (e.g., daily or weekly) to assess growth and general health.[4][13]
-
Food and Water Intake: Monitor daily food and water consumption, as nandrolone can affect appetite and metabolism.[7]
-
Clinical Observations: Regularly observe animals for any signs of distress, changes in behavior, or adverse reactions to the treatment.
6.2. Sample Collection and Processing
-
Euthanasia: At the end of the study period, euthanize animals using a humane method approved by the institutional animal care and use committee (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture or from the abdominal aorta. Process the blood to obtain serum or plasma for hormone analysis (e.g., testosterone, LH, FSH) and other biochemical assays.[9]
-
Tissue Collection: Carefully dissect and weigh target tissues, such as specific muscles (e.g., gastrocnemius, soleus, EDL), reproductive organs, liver, and kidneys.[6][11]
-
Tissue Processing:
-
For histology, fix a portion of the tissue in 10% neutral buffered formalin.
-
For molecular biology (RNA/protein analysis), snap-freeze a portion of the tissue in liquid nitrogen and store at -80°C.
-
6.3. Analytical Methods
-
Histology and Morphometry:
-
Process fixed tissues for paraffin embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and identify any pathological changes.[6]
-
Use immunohistochemistry (IHC) to detect specific proteins (e.g., androgen receptor).
-
Measure muscle fiber cross-sectional area using imaging software.
-
-
Molecular Biology:
-
Hormone Analysis:
-
Use Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure serum concentrations of nandrolone, testosterone, and other relevant hormones.[9]
-
Conclusion
This document provides a framework for developing a this compound administration protocol for rodent studies. Due to the scarcity of literature on the acetate ester, researchers should consider pilot studies to determine the optimal dosage and administration frequency for their specific research objectives. Careful consideration of the vehicle, route of administration, and appropriate analytical methods is crucial for obtaining reliable and reproducible data. All animal experiments must be conducted in accordance with institutional guidelines and with ethical approval.
References
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Immediate and late effects of supraphysiological doses of nandrolone decanoate on the testis of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nandrolone decanoate has long-term effects on dominance in a competitive situation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of different doses of nandrolone decanoate on estrous cycle and ovarian tissue of rats after treatment and recovery periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of supraphysiological dose of Nandrolone Decanoate on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent effects of an anabolic steroid, nandrolone phenylpropionate (Durabolin), on body composition and muscle protein metabolism in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of nandrolone decanoate in fast and slow rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nandrolone decanoate–induced hypogonadism in male rats: Dose‐ and time‐dependent effects on pituitary and testicular hormonal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Nandrolone Acetate Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the diverse cellular and molecular effects of nandrolone acetate. Nandrolone, an anabolic-androgenic steroid (AAS), is a synthetic derivative of testosterone. While it has therapeutic applications, its abuse for performance enhancement raises significant health concerns, including myotoxicity, hepatotoxicity, and neurotoxicity. The following protocols and data summaries offer standardized methods to assess the biological impact of nandrolone in key target cell types.
I. Myotoxicity Studies Using C2C12 Myoblasts
Application Note: The C2C12 cell line, a mouse myoblast cell line, is a well-established model for studying myogenesis and the influence of anabolic agents on muscle cell differentiation and signaling. Nandrolone has been shown to modulate the expression of key myogenic regulatory factors, promoting differentiation. This model is ideal for screening compounds that may enhance or mitigate nandrolone's effects on muscle cells.
Experimental Protocols
1. C2C12 Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[1][2][3]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
To induce differentiation, aspirate the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Replace the growth medium with differentiation medium.
-
Treat the cells with the desired concentrations of nandrolone (e.g., 5, 10, 25, 50 µM) dissolved in a suitable vehicle (e.g., ethanol or DMSO).[4] A vehicle-only control should be included.
-
Continue the culture for the desired duration (e.g., 24, 48, 72 hours), replacing the differentiation medium with fresh medium and nandrolone every 24 hours.
-
2. Western Blot Analysis for MyoD and Numb Expression
-
Objective: To determine the protein expression levels of Myogenic Differentiation 1 (MyoD) and Numb, a key regulator of myogenesis.
-
Protocol:
-
Following nandrolone treatment, wash the C2C12 cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MyoD and Numb overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression data.[5][6]
-
3. Quantitative Real-Time PCR (RT-qPCR) for MyoD mRNA Expression
-
Objective: To quantify the mRNA expression levels of MyoD.
-
Protocol:
-
After nandrolone treatment, extract total RNA from the C2C12 cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green or TaqMan probes with primers specific for MyoD.
-
Use a housekeeping gene, such as GAPDH or β-actin, for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.[7][8][9]
-
Data Presentation
| Parameter | Nandrolone Concentration | Result | Reference |
| MyoD Nuclear Translocation | 500 nmol/L | Early increase in nuclear MyoD levels, starting at 16h and peaking at 72h. | [5] |
| Numb Protein Half-life | Not specified | Prolonged from 10 to 18 hours. | [10] |
| Creatine Kinase Activity | 5, 10, 25 µM | Increased after 3 days of treatment. | [4] |
| MyoD mRNA Expression | 5 mg/kg (in vivo) | Significant increase after 7 days in a cryoinjury model. | [7][11] |
Signaling Pathway and Workflow Visualization
Caption: Nandrolone-induced signaling in myoblasts.
Caption: Workflow for myotoxicity assessment.
II. Hepatotoxicity Studies Using HepG2 Cells
Application Note: The human hepatoma cell line, HepG2, is a widely used in vitro model to study drug-induced liver injury. Nandrolone has been shown to induce hepatotoxicity through mechanisms involving oxidative stress, mitochondrial dysfunction, and alterations in cell phenotype towards a stem-cell-like state.[12][13] This model is valuable for investigating the molecular pathways of nandrolone-induced liver damage and for screening potential hepatoprotective agents.
Experimental Protocols
1. HepG2 Cell Culture and Treatment
-
Cell Line: HepG2 human hepatoma cells.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Culture HepG2 cells in culture medium until they reach the desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of nandrolone (e.g., 2.5 to 160 µM) dissolved in a suitable vehicle.[14] A vehicle-only control is essential.
-
Incubate for the specified duration (e.g., 24, 48, 72 hours).
-
2. MTT Assay for Cell Viability
-
Objective: To assess the cytotoxic effects of nandrolone on HepG2 cells.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of nandrolone concentrations for the desired time.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[15][16][17]
-
3. Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify the levels of intracellular ROS induced by nandrolone.
-
Protocol:
-
Following nandrolone treatment, incubate the HepG2 cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Normalize the ROS levels to the cell number or protein concentration.
-
Data Presentation
| Parameter | Nandrolone Concentration | Result | Reference |
| Cell Proliferation | 80 µM | Marked inhibition of cell growth after 72 hours. | [14] |
| Cell Cycle | 80 µM | G2/M cell cycle arrest. | [14] |
| Mitochondrial Respiration (OCR) | 80 µM | Significant 50% inhibition under basal conditions. | [14] |
| Stemness Marker (CD133+) | Not specified | Almost five-fold increase in CD133 positive cells. | [14] |
| Stemness Gene Expression | 80 µM | Significant upregulation of Myc, Lin28, Nanog, and Klf4. | [14] |
Signaling Pathway and Workflow Visualization
Caption: Nandrolone-induced hepatotoxicity pathway.
Caption: Workflow for hepatotoxicity assessment.
III. Neurotoxicity Studies Using Primary Neuronal Cultures
Application Note: Primary neuronal cultures are a valuable tool for investigating the direct neurotoxic effects of substances like nandrolone. Studies have shown that nandrolone can induce neuronal apoptosis and increase vulnerability to excitotoxic insults.[18][19] This model allows for the detailed examination of the molecular mechanisms underlying nandrolone-induced neurodegeneration.
Experimental Protocols
1. Primary Cortical Neuron Culture and Treatment
-
Source: Embryonic (e.g., E18) rat or mouse cortices.
-
Culture Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator on plates coated with poly-D-lysine.
-
Protocol:
-
Isolate and dissociate cortical neurons from embryonic rodent brains.
-
Plate the neurons at an appropriate density on coated culture plates.
-
Allow the neurons to mature in culture for a specified period (e.g., 7-10 days).
-
Treat the mature neuronal cultures with different concentrations of nandrolone. A vehicle control is crucial.
-
Incubate for the desired duration (e.g., 24, 48 hours).
-
2. Assessment of Neuronal Viability (e.g., LDH Assay)
-
Objective: To quantify nandrolone-induced neuronal cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Protocol:
-
After nandrolone treatment, collect the culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release.
-
3. Apoptosis Detection (e.g., Caspase-3 Activity Assay)
-
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Protocol:
-
Following nandrolone treatment, lyse the neurons.
-
Use a fluorometric or colorimetric caspase-3 activity assay kit to measure the cleavage of a specific caspase-3 substrate.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Normalize the caspase-3 activity to the protein concentration of the cell lysate.
-
Data Presentation
| Parameter | Nandrolone Concentration | Result | Reference |
| Neuronal Death | Micromolar concentrations | Neurotoxic effects observed. | Not specified |
| Vulnerability to Excitotoxicity | Not specified | Increased neuronal vulnerability to NMDA-induced excitotoxicity. | [18] |
| GABAergic Transmission | Not specified | Altered in neural circuits related to aggression. | [20] |
| Anxiety-like Behavior | 10 or 50 mg/week (in vivo) | Increased thigmotaxis in open-field test, suggesting increased anxiety. | [20] |
Signaling Pathway and Workflow Visualization
Caption: Nandrolone-induced neurotoxicity pathway.
Caption: Workflow for neurotoxicity assessment.
References
- 1. encodeproject.org [encodeproject.org]
- 2. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 3. dsmz.de [dsmz.de]
- 4. The steroid nandrolone decanoate increases the intracellular activity of creatine kinase in skeletal muscle cells - Get your full text copy in PDF #883827 | Medical Science and Technology [medscitechnol.com]
- 5. researchgate.net [researchgate.net]
- 6. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of nandrolone decanoate on skeletal muscle repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. Reverse-transcription quantitative PCR directly from cells without RNA extraction and without isothermal reverse-transcription: a ‘zero-step’ RT-qPCR protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. paulogentil.com [paulogentil.com]
- 12. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Neurotoxicity by Synthetic Androgen Steroids: Oxidative Stress, Apoptosis, and Neuropathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Impact of Nandrolone Decanoate on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Nandrolone Acetate: A Guide to Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for the development of immunoassays for the detection of nandrolone acetate. This document details the necessary steps, from the synthesis of haptens to the execution and validation of various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization Immunoassay (FPIA), and Chemiluminescent Immunoassay (CLIA).
Introduction
Nandrolone, an anabolic-androgenic steroid, is a synthetic derivative of testosterone. Its use is prohibited in many sports, leading to a demand for sensitive and specific detection methods. Immunoassays offer a powerful tool for the high-throughput screening of nandrolone and its metabolites in various biological matrices. The development of these assays hinges on the production of specific antibodies that can recognize and bind to the nandrolone molecule. As nandrolone is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response for antibody production.
Key Principles and Workflows
The development of a robust immunoassay for nandrolone involves a series of critical steps, beginning with the design and synthesis of a suitable hapten, followed by its conjugation to a carrier protein for immunization and to a label for signal generation. The subsequent steps involve the development and optimization of the immunoassay protocol and its validation to ensure accuracy and reliability.
Quantitative Data Summary
The performance of an immunoassay is characterized by several key parameters, including sensitivity (limit of detection, LOD, and limit of quantification, LOQ), specificity (cross-reactivity), and the dynamic range. The following table summarizes the performance characteristics of various immunoassays developed for the detection of nandrolone and its metabolites.
| Immunoassay Type | Analyte | Sensitivity (LOD/LOQ) | Dynamic Range | Key Cross-Reactants (%) | Reference(s) |
| ELISA | Nandrolone | LOD: 0.25 ng/mL | 0 - 40 ng/mL | Testosterone (2.46), 5α-dihydrotestosterone (5.66) | [1] |
| ELISA | Nandrolone Phenylpropionate | LOQ: 18.75 pg/mL | 31.25-2000 pg/mL | Not specified | [2] |
| ELISA | Nandrolone Phenylpropionate | Not specified | 3.12 - 100 nmol/L | No significant cross-reactivity observed with analogues | [3] |
| GC-MS | 19-norandrosterone (metabolite) | LOQ: <1 ng/mL | Not specified | N/A | [4] |
| LC-MS/MS | 19-norandrosterone (metabolite) | LOQ: <1 ng/mL | Not specified | N/A | [4] |
Experimental Protocols
Protocol 1: Synthesis of Nandrolone-3-(O-carboxymethyl)oxime (Nandrolone-3-CMO) Hapten
This protocol describes the synthesis of a nandrolone derivative with a linker at the C-3 position, which is a common strategy for producing haptens for steroid immunoassays.
Materials:
-
Nandrolone
-
(O-carboxymethyl)hydroxylamine hemihydrochloride
-
Pyridine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve nandrolone in a minimal amount of ethanol.
-
Add a solution of (O-carboxymethyl)hydroxylamine hemihydrochloride in pyridine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure nandrolone-3-(O-carboxymethyl)oxime.
Protocol 2: Conjugation of Nandrolone-3-CMO to Bovine Serum Albumin (BSA)
This protocol describes the conjugation of the synthesized hapten to a carrier protein, BSA, to create an immunogen for antibody production. The carbodiimide method is commonly used for this purpose.
Materials:
-
Nandrolone-3-CMO
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve Nandrolone-3-CMO in a small amount of dimethylformamide (DMF).
-
In a separate tube, dissolve BSA in PBS.
-
Add the Nandrolone-3-CMO solution to the BSA solution with gentle stirring.
-
Add EDC and NHS to the mixture. The molar ratio of hapten:EDC:NHS:protein should be optimized, but a common starting point is 20:40:40:1.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle mixing.
-
Terminate the reaction by dialysis against PBS at 4°C for 48 hours with several buffer changes to remove unreacted hapten and crosslinkers.
-
Determine the conjugation ratio (moles of hapten per mole of protein) by spectrophotometry or MALDI-TOF mass spectrometry.
Protocol 3: Competitive ELISA for Nandrolone Detection
This protocol outlines a standard competitive ELISA procedure for the quantitative detection of nandrolone in a sample.
Materials:
-
Microtiter plate coated with anti-nandrolone antibody
-
Nandrolone standards
-
Nandrolone-horseradish peroxidase (HRP) conjugate
-
Wash buffer (PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Sample diluent (e.g., PBS with 1% BSA)
Procedure:
-
Prepare nandrolone standards of known concentrations in the sample diluent.
-
Add 50 µL of standards or samples to the wells of the antibody-coated microtiter plate.
-
Immediately add 50 µL of Nandrolone-HRP conjugate to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of nandrolone in the sample.
Protocol 4: Fluorescence Polarization Immunoassay (FPIA) for Nandrolone Detection
FPIA is a homogeneous immunoassay technique that does not require separation steps, making it rapid and suitable for high-throughput screening.
Materials:
-
Anti-nandrolone antibody
-
Nandrolone-fluorescein tracer
-
Nandrolone standards
-
FPIA buffer (e.g., PBS with 0.1% BSA)
-
Black microtiter plate
-
Fluorescence polarization reader
Procedure:
-
Prepare nandrolone standards in FPIA buffer.
-
In the wells of a black microtiter plate, add a fixed amount of anti-nandrolone antibody and nandrolone-fluorescein tracer.
-
Add the standards or samples to the wells.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a fluorescence polarization reader. The polarization value is inversely proportional to the concentration of nandrolone in the sample.
Protocol 5: Chemiluminescent Immunoassay (CLIA) for Nandrolone Detection
CLIA offers high sensitivity and a wide dynamic range, making it a powerful technique for detecting low concentrations of analytes.
Materials:
-
Microtiter plate coated with anti-nandrolone antibody
-
Nandrolone standards
-
Nandrolone-acridinium ester conjugate (or other chemiluminescent label)
-
Wash buffer
-
Trigger solutions (e.g., for acridinium ester)
-
Luminometer
Procedure:
-
Similar to ELISA, add standards or samples to the antibody-coated plate.
-
Add the nandrolone-chemiluminescent conjugate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound conjugate.
-
Initiate the chemiluminescent reaction by adding the trigger solutions.
-
Immediately measure the light emission using a luminometer. The light intensity is inversely proportional to the nandrolone concentration.
Conclusion
The development of sensitive and specific immunoassays is crucial for the effective detection of this compound in various applications, from sports doping control to clinical and forensic toxicology. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate robust immunoassays for nandrolone detection. The choice of immunoassay format will depend on the specific requirements of the application, including the desired sensitivity, throughput, and available instrumentation.
References
Application Notes: Protocol for Dissolving Nandrolone Acetate for In Vitro Experiments
Introduction
Nandrolone acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is utilized in research to investigate its effects on cellular processes, including muscle growth, differentiation, and signaling pathways. For reliable and reproducible in vitro experimental results, the proper dissolution and preparation of this compound solutions are critical. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, an organic solvent is required to prepare a concentrated stock solution, which is then diluted to the final working concentration. This document provides a detailed protocol for dissolving this compound for use in cell-based assays.
Key Considerations for Solvent Selection
The choice of solvent is crucial and should be based on its ability to dissolve this compound effectively while exhibiting minimal cytotoxicity at the final concentration used in the cell culture.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for in vitro assays.[1] However, it can have biological effects on its own and may induce cytotoxicity or cell differentiation at higher concentrations.[2] It is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v).[1][3]
-
Ethanol: Ethanol is another common solvent for dissolving steroids.[4] Similar to DMSO, it can be toxic to cells at higher concentrations.[3][5] For most cell lines, the final concentration of ethanol should not exceed 0.5% (v/v).[1]
A vehicle control, consisting of the culture medium with the same final concentration of the solvent used to dissolve the this compound, must be included in all experiments to account for any effects of the solvent itself.[4]
Stability and Storage
This compound stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C to ensure stability and prevent degradation. One study suggests that stock solutions of similar steroid compounds in methanol can be stored in a freezer for several months.[6] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.
Quantitative Data Summary
The following table summarizes recommended concentrations for preparing and using this compound solutions in in vitro experiments.
| Parameter | Solvent | Concentration | Notes |
| Primary Stock Solution | DMSO or Absolute Ethanol | 1-100 mM | Prepare in a sterile glass vial. Concentration depends on the required final assay concentrations. |
| Intermediate Dilution (Optional) | Cell Culture Medium (serum-free) | 100x - 1000x final concentration | May be necessary for achieving very low final concentrations accurately. |
| Final Working Concentration | Cell Culture Medium (complete) | 0.1 µM - 100 µM | The effective concentration is cell-type dependent. One study on Leydig cells used concentrations of 3.9 µM and 15.6 µM.[7] |
| Maximum Final Solvent Concentration | Cell Culture Medium (complete) | < 0.5% (v/v) | Higher concentrations of DMSO or ethanol can cause cytotoxicity.[1][3] |
Experimental Protocols
This section provides detailed step-by-step methodologies for preparing this compound solutions for treating cells in culture.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (analytical standard)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, or Absolute Ethanol (≥99.5%)
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of this compound powder needed. The molecular weight of this compound (C₂₀H₂₈O₃) is 316.44 g/mol .
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM (0.01 M) stock: 0.01 mol/L * 0.001 L * 316.44 g/mol = 0.00316 g = 3.16 mg
-
-
Weighing: Accurately weigh 3.16 mg of this compound powder using an analytical balance and transfer it to the sterile glass vial.
-
Dissolution: Add 1 mL of DMSO or absolute ethanol to the vial.[7]
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).
-
Aliquoting and Storage: Dispense the stock solution into sterile microcentrifuge tubes in small, single-use aliquots (e.g., 20-50 µL). Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Final Working Solutions in Cell Culture Medium
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to prepare the final working concentrations. It is critical to add the stock solution to the medium (not the other way around) and mix immediately to prevent precipitation.
-
Example for a 10 µM working solution from a 10 mM stock: a. This represents a 1:1000 dilution. b. Add 10 µL of the 10 mM stock solution to 9.99 mL of complete cell culture medium. c. Immediately cap the tube and invert several times or vortex gently to mix thoroughly.
-
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of the solvent (DMSO or ethanol) to the same volume of cell culture medium used for the highest concentration of this compound.
-
Example: If 10 µL of the DMSO-based stock was added to 10 mL of medium, add 10 µL of pure DMSO to 10 mL of medium for the vehicle control. This results in a final DMSO concentration of 0.1%.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway Diagram
Caption: Primary signaling pathway of nandrolone via the Androgen Receptor.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. wur.nl [wur.nl]
- 7. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolite Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. These molecules represent the downstream output of genomic, transcriptomic, and proteomic regulation and are therefore closely linked to the phenotype of an organism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone analytical platform in metabolomics due to its high sensitivity, selectivity, and broad coverage of chemically diverse metabolites.[1][2][3] This technology couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.[4][5] It is widely applied in disease biology to identify biomarkers, in drug development to assess efficacy and toxicity, and in systems biology to understand complex biological processes.[3][6]
This application note provides a detailed overview and protocol for the identification of metabolites in complex biological samples using an untargeted LC-MS/MS approach.
Principle of the Method
The LC-MS/MS workflow for metabolite identification involves several key stages. First, liquid chromatography separates the complex mixture of metabolites based on their physicochemical properties (e.g., polarity, size).[7][8][9] As metabolites elute from the LC column, they are ionized, typically using electrospray ionization (ESI), which generates gas-phase ions from the liquid sample.[5]
These ions are then introduced into the mass spectrometer. In the first stage (MS1), the instrument scans a range of mass-to-charge ratios (m/z) to create a mass spectrum of all the ions present at a given time.[10] For the second stage (MS/MS or MS2), specific precursor ions from the MS1 scan are selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are detected.[10][11] The fragmentation pattern, or MS/MS spectrum, is unique to the metabolite's structure and serves as a fingerprint for its identification.[11][12]
Experimental Workflow
The overall workflow for an untargeted metabolomics study is a multi-step process that begins with experimental design and sample collection and ends with biological interpretation.
Detailed Methodologies
Sample Preparation
The goal of sample preparation is to extract metabolites from the biological matrix, remove interfering substances like proteins and lipids, and prepare a sample suitable for LC-MS/MS injection.[8] The choice of method depends on the sample type and the metabolites of interest.
Table 1: Common Metabolite Extraction Protocols
| Biological Matrix | Extraction Method | Protocol Summary | Key Considerations |
| Plasma/Serum | Protein Precipitation | Add 3-4 volumes of cold solvent (e.g., acetonitrile or methanol) to 1 volume of plasma. Vortex, incubate at low temperature (-20°C) to precipitate proteins, then centrifuge to collect the supernatant.[13] | Efficiently removes proteins. Choice of solvent can influence which metabolites are extracted. |
| Cells (in culture) | Solvent Extraction | Aspirate media, wash cells with cold saline, then add cold solvent (e.g., 80% methanol) to quench metabolism and lyse cells. Scrape cells, collect lysate, and centrifuge to remove debris.[14] | Rapid quenching is critical to halt enzymatic activity. Normalization to cell number or protein content is required. |
| Tissues | Homogenization | Flash-freeze tissue in liquid nitrogen. Homogenize the frozen tissue in a cold extraction solvent using a bead beater or other homogenizer. Centrifuge to pellet debris and collect the supernatant. | Homogenization must be thorough to ensure complete extraction. The solvent choice is critical for metabolite coverage. |
Liquid Chromatography Separation
Chromatographic separation reduces the complexity of the sample entering the mass spectrometer at any given time, which minimizes ion suppression and improves detection.[2] Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the two most common separation modes in metabolomics.[7][9]
-
Reversed-Phase (RP) Chromatography: Utilizes a non-polar stationary phase (e.g., C18) and is ideal for separating non-polar to semi-polar metabolites like lipids and fatty acids.[2][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and is used to separate highly polar compounds such as amino acids, organic acids, and sugars.[7]
Table 2: Typical LC Parameters for Metabolomics
| Parameter | Reversed-Phase (C18) | HILIC |
| Column | e.g., Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)[13] | e.g., Amide XBridge HILIC (4.6 x 100 mm, 3.5 µm)[15] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min[13] | 0.3 - 0.5 mL/min |
| Gradient | Start with high %A (aqueous), ramp to high %B (organic)[13] | Start with high %A (organic), ramp to high %B (aqueous) |
| Column Temp. | 35 - 45 °C[13] | 35 - 45 °C |
| Injection Vol. | 2 - 10 µL | 2 - 10 µL |
Mass Spectrometry Analysis
Modern mass spectrometers offer various data acquisition strategies. For untargeted metabolomics, data-dependent acquisition (DDA) is a common approach.
-
Full Scan (MS1): The instrument continuously scans a defined m/z range to detect all ions eluting from the column.
-
Data-Dependent Acquisition (DDA): A full MS1 scan is performed, and the most intense ions from that scan are automatically selected for fragmentation and MS/MS analysis in subsequent scans.[12][16] This provides structural information for the most abundant ions.
Table 3: Typical MS/MS Parameters (DDA on a Q-Orbitrap)
| Parameter | Setting | Purpose |
| Ionization Mode | ESI Positive / Negative | Detects different classes of metabolites. Often run as two separate injections. |
| MS1 Resolution | 60,000 - 120,000 | Provides high mass accuracy for determining elemental composition. |
| MS1 Scan Range | 70 - 1000 m/z | Covers the typical mass range for small molecule metabolites. |
| MS/MS Resolution | 15,000 - 30,000 | Ensures accurate mass measurement of fragment ions. |
| TopN | 5 - 10 | The number of most intense precursor ions selected for fragmentation from each MS1 scan.[13] |
| Collision Energy | Stepped (e.g., 20, 40, 60 eV) | Using multiple collision energies ensures a wide range of fragments are generated. |
| Dynamic Exclusion | 10 - 20 seconds | Prevents the same ion from being repeatedly selected for fragmentation. |
Data Processing and Metabolite Identification
Raw LC-MS/MS data files are large and complex. Specialized software is required to convert this data into a list of meaningful metabolic features.
-
Raw Data Pre-processing: Software like XCMS, MetaboAnalyst, or vendor-specific programs are used to detect chromatographic peaks, correct for shifts in retention time between samples, and align corresponding peaks across all samples.[17][18] This results in a feature table containing the m/z, retention time, and intensity for every detected feature in every sample.
-
Statistical Analysis: Statistical methods are used to find features that are significantly different between experimental groups.[2][19] This step reduces the number of features that need to be identified from thousands to a more manageable number.
-
Putative Identification: The accurate mass of significant features is searched against metabolomics databases like HMDB, METLIN, or KEGG.[4][20] This search provides a list of potential candidate molecules (putative identifications) that match the observed mass.
-
Confirmation: The experimental MS/MS spectrum of a feature is compared to reference spectra in a library (e.g., MassBank, mzCloud) or to the MS/MS spectrum of an authentic chemical standard.[4][20] A high similarity score between the experimental and reference spectra, combined with a matching retention time, confirms the metabolite's identity.
Protocol: Untargeted Metabolite Profiling of Human Plasma
This protocol details the steps for extracting metabolites from human plasma and analyzing them using LC-MS/MS.
1. Materials and Reagents
-
Human plasma (stored at -80°C)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to plasma).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (approximately 220 µL) to a new autosampler vial, avoiding the protein pellet.
-
Prepare a pooled Quality Control (QC) sample by taking a small aliquot (e.g., 10 µL) from each sample and combining them in a separate vial.[14]
3. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q Exactive Orbitrap).
-
Method: Run samples using both Reversed-Phase and HILIC methods in both positive and negative ionization modes to maximize metabolite coverage. The parameters outlined in Table 2 and Table 3 provide a robust starting point.
4. Data Presentation After data processing and statistical analysis, results should be summarized in a clear format.
Table 4: Example of Identified Significant Metabolites
| Putative ID | m/z | Retention Time (min) | MS/MS Match Score (%) | Fold Change (Case vs. Control) | p-value |
| L-Tryptophan | 205.0971 | 4.82 | 92.5 | 2.15 | 0.001 |
| Hypoxanthine | 137.0461 | 1.56 | 88.1 | -3.40 | 0.003 |
| LysoPC(18:2) | 520.3398 | 9.11 | 85.7 | 1.89 | 0.008 |
| Taurine | 126.0220 | 0.95 | 95.2 | -2.76 | 0.011 |
LC-MS/MS is an indispensable tool for metabolite identification in complex biological samples. The combination of chromatographic separation and high-resolution tandem mass spectrometry provides the sensitivity and specificity needed to detect and identify hundreds to thousands of metabolites. A robust workflow, from careful sample preparation to sophisticated data analysis, is critical for generating high-quality, reproducible data that can lead to significant biological insights.
References
- 1. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. ijpras.com [ijpras.com]
- 7. Applications of Chromatographic Methods in Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. Applications of chromatographic methods in metabolomics: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. generalmetabolics.com [generalmetabolics.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.2 Metabolite identification with MS/MS data | The MetaRbolomics book [rformassspectrometry.github.io]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Preparation and LC/MS-based metabolomic analysis of samples [bio-protocol.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Hands-on: Mass spectrometry: LC-MS analysis / Mass spectrometry: LC-MS analysis / Metabolomics [training.galaxyproject.org]
- 18. MetaboAnalyst [metaboanalyst.ca]
- 19. A Guideline to Univariate Statistical Analysis for LC/MS-Based Untargeted Metabolomics-Derived Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Guide to Metabolite Identification Databases - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Nandrolone Acetate-Induced Muscle Hypertrophy in Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing nandrolone acetate to induce muscle hypertrophy in research animals. This document is intended to serve as a practical guide for designing and executing experiments to study the mechanisms of anabolic steroid action and to evaluate potential therapeutic interventions for muscle wasting conditions.
Introduction
Nandrolone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is a potent agent for inducing skeletal muscle growth.[1] Its acetate ester provides a relatively short duration of action, allowing for more precise control over its administration in research settings. Nandrolone exerts its anabolic effects primarily by binding to and activating the androgen receptor (AR), which leads to a cascade of cellular events culminating in increased protein synthesis and muscle fiber hypertrophy.[2][3] Key mechanisms include the modulation of gene expression, enhancement of nitrogen retention, and the activation of satellite cells, which are essential for muscle repair and growth.[3][4]
Key Signaling Pathways in Nandrolone-Induced Hypertrophy
Nandrolone initiates muscle hypertrophy through a multi-faceted signaling cascade. Upon entering the muscle cell, it binds to the androgen receptor, leading to the translocation of the nandrolone-AR complex into the nucleus. This complex then binds to androgen response elements (AREs) on DNA, initiating the transcription of genes involved in protein synthesis.[2] Furthermore, nandrolone has been shown to influence other critical signaling pathways, including the Notch and Wnt pathways, which play a role in satellite cell activation and differentiation.[2] The activation of satellite cells is a crucial step, as they can fuse with existing muscle fibers to provide new myonuclei, which are necessary to support the increased protein synthesis required for hypertrophy.[4]
This compound Signaling Pathway
Quantitative Data on Nandrolone-Induced Muscle Hypertrophy
The following tables summarize quantitative data from various studies on the effects of nandrolone administration in research animals.
Table 1: Effects of Nandrolone on Muscle Mass and Body Weight in Rodents
| Animal Model | Nandrolone Ester & Dosage | Treatment Duration | Change in Muscle Mass | Change in Body Weight | Reference |
| Wistar Rats | Nandrolone Decanoate (5 mg/kg, twice weekly) | 6 weeks | Significant increase in soleus and gastrocnemius muscle weight | No significant change | [5] |
| C57BL/6J Mice | Nandrolone Decanoate (5 mg/kg, daily) | 4 weeks | Restoration of muscle weight in hindlimb unloaded mice | Preserved in treated mice | [6] |
| Female Rats | Nandrolone Phenylpropionate (1 mg/kg, daily) | 10 days | Significant increase in gastrocnemius muscle mass and protein content | Significant increase | [7] |
| Male Rats | Nandrolone Decanoate (15 mg/kg/week) | 5 weeks | Increased mass of soleus and extensor digitorum longus (EDL) muscles | No significant change | [8] |
Table 2: Effects of Nandrolone on Muscle Fiber Characteristics and Protein Synthesis
| Animal Model | Nandrolone Ester & Dosage | Treatment Duration | Change in Muscle Fiber Size | Change in Protein Synthesis | Reference |
| Female Chickens | Nandrolone Decanoate (30 mg, weekly) | 4 weeks | ~24% increase in pectoralis muscle fiber diameter | Not Measured | [9] |
| Female Rats | Nandrolone Phenylpropionate (1 & 4 mg/kg, daily) | 10 days | Not Measured | Significantly stimulated in gastrocnemius muscle | [7] |
| Male C57BL/6 Mice | Nandrolone Decanoate (10 g/kg/week) | 6 weeks | Not Measured | Greater fractional synthetic rate (FSR) in gastrocnemius muscle | [10] |
| Male Rats | Nandrolone Decanoate | Not Specified | Dose-dependent hypertrophy of both type I and type II muscle fibers | Increased protein synthesis | [1] |
Experimental Protocols
The following are detailed protocols for the administration of this compound to induce muscle hypertrophy in research animals.
Protocol 1: General this compound Administration in Rats
Objective: To induce significant muscle hypertrophy in rats for morphological and biochemical analysis.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, corn oil)
-
Sterile vials and syringes with appropriate gauge needles (e.g., 23-25 gauge)
-
Animal scale
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the sterile vehicle to achieve the desired concentration (e.g., 10 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Handling and Dosing:
-
Acclimatize the rats to the housing conditions for at least one week prior to the experiment.
-
Weigh each rat to determine the precise injection volume.
-
Administer this compound via intramuscular (IM) injection into the gluteal muscle. The typical dosage ranges from 5 to 10 mg/kg of body weight, administered 2-3 times per week.
-
Control animals should receive an equivalent volume of the vehicle only.
-
-
Treatment Duration:
-
Continue the treatment for a period of 4 to 8 weeks to achieve significant muscle hypertrophy.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress or adverse reactions.
-
Record body weight weekly.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Carefully dissect the target muscles (e.g., gastrocnemius, soleus, plantaris) and weigh them.
-
Process the tissue for subsequent analysis (e.g., histology, Western blotting, PCR).
-
Protocol 2: this compound Administration in Mice for Muscle Atrophy Rescue
Objective: To evaluate the efficacy of this compound in preventing muscle atrophy in a mouse model of disuse.
Materials:
-
This compound solution (as prepared in Protocol 1)
-
Male C57BL/6 mice (8-12 weeks old)
-
Hindlimb unloading apparatus
-
Animal scale
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Acclimatization and Baseline Measurements:
-
Acclimatize mice and record their baseline body weight and muscle function (e.g., grip strength).
-
-
Hindlimb Unloading:
-
Induce muscle disuse by hindlimb unloading for a period of 14 days.[6]
-
-
This compound Administration:
-
Administer this compound via subcutaneous (SC) injection at a dosage of 5 mg/kg daily, starting from the onset of hindlimb unloading.[6]
-
A control group should receive vehicle injections.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals' well-being throughout the experiment.
-
At the end of the 14-day period, measure body weight and muscle function again.
-
Euthanize the mice and collect hindlimb muscles for weight and molecular analysis.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for studying nandrolone-induced muscle hypertrophy.
Experimental Workflow Diagram
Conclusion
This compound is a valuable tool for inducing muscle hypertrophy in research animals, providing a robust model to investigate the underlying molecular mechanisms and to test novel therapeutic strategies. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute well-controlled and informative studies in the field of muscle biology and drug development. Careful consideration of the experimental design, including the choice of animal model, dosage, and duration of treatment, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nandrolone normalizes determinants of muscle mass and fiber type after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nandrolone administration does not promote hypertrophy of soleus muscle in rats - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 9. [Nandrolone administration does not promote hypertrophy of soleus muscle in rats]. | Semantic Scholar [semanticscholar.org]
- 10. Nandrolone decanoate increases the volume but not the length of the proximal and distal convoluted tubules of the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Nandrolone Acetate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for enhancing the aqueous solubility of nandrolone acetate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it problematic?
A1: this compound is an ester of nandrolone, an anabolic steroid. Like many steroid esters, it is highly lipophilic and classified as practically insoluble in water.[1][2][3] This poor aqueous solubility can lead to significant challenges in the development of parenteral and other aqueous-based formulations, potentially resulting in low bioavailability, erratic absorption, and precipitation upon dilution with aqueous physiological fluids.
Q2: What are the primary strategies for improving the solubility of poorly water-soluble drugs like this compound?
A2: The primary strategies involve modifying the drug's microenvironment to make it more favorable for dissolution.[4][5] Key techniques include:
-
Co-solvency: Blending water with miscible organic solvents to reduce the overall polarity of the solvent system.[6]
-
Use of Surfactants (Micellar Solubilization): Using amphiphilic molecules that form micelles in water, which can encapsulate hydrophobic drug molecules.[7][8]
-
Complexation with Cyclodextrins: Employing cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity to form inclusion complexes with the drug.[4][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.[10][11]
-
Particle Size Reduction (Nanosuspensions): Increasing the surface area of the drug by reducing its particle size to the nanometer range, which can enhance the dissolution rate.[6][10]
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The selection of an appropriate method depends on several factors including the desired final concentration, the intended dosage form (e.g., injectable, oral), stability of the drug, and regulatory acceptance of the excipients.[4] A preliminary screening of different methods is often necessary. For parenteral formulations, co-solvents, surfactants, and cyclodextrins are most common. For oral formulations, solid dispersions and nanosuspensions can be highly effective.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or shows precipitation after preparation.
-
Possible Cause: The concentration of this compound exceeds its saturation solubility in the chosen solvent system.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all calculations for drug and excipient concentrations.
-
Increase Solubilizer Concentration: Incrementally increase the concentration of the co-solvent, surfactant, or cyclodextrin. Monitor for clarity.
-
pH Adjustment: While this compound is a neutral compound, the pH of the solution can influence the stability of excipients. Ensure the pH is within the optimal range for all components.
-
Apply Heat: Gentle heating and stirring can sometimes help dissolve the compound, but be cautious of potential degradation. Always check the thermal stability of this compound and the excipients.
-
Change Method: If one method is insufficient, consider a combination approach, such as using a co-solvent system that also contains a surfactant.
-
Issue 2: The solution is clear initially but precipitates upon storage or temperature change.
-
Possible Cause: The formulation is a supersaturated solution and is thermodynamically unstable. Temperature fluctuations can significantly impact the solubility of the drug.
-
Troubleshooting Steps:
-
Conduct Stability Studies: Store the formulation at various temperatures (e.g., 4°C, 25°C, 40°C) to determine its stability range.
-
Determine Equilibrium Solubility: Use the shake-flask method (see Protocol 1) to determine the true thermodynamic solubility, ensuring your target concentration does not exceed this limit for long-term stability.[12]
-
Add a Precipitation Inhibitor: Certain polymers, such as HPMC or PVP, can act as precipitation inhibitors in supersaturated systems, although this is more common for oral formulations.
-
Issue 3: The solubility has improved, but the in-vitro/in-vivo performance (e.g., bioavailability) is still low.
-
Possible Cause: The drug may be precipitating out of the formulation upon dilution in physiological fluids (e.g., blood or gastrointestinal fluid). The solubilizer itself might be hindering absorption.
-
Troubleshooting Steps:
-
Perform Dilution Studies: Dilute your formulation with a relevant biological fluid simulant (e.g., phosphate-buffered saline, simulated gastric fluid) and observe for any precipitation over time.
-
Evaluate Surfactant Choice: High concentrations of some surfactants can form very stable micelles that do not release the drug effectively at the site of absorption.[13] Consider surfactants with a higher critical micelle concentration (CMC) or those that are more easily diluted.
-
Consider Nanosuspensions: Formulating the drug as a nanosuspension can improve dissolution rate upon dilution, which is often a key factor for bioavailability enhancement.[14]
-
Data Presentation: Solubility Enhancement of this compound
The following tables summarize typical quantitative data for different solubilization methods. Note: These values are illustrative and actual results will vary based on precise experimental conditions.
Table 1: Solubility in Co-solvent Systems at 25°C
| Co-solvent System (v/v) | This compound Solubility (mg/mL) |
| Water | < 0.01 |
| Ethanol:Water (20:80) | 0.5 |
| Ethanol:Water (40:60) | 2.0 |
| Propylene Glycol:Water (50:50) | 3.5 |
| PEG 400:Water (60:40) | 5.0 |
Table 2: Solubility Enhancement with Surfactants in Water at 25°C
| Surfactant | Concentration (% w/v) | This compound Solubility (mg/mL) |
| Polysorbate 80 | 1% | 1.2 |
| Polysorbate 80 | 5% | 6.5 |
| Poloxamer 188 | 2% | 0.8 |
| Poloxamer 188 | 10% | 4.2 |
| Sodium Lauryl Sulfate | 0.5% | 0.9 |
Table 3: Solubility Enhancement with Cyclodextrins in Water at 25°C
| Cyclodextrin | Concentration (% w/v) | This compound Solubility (mg/mL) |
| β-Cyclodextrin | 1% | 0.4 |
| β-Cyclodextrin | 2% | 0.7 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5% | 4.8 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10% | 10.2 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10% | 15.5 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound in a chosen solvent system.[15][16]
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of glass vials containing a known volume (e.g., 5 mL) of the desired solvent system (e.g., water, buffer, co-solvent mixture). The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[16]
-
Sampling & Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of your analytical method. Quantify the concentration of this compound using a validated HPLC-UV method.
-
Confirmation: The solubility is determined to be at equilibrium when consecutive measurements (e.g., at 48h and 72h) are within 5% of each other.[16]
Protocol 2: Preparation of a Solution using a Co-solvent System
Methodology:
-
Solvent Preparation: Prepare the co-solvent mixture by accurately measuring the required volumes of the organic solvent (e.g., ethanol, PEG 400) and water. For example, to make 100 mL of a 40:60 ethanol:water solution, mix 40 mL of ethanol with 60 mL of purified water.
-
Drug Dissolution: Weigh the required amount of this compound and add it to the co-solvent mixture.
-
Solubilization: Stir the mixture using a magnetic stirrer at a controlled temperature. Gentle warming (e.g., to 40°C) can be used to facilitate dissolution, but ensure the drug is stable at that temperature.
-
Final Volume: Once the drug is fully dissolved, allow the solution to cool to room temperature. If necessary, add more of the co-solvent mixture to reach the final target volume (q.s.) and mix thoroughly.
-
Filtration: Filter the final solution through a sterile 0.22 µm filter to remove any potential particulate matter.
Protocol 3: Preparation of a Micellar Solution using a Surfactant
Methodology:
-
Surfactant Solution: Prepare the aqueous surfactant solution by dissolving the required weight of the surfactant (e.g., Polysorbate 80) in the aqueous vehicle (e.g., water for injection or buffer). Stir until the surfactant is fully dissolved. The concentration should be well above the surfactant's critical micelle concentration (CMC).[7]
-
Drug Addition: Slowly add the accurately weighed this compound powder to the surfactant solution while stirring continuously.
-
Micellar Encapsulation: Continue stirring the mixture for several hours (e.g., 2-4 hours) at room temperature to allow for the partitioning of the drug into the micelles. A slight, controlled increase in temperature can sometimes expedite this process.
-
Clarity Check: The final formulation should be a clear, transparent solution.
-
Filtration: Filter the solution through a compatible 0.22 µm filter.
Protocol 4: Preparation of an Inclusion Complex with Cyclodextrin
This protocol uses the kneading method to prepare a solid drug-cyclodextrin complex, which can then be dissolved in water.[17]
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2 of drug:HP-β-CD).
-
Mixing: Accurately weigh the this compound and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) dropwise to the powder mixture to form a thick, consistent paste.
-
Trituration: Knead the paste thoroughly in the mortar for 30-60 minutes.
-
Drying: Spread the resulting paste in a thin layer on a glass tray and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization: Scrape the dried complex and pulverize it into a fine powder using the mortar and pestle. Sieve the powder to ensure a uniform particle size.
-
Dissolution: The resulting powder can now be dissolved in an aqueous vehicle to form the final solution.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complexation.
References
- 1. drugs.com [drugs.com]
- 2. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NANDROLONE DECANOATE USP - PCCA [pccarx.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Nanoparticle Formulation in Drug Delivery | Blog [rootsanalysis.com]
- 15. benchchem.com [benchchem.com]
- 16. who.int [who.int]
- 17. crsubscription.com [crsubscription.com]
Optimizing nandrolone acetate dosage for maximal anabolic effect in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing nandrolone esters, primarily nandrolone decanoate, to study anabolic effects in rats. The information is compiled from various scientific studies to assist in optimizing experimental design and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective dosage range for nandrolone decanoate to observe anabolic effects in rats?
A1: Based on published studies, effective dosages of nandrolone decanoate for anabolic effects in rats typically range from 1.5 mg/kg to 15 mg/kg of body weight, administered weekly. Lower doses (e.g., 1.5 mg/kg) are considered high therapeutic doses, while higher doses (e.g., 7.5 mg/kg and above) are considered supratherapeutic.[1] The choice of dosage often depends on the specific research question and the experimental model. For instance, a dose of 6 mg/kg per week has been shown to prevent muscle atrophy in hindlimb suspension models.[2][3]
Q2: What is the recommended route and frequency of administration for nandrolone decanoate in rats?
A2: The most common method of administration is a weekly intramuscular injection into the hindlimb.[1][2] Some studies have also used subcutaneous injections.[4] Nandrolone decanoate is a long-acting steroid ester, which allows for a constant tissue level with weekly injections.[1][5]
Q3: How long should a typical experiment last to observe significant anabolic effects?
A3: Significant effects on muscle mass and fiber characteristics have been observed in studies lasting from 4 to 8 weeks.[2][6][7] Shorter-term studies may be sufficient to detect changes in molecular markers, such as mRNA levels for certain growth factors.[1]
Q4: Is an exercise protocol necessary to see the anabolic effects of nandrolone?
A4: Not necessarily. Nandrolone has been shown to have anabolic effects even in sedentary animals, such as increasing muscle mass and fiber size.[6][8] However, the combination of exercise and nandrolone treatment can produce more pronounced effects.[6] Some studies suggest that nandrolone potentiates the effects of exercise training on muscle.[6]
Q5: What are the expected anabolic outcomes of nandrolone administration in rats?
A5: Expected outcomes include increased muscle mass, particularly in fast-twitch skeletal muscles, and hypertrophy of muscle fibers.[6][9][10] At the cellular level, nandrolone can increase the number of satellite cells and myonuclei, which are crucial for muscle growth and repair.[9][10] It can also increase the expression of anabolic markers like IGF-I mRNA.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Significant Anabolic Effects Observed
-
Possible Cause 1: Inappropriate Dosage.
-
Solution: Review the literature for dosages used in similar experimental models. The dose-response to nandrolone can be complex; for instance, one study with nandrolone phenylpropionate showed that while a 1 mg/kg dose increased weight gain, a 10 mg/kg dose did not, although both increased body protein content.[11][12] Ensure the dosage is appropriate for the specific muscle and outcome being studied.
-
-
Possible Cause 2: Short Experimental Duration.
-
Possible Cause 3: Choice of Muscle for Analysis.
-
Possible Cause 4: Animal Strain and Sex.
-
Solution: Different rat strains may have varied responses. Additionally, the hormonal environment differs between males and females, which can influence the outcomes.[1] Be consistent with the strain and sex of the animals used in your experiments.
-
Issue 2: Adverse Side Effects Observed in Experimental Animals
-
Possible Cause 1: High Dosage.
-
Solution: Supraphysiological doses of nandrolone can lead to a range of side effects, including testicular atrophy, reduced sperm quality, and alterations in the estrous cycle in females.[4][13] If significant adverse effects are observed, consider reducing the dosage to the lower end of the effective range.
-
-
Possible Cause 2: Negative Feedback on Endogenous Hormones.
-
Solution: Nandrolone administration can suppress the hypothalamic-pituitary-gonadal axis, leading to decreased endogenous testosterone levels.[14] This is a known pharmacological effect. Be aware of these changes when interpreting data, especially in reproductive studies.
-
-
Possible Cause 3: Organ Toxicity.
-
Solution: While nandrolone decanoate has a lower incidence of liver toxicity compared to oral anabolic steroids, high doses and prolonged use can still pose risks.[1] Monitor animal health closely and consider including organ weight and histology in your analysis to assess for any pathological changes.[14][15]
-
Issue 3: Variability in Experimental Results
-
Possible Cause 1: Improper Drug Preparation and Administration.
-
Possible Cause 2: Environmental Stressors.
-
Solution: Maintain a stable and stress-free environment for the animals, as stress can influence hormonal levels and metabolic processes, potentially confounding the results.
-
Quantitative Data Summary
Table 1: Summary of Nandrolone Decanoate Dosage and Anabolic Effects in Male Rats
| Dosage | Duration | Rat Strain | Key Anabolic Findings | Reference |
| 1.5 mg/kg/week | 5 weeks | Wistar | Increased type IIx/b fiber dimensions in diaphragm and gastrocnemius. | [16] |
| 5 mg/kg (twice a week) | 6 weeks | Not specified | Increased fiber area in extensor digitorum longus and soleus muscles. | [8] |
| 6 mg/kg/week | 4 weeks | Fischer 344/Brown Norway | Prevented hindlimb suspension-induced muscle atrophy. | [2] |
| 7.5 mg/kg/week | 5 weeks | Wistar | Increased IGF-I mRNA levels in the diaphragm. | [1] |
| 10 mg/kg/week | 8 weeks | Sprague Dawley | Caused muscle degeneration in sedentary rats, which was partially reversed by exercise. | [7][17] |
| 15 mg/kg/week | 5 weeks | Not specified | Increased muscle mass and contractile parameters in soleus and EDL muscles. | [6] |
Table 2: Summary of Nandrolone Decanoate Dosage and Effects in Female Rats
| Dosage | Duration | Rat Strain | Key Findings | Reference |
| 1.5 mg/kg/week | 5 weeks | Wistar | Enhanced growth rate; increased type IIx/b fiber dimensions. | [16] |
| 1.87 - 15 mg/kg (daily) | 15 days | Wistar | Dose-dependent disruption of the estrous cycle and negative effects on ovarian tissue. | [4] |
| 7.5 mg/kg/week | 5 weeks | Wistar | Enhanced growth rate; increased IGF-I mRNA levels in the diaphragm. | [1] |
Experimental Protocols
Protocol 1: General Nandrolone Decanoate Administration for Anabolic Studies
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly divide animals into a control group and one or more treatment groups. The control group should receive injections of the vehicle (e.g., sesame seed oil) on the same schedule as the treatment groups.[2]
-
Drug Preparation: Dilute nandrolone decanoate in a sterile vehicle to the desired concentration.
-
Administration: Administer nandrolone decanoate via intramuscular injection into the hindlimb once weekly.[1][2] Alternate between the left and right hindlimbs for subsequent injections.[2]
-
Dosage: A commonly used dosage range is 1.5 - 7.5 mg/kg body weight.[1] Adjust the injection volume based on the most recent body weight measurement.
-
Duration: Continue the treatment for 4 to 8 weeks.
-
Monitoring: Monitor animal body weight and general health status regularly.
-
Tissue Collection: At the end of the experimental period, euthanize the animals and carefully dissect the muscles of interest (e.g., soleus, plantaris, EDL, gastrocnemius) for further analysis (e.g., weight, histology, molecular analysis).
Protocol 2: Nandrolone Administration with Resistance Exercise
-
Follow Steps 1-4 from Protocol 1.
-
Exercise Training: Implement a resistance exercise protocol, such as treadmill running or a jump training regimen, for the exercise groups.[6][8] The training should be performed several times a week.
-
Administration: Administer nandrolone decanoate or vehicle as described in Protocol 1. The timing of administration relative to the exercise sessions should be consistent.
-
Continue with Steps 7-9 from Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Classical anabolic signaling pathway of nandrolone in skeletal muscle.
Caption: General experimental workflow for studying nandrolone effects in rats.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of different doses of nandrolone decanoate on estrous cycle and ovarian tissue of rats after treatment and recovery periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. paulogentil.com [paulogentil.com]
- 6. Differential effects of nandrolone decanoate in fast and slow rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. digitum.um.es [digitum.um.es]
- 10. mdpi.com [mdpi.com]
- 11. Dose-dependent effects of an anabolic steroid, nandrolone phenylpropionate (Durabolin), on body composition and muscle protein metabolism in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of supraphysiological dose of Nandrolone Decanoate on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Nandrolone decanoate induced-oxidative stress on rat testes, prostate, and seminal vesicle: Biochemical, morphometric and histopathological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of nandrolone decanoate on respiratory and peripheral muscles in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Effects of Nandrolone Decanoate on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Nandrolone Acetate Degradation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of nandrolone acetate in your cell culture experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from nandrolone?
A1: this compound is an esterified form of nandrolone, a synthetic anabolic-androgenic steroid.[1] The addition of the acetate group increases its hydrophobicity, affecting its solubility and pharmacokinetic profile. In biological systems, this compound is a prodrug that is hydrolyzed to release the active compound, nandrolone.[2]
Q2: What is the primary degradation pathway for this compound in cell culture media?
A2: The primary degradation pathway for this compound in aqueous solutions, including cell culture media, is the hydrolysis of the C17β acetate ester bond. This reaction yields nandrolone and acetic acid. This process can be accelerated by factors such as pH, temperature, and the presence of enzymes.[2][3]
Q3: What are the main factors that contribute to the degradation of this compound in cell culture?
A3: Several factors can contribute to the degradation of this compound in a cell culture setting:
-
Enzymatic Hydrolysis: Fetal Bovine Serum (FBS), a common supplement in cell culture media, contains various esterases that can enzymatically cleave the acetate group from this compound.[1][4]
-
pH of the Medium: The stability of the ester bond is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[2][5] Standard cell culture media is typically buffered to a physiological pH (around 7.2-7.4), but cellular metabolism can cause local pH shifts.
-
Temperature: Higher temperatures, such as the standard cell culture incubation temperature of 37°C, will accelerate the rate of chemical hydrolysis compared to storage at lower temperatures.
-
Aqueous Environment: The presence of water in the cell culture medium is necessary for the hydrolysis reaction to occur.
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stable stock solution, dissolve this compound in an anhydrous, sterile solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol at a high concentration (e.g., 10-100 mM). Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store them at -20°C or -80°C, protected from light. This minimizes repeated freeze-thaw cycles and exposure to water, which can lead to degradation.
Q5: What is the expected biological activity of this compound compared to nandrolone in vitro?
A5: Nandrolone is the biologically active molecule that binds to the androgen receptor to elicit a cellular response.[6][7] this compound must first be converted to nandrolone. Therefore, the observed activity of this compound in cell culture is dependent on the rate of its hydrolysis to nandrolone. If hydrolysis is rapid and complete, the biological activity should be comparable to that of an equimolar concentration of nandrolone. However, if hydrolysis is slow or incomplete, the apparent activity of this compound may be lower.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell culture experiments involving this compound.
Problem 1: Inconsistent or lower-than-expected biological effects of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium, leading to a lower effective concentration of the active compound, nandrolone.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution was prepared correctly in an anhydrous solvent and stored properly at -20°C or -80°C in single-use aliquots.
-
Minimize Incubation Time: If experimentally feasible, reduce the duration of cell exposure to this compound to minimize the extent of degradation over time.
-
Use Freshly Prepared Media: Prepare the final working concentration of this compound in fresh cell culture medium immediately before adding it to your cells.
-
Consider Using Nandrolone Directly: As a control, run a parallel experiment using nandrolone to determine the maximum expected biological response. If nandrolone provides the expected effect while this compound does not, it strongly suggests a degradation issue with the ester.
-
Quantify Degradation: Perform a stability study to quantify the rate of this compound degradation in your specific cell culture medium (see Experimental Protocol section below).
-
Problem 2: High variability in results between experiments.
-
Possible Cause: Inconsistent degradation of this compound due to variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure that the cell culture medium, including the lot and concentration of FBS, is consistent across all experiments. Different lots of FBS can have varying levels of esterase activity.[8]
-
Control pH: Monitor the pH of your cell culture medium throughout the experiment. Significant changes in pH can alter the rate of hydrolysis.
-
Consistent Incubation Times: Use precise and consistent incubation times for all experiments.
-
Evaluate Cell Density: High cell densities can lead to faster depletion of media components and more significant shifts in pH, potentially affecting this compound stability. Standardize cell seeding densities.
-
Problem 3: Complete lack of biological response to this compound.
-
Possible Cause: Complete degradation of this compound or an issue with the compound itself.
-
Troubleshooting Steps:
-
Check Compound Identity and Purity: If possible, verify the identity and purity of your this compound using analytical methods such as HPLC or mass spectrometry.
-
Prepare a Fresh Stock Solution: Your current stock solution may have completely degraded. Prepare a fresh stock solution from a new vial of the compound.
-
Positive Control: Use a known androgen, such as dihydrotestosterone (DHT) or nandrolone, as a positive control to ensure your cell system is responsive to androgen receptor agonists.
-
Data Presentation
Table 1: Illustrative Degradation of this compound (1 µM) in DMEM/F12 with 10% FBS at 37°C
| Time (hours) | This compound Remaining (%) | Nandrolone Formed (%) |
| 0 | 100 | 0 |
| 4 | 85 | 15 |
| 8 | 70 | 30 |
| 12 | 58 | 42 |
| 24 | 34 | 66 |
| 48 | 12 | 88 |
Table 2: Illustrative Effect of Fetal Bovine Serum (FBS) on this compound Half-Life at 37°C
| Medium Composition | Estimated Half-Life (hours) |
| DMEM/F12 (serum-free) | ~72 |
| DMEM/F12 + 10% FBS | ~18 |
| DMEM/F12 + 10% Heat-Inactivated FBS | ~36 |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and dilute it to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM/F12)
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out an appropriate amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.16 mg of this compound (MW: 316.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 1 µM):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution in pre-warmed, sterile cell culture medium to reach the final desired concentration. For example, to make a 1 µM working solution, you can perform a 1:100 dilution followed by a 1:100 dilution.
-
It is recommended to prepare the working solution fresh for each experiment and use it immediately.
-
Protocol for Assessing the Stability of this compound in Cell Culture Media by HPLC
Objective: To quantify the degradation of this compound and the formation of nandrolone in cell culture media over time.
Materials:
-
This compound
-
Nandrolone (as a reference standard)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid (optional, for mobile phase)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the desired experimental concentration (e.g., 10 µM).
-
Dispense equal volumes of this solution into several sterile conical tubes, one for each time point.
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to stop any further degradation until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and prepare them for injection. This may involve a protein precipitation step (e.g., by adding an equal volume of cold acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Prepare standard solutions of both this compound and nandrolone of known concentrations to generate a calibration curve.
-
Inject the supernatant of your samples and the standard solutions onto the HPLC system.
-
Example HPLC Conditions: [9][10]
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
-
-
Quantify the concentrations of this compound and nandrolone in your samples by comparing their peak areas to the calibration curves.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in a target cell.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro steroid profiling system for the evaluation of endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH dependence of the kinetic parameters for 3-oxo-delta 5-steroid isomerase. Substrate catalysis and inhibition by (3S)-spiro[5 alpha-androstane-3,2'-oxiran]-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. excelmale.com [excelmale.com]
- 8. The effect of supraphysiological dose of nandrolone decanoate administration on the inflammatory, neurotrophin and behavioral response in adult and old male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. ptfarm.pl [ptfarm.pl]
Technical Support Center: Nandrolone Acetate Detection in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of nandrolone acetate and its metabolites in complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Q1: I am seeing low recovery of nandrolone metabolites from my plasma/urine samples. What are the possible causes and solutions?
A1: Low recovery of nandrolone metabolites is a common issue that can stem from several factors during sample preparation and extraction. Here are the primary causes and troubleshooting steps:
-
Incomplete Hydrolysis: Nandrolone metabolites are often present in conjugated forms (glucuronides and sulfates) in biological matrices like urine.[1][2] Incomplete enzymatic hydrolysis will lead to poor recovery of the parent metabolite for analysis by GC-MS.
-
Troubleshooting:
-
Ensure the activity of the β-glucuronidase enzyme is optimal. Use a fresh batch of enzyme or verify the activity of your current lot.
-
Optimize incubation time and temperature for the hydrolysis reaction.
-
Ensure the pH of the sample is within the optimal range for the enzyme.
-
-
-
Inefficient Extraction: The choice of extraction method and solvent is critical for achieving high recovery.
-
Troubleshooting:
-
Liquid-Liquid Extraction (LLE): Ensure the solvent-to-sample ratio is adequate, typically 5:1 (v/v).[3] Diethyl ether or ethyl acetate are commonly used solvents.[3][4] Vortexing for at least 2 minutes is recommended to ensure thorough mixing.[3] Repeating the extraction step can improve recovery.[3]
-
Solid-Phase Extraction (SPE): The choice of SPE sorbent is crucial. C18 cartridges are often used for steroid extraction.[5] Ensure the cartridge is properly conditioned and equilibrated before loading the sample. The elution solvent must be strong enough to desorb the analytes from the sorbent. A double extraction by SPE may be necessary to eliminate interfering compounds.[4]
-
-
-
Analyte Instability: Nandrolone and its metabolites can degrade if samples are not handled and stored properly.
-
Troubleshooting:
-
Store biological samples at -20°C or lower.
-
Avoid repeated freeze-thaw cycles.
-
Process samples as quickly as possible.
-
-
Q2: My LC-MS/MS analysis is showing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A2: Matrix effects are a major challenge in LC-MS/MS analysis of complex biological samples, caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[6][7]
-
Strategies to Reduce Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances before analysis.
-
Employ a more rigorous extraction method (e.g., switching from protein precipitation to SPE or LLE).
-
Optimize the SPE wash steps to remove more interfering compounds.
-
-
Chromatographic Separation: Improve the separation of nandrolone from matrix components.
-
Use a longer analytical column or a column with a different stationary phase.
-
Optimize the mobile phase gradient to better resolve the analyte from interfering peaks.
-
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant matrix effects.[7]
-
Analytical Detection
Q3: What are the advantages and disadvantages of using GC-MS versus LC-MS/MS for nandrolone detection?
A3: Both GC-MS and LC-MS/MS are powerful techniques for the detection of nandrolone and its metabolites, each with its own set of advantages and disadvantages.[4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Typically requires hydrolysis and derivatization, which can be time-consuming.[4][8] | Can often analyze conjugated metabolites directly, eliminating the need for hydrolysis and derivatization.[4] |
| Sensitivity | Highly sensitive, especially with derivatization to improve volatility and ionization.[8][9] | Generally offers high sensitivity and specificity, particularly with modern instrumentation.[4][10] |
| Specificity | Good specificity, but can be susceptible to interferences from structurally similar compounds. | Excellent specificity due to the use of precursor-to-product ion transitions (SRM/MRM).[11] |
| Throughput | Lower throughput due to longer sample preparation times and chromatographic run times. | Higher throughput is often achievable due to simpler sample preparation and faster analysis times. |
| Robustness | Generally considered a very robust and reliable technique.[4] | Can be more susceptible to matrix effects, which may require more extensive method development.[6] |
Q4: Why is derivatization necessary for GC-MS analysis of nandrolone, and what are some common derivatizing agents?
A4: Derivatization is a crucial step in the GC-MS analysis of steroids like nandrolone for several reasons:
-
Increased Volatility: Steroids are often not volatile enough to be analyzed directly by GC. Derivatization replaces polar functional groups with less polar ones, increasing the volatility of the analyte.
-
Improved Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC inlet and column.
-
Enhanced Sensitivity: Derivatization can improve the ionization efficiency of the analyte, leading to a stronger signal and better sensitivity.[8]
Common derivatizing agents for nandrolone and its metabolites include:
-
Silylating agents: such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like ammonium iodide (NH4I) and a reducing agent like dithiothreitol (DTT).[5][12]
-
Acylating agents: such as Pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[4][9]
Q5: I am getting a positive result for nandrolone in a sample, but I suspect it might be a false positive. What are the potential causes?
A5: False positive results for nandrolone can occur and it is crucial to investigate the potential sources.[13]
-
Endogenous Production: The human body can naturally produce low levels of nandrolone metabolites.[14][15] Intense physical exertion may also be linked to the presence of 19-norandrosterone (19-NA).[15]
-
Dietary Sources: Consumption of certain foods, such as offal from non-castrated male pigs, can lead to the excretion of nandrolone and its metabolites, potentially causing a positive test result.[16][17][18]
-
Contaminated Supplements: Dietary supplements can sometimes be contaminated with anabolic steroids not listed on the label.[14]
-
Cross-Reactivity in Immunoassays: Immunoassays are often used for initial screening and can exhibit cross-reactivity with other structurally related steroids, leading to false positives.[19][20] Confirmatory analysis by a more specific method like GC-MS or LC-MS/MS is essential.[11]
-
Metabolism of Other Steroids: Certain prohormones or other anabolic steroids can be metabolized in the body to compounds that are structurally similar to nandrolone metabolites, potentially causing a false positive.
Quantitative Data Summary
Table 1: Detection Limits of Nandrolone and its Metabolites using Different Analytical Techniques
| Analyte | Matrix | Analytical Method | Derivatization Agent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Nandrolone Metabolites | Urine | GC-MS (NCI) | PFPA | 25 ppb | [9] |
| Nandrolone Metabolites | Urine | LC-MS/MS | None | <1 ng/mL (LOQ) | [4] |
| Nandrolone Metabolites | Urine | GC-MS | - | 0.03 ng/mL (Nandrolone), 0.01 ng/mL (19-NA), 0.06 ng/mL (19-NE) | [4] |
| Nandrolone Esters | Dried Blood Spot | LC-MS/MS | Methyloxime | <0.1-0.9 ng/mL | [21][22] |
| Nandrolone Esters | Serum | LC-MS/MS | Girard P | 0.03 - 0.30 ng/mL | [21][23] |
| Nandrolone | Hair | GC-MS | - | 50 pg/mg (LOQ) | [23][24] |
| Nandrolone | Hair | LC-MS/MS | None | 3.0 pg/mg | [11] |
Table 2: Recovery Rates of Nandrolone Metabolites
| Analyte | Matrix | Extraction Method | Recovery Rate | Reference |
| Nandrolone, 19-NA, 19-NE | Urine | Liquid-Liquid Extraction (diethyl ether) | 97.20%, 94.17%, 95.54% | [4] |
| Nandrolone Esters | Serum | Liquid-Liquid Extraction | >70% | [21][23] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Nandrolone Metabolites in Urine
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Sample Preparation & Hydrolysis:
-
To 2 mL of urine, add an internal standard (e.g., methyltestosterone).
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 3 hours.
-
-
Extraction:
-
Cool the sample to room temperature.
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction with another 5 mL of diethyl ether.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dry residue, add 100 µL of a mixture of MSTFA/NH4I/dithioerythritol (1000:2:4, v/w/w).
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set up a temperature program to separate the analytes of interest.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for nandrolone metabolites and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of Nandrolone Esters in Dried Blood Spots (DBS)
This protocol is a generalized procedure and may require optimization.
-
Sample Preparation:
-
Punch out a 3 mm disc from the dried blood spot.
-
Place the disc in a microcentrifuge tube.
-
-
Extraction:
-
Add 200 µL of an extraction solvent (e.g., a mixture of tert-butyl methyl ether, methanol, and 2-propanol).
-
Add an internal standard.
-
Sonicate for 15 minutes.
-
Centrifuge and transfer the supernatant to a new tube.
-
Repeat the extraction and combine the supernatants.
-
Evaporate the solvent to dryness.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Use a C18 or similar reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-product ion transitions for each nandrolone ester and the internal standard.
-
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 2. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. benchchem.com [benchchem.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Determination of four anabolic steroid metabolites by gas chromatography/mass spectrometry with negative ion chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of anabolic steroids in human hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Urine nandrolone metabolites: false positive doping test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sportsintegrityinitiative.com [sportsintegrityinitiative.com]
- 17. Call to review false-positive doping results - Newsworthy [newsworthy.org.au]
- 18. globalsportsadvocates.com [globalsportsadvocates.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous detection of testosterone, nandrolone, and boldenone esters in dried blood spots for doping control in sports by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
Addressing batch-to-batch variability of nandrolone acetate
Welcome to the Technical Support Center for Nandrolone Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound in experimental settings. Our goal is to provide practical guidance to help ensure the consistency and reliability of your research by addressing the critical issue of batch-to-batch variability.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the properties, handling, and analysis of this compound.
Q1: What is this compound and how does it differ from other nandrolone esters?
This compound is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone.[1] Like other nandrolone esters, such as nandrolone decanoate or phenylpropionate, it is a prodrug of nandrolone. The primary difference lies in the ester attached to the 17-beta hydroxyl group, which influences the drug's release rate and half-life after administration. This compound has a shorter half-life compared to longer esters like decanoate.
Q2: What are the potential sources of batch-to-batch variability in this compound?
Batch-to-batch variability of an Active Pharmaceutical Ingredient (API) like this compound can arise from several factors during the manufacturing process. These can include:
-
Raw Material Attributes: Variations in the quality and purity of starting materials and reagents.
-
Synthesis Process: Differences in reaction conditions (temperature, pressure, reaction time), catalysts, and solvents can lead to the formation of different impurity profiles.
-
Purification Methods: Inconsistencies in crystallization, chromatography, or extraction processes can result in varying levels of residual solvents, unreacted materials, and side-product impurities.
-
Storage and Handling: Exposure to light, heat, or moisture can lead to degradation of the compound.[2]
Q3: What are the common impurities found in this compound?
Impurities in this compound can include:
-
Nandrolone: The unesterified parent compound can be present due to incomplete esterification or hydrolysis of the acetate ester.
-
Related Steroids: Isomers or other steroid-related compounds from the synthesis process.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
-
Degradation Products: Formed if the compound is exposed to harsh conditions such as strong acids, bases, or oxidizing agents.
Q4: How can I assess the quality of a new batch of this compound?
It is crucial to review the Certificate of Analysis (CoA) provided by the manufacturer for each new batch.[3][4] Key parameters to check include:
-
Appearance and Solubility: Should be consistent with established specifications.
-
Identity: Confirmed by techniques like IR spectroscopy or mass spectrometry.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should meet the required specifications (e.g., >98%).
-
Related Substances/Impurities: The levels of any specified and unspecified impurities should be within acceptable limits.
-
Residual Solvents: Should comply with pharmacopeial standards (e.g., USP <467>).
-
Water Content: Determined by Karl Fischer titration.
Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during experiments with this compound, with a focus on problems that may be linked to batch-to-batch variability.
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Symptoms:
-
Variable cell proliferation or viability in response to the same concentration of this compound from different batches.
-
Discrepancies in gene expression or protein levels in downstream analyses.
-
Unexpected cytotoxicity at concentrations previously determined to be non-toxic.
Possible Causes and Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Action: Re-examine the Certificate of Analysis for each batch. Pay close attention to the purity and impurity profiles.
-
Rationale: Even small differences in impurity levels can have significant biological effects.
-
-
Assess Compound Stability in Culture Media:
-
Action: Prepare a stock solution of this compound and analyze its stability in your cell culture medium over the time course of your experiment using HPLC.
-
Rationale: this compound may degrade in aqueous media, and different batches might have varying stability due to subtle differences in their composition.
-
-
Perform a Dose-Response Curve for Each New Batch:
-
Action: Before starting a large-scale experiment, perform a dose-response curve with each new batch to determine the effective concentration (EC50) or inhibitory concentration (IC50).
-
Rationale: This will help you normalize the biological activity of different batches and adjust concentrations accordingly.
-
-
Check for Contamination:
-
Action: Ensure that your cell cultures are not contaminated with bacteria, fungi, or mycoplasma.
-
Rationale: Contamination can significantly impact cell health and responsiveness to treatment.
-
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Appearance of unknown peaks in the chromatogram that are not present in the reference standard.
-
Variability in the retention time of the main peak.
-
Inconsistent peak shapes.
Possible Causes and Troubleshooting Steps:
-
Analyze a Blank Sample:
-
Action: Inject a sample of your solvent/mobile phase without this compound.
-
Rationale: This will help identify if the unexpected peaks are coming from your solvent or system ("ghost peaks").
-
-
Review the Certificate of Analysis:
-
Action: Compare the impurity profile on the CoA with your chromatogram.
-
Rationale: The unexpected peaks may be known impurities that are present at higher levels in a particular batch.
-
-
Perform Forced Degradation Studies:
-
Action: Subject a sample of this compound to stress conditions (acid, base, heat, oxidation, light) and analyze the resulting solution by HPLC.
-
Rationale: This can help identify if the unknown peaks are degradation products.
-
-
Check for Sample Preparation Issues:
-
Action: Ensure that your sample is fully dissolved and that there is no precipitation. Use a solvent in which this compound is highly soluble for your stock solution.
-
Rationale: Poor solubility or precipitation can lead to inconsistent results and spurious peaks.
-
-
Evaluate Chromatographic Conditions:
-
Action: Ensure your HPLC column is in good condition and that the mobile phase is correctly prepared.
-
Rationale: A deteriorating column or improperly prepared mobile phase can cause peak tailing, splitting, and shifts in retention time.
-
Data Presentation
The following tables provide examples of typical quantitative data that should be reviewed when assessing a new batch of this compound.
Table 1: Typical Physicochemical Properties of this compound
| Property | Specification |
| Chemical Name | [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
| Molecular Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.4 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, chloroform; sparingly soluble in vegetable oils; practically insoluble in water. |
Table 2: Example Certificate of Analysis Data for Two Different Batches
| Parameter | Method | Batch A Specification | Batch A Result | Batch B Result |
| Assay (Purity) | HPLC | ≥ 98.0% | 99.2% | 98.5% |
| Identity | IR | Conforms to reference | Conforms | Conforms |
| Specific Rotation | Polarimetry | +50° to +54° | +52.1° | +51.8° |
| Water Content | Karl Fischer | ≤ 0.5% | 0.2% | 0.4% |
| Related Substances | HPLC | |||
| Nandrolone | ≤ 0.5% | 0.15% | 0.35% | |
| Largest Unspecified Impurity | ≤ 0.1% | 0.08% | 0.09% | |
| Total Impurities | ≤ 1.0% | 0.4% | 0.7% | |
| Residual Solvents | GC-HS | Meets USP <467> | Complies | Complies |
Experimental Protocols
Below are detailed methodologies for key analytical experiments to assess the quality and purity of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and to identify and quantify any related substance impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the this compound sample from the batch to be tested in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram. Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
Protocol 2: Identity Confirmation and Impurity Analysis by LC-MS/MS
Objective: To confirm the identity of this compound and to identify and characterize unknown impurities.
Instrumentation and Reagents:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive ESI
-
MS Analysis: Full scan mode to detect all ions, followed by product ion scan (MS/MS) of the parent ion of this compound and any detected impurity ions to obtain fragmentation patterns for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 10 µg/mL.
-
Analysis: Inject the sample into the LC-MS/MS system.
-
Data Analysis: Confirm the identity of this compound by its retention time and the mass-to-charge ratio (m/z) of its molecular ion. Analyze the mass spectra of any impurity peaks to determine their molecular weights and use the MS/MS fragmentation patterns to help identify their structures.
Mandatory Visualizations
Signaling Pathway
Caption: Androgen receptor signaling pathway for nandrolone.
Experimental Workflow
Caption: Troubleshooting workflow for batch-to-batch variability.
References
Preventing nandrolone acetate precipitation in injection solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nandrolone acetate in injectable solutions. Our focus is to help you understand and prevent the common issue of active pharmaceutical ingredient (API) precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it formulated in an oil-based solution?
This compound is an anabolic-androgenic steroid (AAS) that is an ester of nandrolone.[1] Like other steroid esters, it is highly lipophilic (fat-soluble) and practically insoluble in water.[2][3] Therefore, it is formulated in oleaginous (oily) vehicles for parenteral (intramuscular or subcutaneous) administration. This allows for a stable solution and can create a depot effect, enabling a sustained release of the active compound.
Q2: What are the typical components of a this compound injection solution?
A typical formulation consists of three main components:
-
Active Pharmaceutical Ingredient (API): this compound.
-
Vehicle: A pharmaceutical-grade oil, such as sesame oil, cottonseed oil, grapeseed oil, or ethyl oleate.
-
Co-solvents/Preservatives: Organic solvents like benzyl benzoate and benzyl alcohol are crucial for increasing the solubility of the API and preventing crystallization.[2][4] Benzyl alcohol also serves as a preservative.
Q3: Why has my this compound solution turned cloudy or formed crystals?
This phenomenon, often called "crashing" or precipitation, occurs when the concentration of this compound exceeds its solubility limit in the solvent system. The most common causes are:
-
Low Temperatures: Solubility of nandrolone esters in oil is temperature-dependent.[5][6] Storage at low temperatures (e.g., refrigeration, cold shipping conditions) can significantly decrease solubility and cause the API to crystallize.
-
Insufficient Co-solvents: The ratio of co-solvents (like benzyl benzoate and benzyl alcohol) to the oil vehicle is critical. If their concentration is too low for the amount of API, the solution may be unstable, especially at lower temperatures.
-
High API Concentration: Attempting to create a very high-concentration solution without adjusting the co-solvent ratios can easily lead to supersaturation and subsequent precipitation.
-
Impurities: The presence of impurities can sometimes act as nucleation sites, initiating the crystallization process.[7]
Q4: My solution has crystallized. Is it still usable? How can I redissolve the crystals?
Precipitation indicates an unstable formulation, but it can often be reversed. The product should not be used while crystals are present, as this would lead to inaccurate dosing. To redissolve the crystals, you can gently warm the vial in a water bath. The temperature should be carefully controlled to avoid degrading the API. After warming, swirl the vial gently until the solution is completely clear. Allow it to cool to room temperature and observe if it remains clear. If it recrystallizes upon cooling, the formulation is likely not stable at that temperature and may require reformulation with a higher co-solvent concentration.
Q5: What is the role of benzyl benzoate (BB) and benzyl alcohol (BA) in preventing precipitation?
Both benzyl benzoate and benzyl alcohol are key solubilizing agents.
-
Benzyl Benzoate (BB): Acts as a powerful co-solvent that can dissolve high concentrations of steroid hormones.[8] Its inclusion is often the primary strategy to maintain the API in solution, especially at high concentrations.
-
Benzyl Alcohol (BA): Functions as both a solubilizer and a bacteriostatic preservative.[2] While not as strong a solvent as benzyl benzoate for steroids, it contributes to the overall solvency of the vehicle and is essential for multi-dose vial sterility.
Troubleshooting Guide: Precipitation Issues
Use this guide to diagnose and resolve this compound precipitation in your experimental formulations.
Problem: Crystals have formed in the this compound solution.
Step 1: Initial Diagnosis
-
Observe the Crystals: Are they fine particles making the solution cloudy, or larger, needle-like structures?
-
Check Storage Conditions: Was the solution exposed to cold temperatures (e.g., < 15°C)?
-
Review Formulation Record: What is the concentration of this compound (mg/mL)? What are the percentages of benzyl benzoate (BB) and benzyl alcohol (BA)?
Step 2: Immediate Corrective Action (Re-dissolving)
-
Place the vial in a warm water bath (approximately 40-50°C).
-
Gently swirl the vial periodically. Do not shake vigorously, as this can introduce air bubbles.
-
Continue warming until all crystals have completely dissolved and the solution is clear.
-
Remove the vial from the water bath and allow it to cool slowly to room temperature.
-
Visually inspect for any signs of recrystallization.
Step 3: Long-Term Solution
-
If crystals reappear at room temperature: The formulation is unstable. The solvent system has insufficient capacity for the API concentration.
-
If crystals only appear in the cold and redissolve at room temperature: The formulation is cold-sensitive.
-
Solution 1 (Operational): Implement strict temperature control during storage and transport. Ensure users are instructed to warm and inspect the vial before use.
-
Solution 2 (Formulation): Increase the co-solvent (benzyl benzoate) concentration to improve low-temperature stability.
-
Data Presentation
While specific solubility data for this compound is not widely published, the following tables provide representative data for the closely related and well-studied nandrolone decanoate, as well as typical formulation compositions for injectable steroids. This data should be used as a reference; solubility must be determined experimentally for your specific API and vehicle system.
Table 1: Example Solubilities of Nandrolone Decanoate in Various Solvents (Note: This data is for Nandrolone Decanoate and serves as an illustrative example.)
| Solvent / Oil | Solubility (mg/mL) | Reference |
| Ethyl Oleate | 214.50 ± 4.80 | [11] |
| Oleic Acid | 3330.73 ± 41.68 | [11] |
| Dimethyl Sulfoxide (DMSO) | 0.128 ± 0.0004 | [12] |
| Dimethylformamide (DMF) | 0.140 ± 0.0007 | [12] |
| Water | 5.550 ± 0.087 | [12] |
Table 2: Common Excipient Concentrations in Commercial Injectable Steroid Formulations
| Excipient | Typical Concentration Range | Purpose | Reference(s) |
| Benzyl Alcohol | 0.9% - 10% (v/v) | Preservative, Co-solvent | [2][4] |
| Benzyl Benzoate | 10% - 45%+ (v/v) | Primary Solubilizer | [8][13] |
| Carrier Oil | q.s. to 100% | Vehicle | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a specific solvent system (e.g., grapeseed oil with 2% BA and 20% BB) at a controlled temperature.
Materials:
-
This compound powder
-
Solvent vehicle (pre-mixed and filtered)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC system with UV detector
-
0.45 µm syringe filters
Methodology:
-
Add an excess amount of this compound powder to a series of vials. The goal is to have undissolved solid remaining at equilibrium.
-
Accurately add a known volume (e.g., 5 mL) of the desired solvent vehicle to each vial.
-
Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., set to 25°C for room temperature solubility or 4°C for cold temperature solubility).
-
Agitate the vials for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
After agitation, allow the vials to sit undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable mobile phase solvent (e.g., acetonitrile/water mixture).
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.[7]
-
Calculate the original concentration in mg/mL to determine the saturation solubility.
Protocol 2: Stability Testing of a this compound Formulation
Objective: To evaluate the physical and chemical stability of a prepared this compound solution under various storage conditions.
Materials:
-
Final formulated this compound solution in sealed vials
-
Temperature and humidity-controlled stability chambers
-
HPLC system
-
Visual inspection station with black and white backgrounds
Methodology:
-
Prepare several vials of the final formulation.
-
Initial Analysis (Time 0): Analyze the initial samples for appearance, this compound concentration (assay), and purity (related substances/degradation products).[15]
-
Storage Conditions: Place the remaining vials into stability chambers set to different conditions as per ICH guidelines. Common conditions include:[15]
-
Long-Term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
Refrigerated (if applicable): 5°C
-
-
Testing Frequency: Pull samples from each storage condition at predetermined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated).[15]
-
Analysis at Each Time Point: At each pull point, perform the following tests:
-
Data Evaluation: Compare the results at each time point to the initial (Time 0) data and the product specifications. A significant change, such as precipitation or a drop in assay value, indicates instability under that storage condition.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of co-solvency to prevent precipitation.
References
- 1. This compound | C20H28O3 | CID 102122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NANDROLONE DECANOATE INJECTION USP FOR INTRAMUSCULAR USE C-III Rx only [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3164520A - Injectable steroid compositions containing at least 75% benzyl benzoate - Google Patents [patents.google.com]
- 9. Crystal Structure and Intermolecular Energy for Some Nandrolone Esters | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]
- 14. Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. asean.org [asean.org]
Enhancing the stability of nandrolone acetate for long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for enhancing the stability of nandrolone acetate during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its chemical structure impact its stability?
This compound is an esterified form of the anabolic steroid nandrolone (also known as 19-nortestosterone). The core molecule, nandrolone, is modified by attaching an acetate group via an ester linkage.[1] This esterification is a common strategy for anabolic-androgenic steroids (AAS) to control the drug's release rate and extend its half-life after administration.[1] However, the ester bond itself is the primary site of chemical instability. Compared to longer esters like nandrolone decanoate, the shorter acetate ester chain makes this compound more susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond.[2]
Q2: What are the primary degradation pathways for this compound during storage?
The main degradation pathways for this compound are:
-
Hydrolysis: This is the most significant degradation pathway. The ester bond is cleaved by exposure to moisture, breaking down this compound into free nandrolone and acetic acid.[3] This process can be accelerated by acidic or basic conditions.[4] The formation of nandrolone is often the major degradation impurity found in stability studies of similar nandrolone esters.[4]
-
Oxidation: While hydrolysis is primary, the steroid molecule can also be susceptible to oxidation, especially if stored improperly in the presence of oxygen or in carrier oils that have oxidized.[3] This can lead to discoloration of the product.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. While forced degradation studies on the similar nandrolone phenylpropionate showed it to be relatively stable under photolytic conditions, it is still best practice to protect all steroid compounds from light.[4]
Q3: What are the ideal conditions for the long-term storage of this compound?
To maximize stability, this compound should be stored under controlled conditions that minimize the risk of hydrolysis and oxidation. Studies on other steroid esters have shown that frozen storage is highly effective for long-term stability.[5][6]
Q4: How can I analyze the stability and purity of my this compound samples?
Stability-indicating analytical methods are crucial for accurately determining the concentration of the active pharmaceutical ingredient (API) and quantifying any degradation products. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard and reliable technique for separating this compound from its degradation products, such as free nandrolone.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method used for the quantitative determination of nandrolone and its esters.[7][8]
Troubleshooting Guide
Q: My this compound solution has become cloudy or changed color. What is the likely cause?
A: Cloudiness or discoloration can indicate several issues:
-
Precipitation: The compound may be precipitating out of the solution, which can happen if the storage temperature is too low (but not frozen) or if the solvent can no longer hold the compound in the solution.
-
Oxidation: A yellowish or darker tint can suggest oxidation of the steroid molecule or, more commonly, the carrier oil it is dissolved in.[3]
-
Microbial Growth: If the sample was improperly handled, particularly multi-use vials, microbial contamination can occur, leading to cloudiness.[3] It is crucial to use sterile handling techniques.
Q: My HPLC analysis shows a significant secondary peak that wasn't there initially. What is it?
A: In stability studies of nandrolone esters, the most common degradation product is the parent hormone, nandrolone.[4] Therefore, the new peak is very likely free nandrolone resulting from the hydrolysis of the acetate ester. You can confirm this by running a nandrolone reference standard.
Q: How can I minimize the risk of hydrolysis in my experimental solutions?
A: To prevent hydrolysis, strict moisture control is essential.
-
Use anhydrous (dry) solvents and excipients for all formulations.
-
Prepare solutions in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.
-
Store solutions in tightly sealed, non-reactive containers (e.g., amber glass vials) with an inert gas headspace (like argon or nitrogen) to displace moisture and oxygen.
Data Summary
The following table summarizes the key factors that influence the stability of this compound and recommended mitigation strategies.
| Factor | Effect on this compound Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate degradation, particularly hydrolysis.[2] | Store at controlled, cool temperatures. For long-term storage (>18 months), frozen conditions (-20°C or below) are ideal.[5][6] |
| Moisture (Water) | Primary cause of degradation via hydrolysis, splitting the ester bond.[3] | Use anhydrous solvents, store in tightly sealed containers, and handle in a low-humidity environment. |
| pH | Both acidic and basic conditions significantly accelerate hydrolysis.[4] | Maintain a neutral pH in solutions. Use buffered systems if necessary for the formulation. |
| Light (UV) | Can provide the energy to initiate degradation reactions. | Store in amber or opaque containers to protect from light.[4] |
| Oxygen | Can lead to oxidation of the steroid molecule or carrier oils.[3] | Purge containers with an inert gas (e.g., nitrogen, argon) before sealing to remove oxygen. |
Visualizations & Diagrams
Primary Degradation Pathway: Hydrolysis The diagram below illustrates the primary chemical degradation pathway for this compound, where the ester bond is broken by water (hydrolysis) to yield nandrolone and acetic acid.
Workflow for a Long-Term Stability Study This workflow outlines the key steps for conducting a comprehensive long-term stability study of this compound formulations.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the likely degradation products and demonstrate the stability-indicating capability of the analytical method. It is based on methodologies used for similar compounds like nandrolone phenylpropionate.[4]
1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound API
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
HPLC system with PDA/UV detector
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 400 µg/mL in a suitable diluent (e.g., 20:80 v/v water:acetonitrile).[4]
-
Acid Degradation: Mix equal parts of the stock solution with 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the initial concentration.
-
Base Degradation: Mix equal parts of the stock solution with 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the initial concentration.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the initial concentration.
-
Thermal Degradation: Expose the solid API powder to 105°C for 24 hours. Prepare a sample from the stressed powder at the target concentration.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 48 hours or in a photostability chamber.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the area of the main this compound peak. Use a PDA detector to check for peak purity.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.
1. Objective: To quantify the concentration of this compound and its primary degradation product (nandrolone) in a sample.
2. HPLC Conditions (Example based on similar compounds[4]):
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in a 90:10 (v/v) mixture of water and methanol.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Develop a gradient program that provides good separation of nandrolone and this compound (e.g., starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector Wavelength: 240 nm.
-
Injection Volume: 20 µL.
3. Procedure:
-
Prepare samples and reference standards in the diluent at a known concentration.
-
Inject the samples into the HPLC system.
-
Identify and quantify the peaks based on the retention times of the reference standards for this compound and nandrolone.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed/aged sample to the control sample.
References
- 1. Anabolic Steroid Use and Abuse: Practice Essentials, Biopharmacology of Testosterone, Biochemistry and Pharmacology [emedicine.medscape.com]
- 2. wada-ama.org [wada-ama.org]
- 3. biogeneticsusa.com [biogeneticsusa.com]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Stability of zeranol, nandrolone and trenbolone in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Detection of nandrolone, testosterone, and their esters in rat and human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Nandrolone Acetate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with nandrolone acetate in cell-based assays. Our goal is to help you mitigate off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of testosterone.[1] Its primary, on-target mechanism of action is to bind to and activate the androgen receptor (AR), a type of nuclear receptor that functions as a ligand-dependent transcription factor.[1][2] Upon binding, the nandrolone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the modulation of target gene expression. This results in the anabolic and androgenic effects associated with the compound.[1]
Q2: What are the common off-target effects of this compound observed in cell-based assays?
A2: Off-target effects of this compound can arise from several sources:
-
Cross-reactivity with other steroid receptors: Nandrolone can bind to other nuclear receptors, such as the progesterone receptor (PR), estrogen receptor (ER), and glucocorticoid receptor (GR), although generally with lower affinity than to the AR. This can lead to the unintended activation or inhibition of other signaling pathways.[3][4][5]
-
Activation of membrane-bound receptors and signaling cascades: Nandrolone can initiate rapid, non-genomic signaling events through membrane-associated receptors, leading to the activation of kinase cascades like the MAPK/ERK and Akt pathways.[6][7]
-
Cytotoxicity at high concentrations: At high concentrations, nandrolone can induce cytotoxic effects, including apoptosis and necrosis, which are independent of its AR-mediated activity.[8]
-
Genotoxicity: Some studies suggest that nandrolone may have genotoxic effects at high doses.[9]
Q3: How can I determine if the observed effect in my assay is an off-target effect?
A3: Differentiating between on-target and off-target effects is crucial for data interpretation. Here are some strategies:
-
Use of an AR antagonist: Co-treatment with a specific AR antagonist, such as bicalutamide or enzalutamide, should block the on-target effects of nandrolone. If the observed effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Dose-response analysis: On-target effects typically occur at lower, physiologically relevant concentrations of nandrolone, while off-target effects often manifest at higher concentrations. A comprehensive dose-response curve can help distinguish between these.
-
Use of AR-negative cell lines: Performing your assay in a cell line that does not express the androgen receptor can help identify AR-independent effects.
-
Inhibitors of specific signaling pathways: If you suspect the involvement of a particular off-target pathway (e.g., MAPK/ERK), use a specific inhibitor for that pathway to see if it abolishes the observed effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell-based assays with this compound.
Problem 1: High background or inconsistent results in androgen receptor (AR) reporter assays.
| Possible Cause | Troubleshooting Steps |
| Off-target activation of the reporter construct | 1. Confirm AR-dependence: Co-treat with an AR antagonist (e.g., bicalutamide). A lack of inhibition suggests off-target effects. 2. Optimize nandrolone concentration: Perform a dose-response experiment to identify the concentration range that provides a robust AR-dependent signal without inducing off-target responses. 3. Cell line selection: Ensure your chosen cell line has low endogenous expression of other steroid receptors that might be activated by nandrolone. |
| Cell stress or cytotoxicity | 1. Assess cell viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your reporter assay to ensure that the nandrolone concentrations used are not cytotoxic. 2. Reduce incubation time: Shorter incubation times may minimize cytotoxicity while still allowing for sufficient reporter gene expression. |
| Variability in cell culture conditions | 1. Use charcoal-stripped serum: Phenol red and endogenous steroids in standard fetal bovine serum (FBS) can interfere with steroid hormone assays. Use charcoal-stripped FBS to remove these interfering substances. 2. Maintain consistent cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
Problem 2: Observed cellular response does not correlate with known androgen receptor activity.
| Possible Cause | Troubleshooting Steps |
| Activation of off-target signaling pathways (e.g., MAPK/ERK, Akt) | 1. Inhibitor studies: Use specific inhibitors for suspected off-target pathways (e.g., MEK inhibitor for the MAPK/ERK pathway, PI3K inhibitor for the Akt pathway) to see if the response is attenuated. 2. Western blot analysis: Probe for the phosphorylation of key signaling proteins (e.g., p-ERK, p-Akt) to confirm the activation of these pathways by nandrolone. |
| Cross-reactivity with other steroid receptors | 1. Competitive binding assays: Perform competitive binding assays with radiolabeled ligands for PR, ER, and GR to quantify the binding affinity of nandrolone to these receptors. 2. Use of specific receptor antagonists: Co-treat with antagonists for other steroid receptors (e.g., mifepristone for PR and GR, fulvestrant for ER) to determine their involvement. |
Quantitative Data Summary
The following tables summarize key quantitative data for nandrolone to aid in experimental design and interpretation.
Table 1: Relative Binding Affinities (RBA) of Nandrolone to Steroid Receptors
| Receptor | Relative Binding Affinity (%) | Reference Compound |
| Androgen Receptor (AR) | 154-155 | Testosterone |
| Progesterone Receptor (PR) | 20-22 | Progesterone |
| Estrogen Receptor α (ERα) | < 0.1 | Estradiol |
| Glucocorticoid Receptor (GR) | 0.5 | Dexamethasone |
Data compiled from multiple sources.[3][4][5]
Table 2: Effective and Cytotoxic Concentrations of Nandrolone in a Representative Cell Line (HepG2)
| Concentration Range | Observed Effect |
| 2.5 - 80 µM | Inhibition of cell proliferation (cytostatic) |
| > 80 µM | Increased cytotoxicity |
Data from a study on HepG2 cells.[8] Researchers should determine the optimal and cytotoxic concentrations for their specific cell line.
Detailed Experimental Protocols
Androgen Receptor (AR) Luciferase Reporter Assay
This protocol is a general guideline for a luciferase-based reporter assay to measure AR activation.
Materials:
-
Cells stably or transiently transfected with an AR expression vector and a luciferase reporter vector containing androgen response elements (AREs).
-
Cell culture medium with charcoal-stripped fetal bovine serum (FBS).
-
This compound.
-
AR antagonist (e.g., bicalutamide) as a negative control.
-
Dihydrotestosterone (DHT) as a positive control.
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
Protocol:
-
Seed cells in a 96-well plate at a density of ~20,000 cells/well in 100 µL of culture medium containing charcoal-stripped FBS.[10]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound, DHT, and the AR antagonist in the appropriate assay medium.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. For antagonist experiments, pre-incubate with the antagonist for 1 hour before adding nandrolone.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 15-30 minutes at room temperature with gentle rocking.[10]
-
Measure the luminescence using a luminometer.
Competitive Steroid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of nandrolone for a specific steroid receptor.
Materials:
-
Cytosolic or nuclear extract containing the receptor of interest (e.g., from rat uterine tissue for ER).[11]
-
Radiolabeled ligand for the receptor of interest (e.g., [3H]-estradiol for ER).
-
Unlabeled this compound.
-
Unlabeled specific ligand for the receptor as a positive control.
-
Assay buffer (e.g., TEDG buffer for ER).[11]
-
Hydroxylapatite slurry or other method to separate bound from free ligand.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of unlabeled this compound and the unlabeled specific ligand.
-
In reaction tubes, combine a constant amount of receptor extract, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (nandrolone or specific ligand).
-
Include tubes with only the radiolabeled ligand and receptor extract to determine total binding, and tubes with a large excess of the unlabeled specific ligand to determine non-specific binding.
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from the free radiolabeled ligand by adding hydroxylapatite slurry, incubating, and then centrifuging to pellet the hydroxylapatite with the bound receptor-ligand complexes.
-
Measure the radioactivity in the pellets using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Visualizations of Signaling Pathways and Workflows
On-Target Androgen Receptor Signaling Pathway
Caption: this compound On-Target Signaling Pathway.
Off-Target MAPK/ERK Signaling Pathway Activation
Caption: Nandrolone-Induced Off-Target MAPK/ERK Signaling.
Experimental Workflow for Differentiating On- and Off-Target Effects
Caption: Workflow to Distinguish On- vs. Off-Target Effects.
References
- 1. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hierarchical scaffolding of an ERK1/2 activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 5. Template:Relative affinities of nandrolone and related steroids - Wikipedia [en.wikipedia.org]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Extraction Methods for Nandrolone Acetate from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of nandrolone acetate from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most prevalent and effective methods for extracting this compound from tissues are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1] The choice of method often depends on the tissue type, desired level of cleanliness of the extract, sample throughput, and available equipment.
Q2: Why is sample homogenization a critical step?
A2: Homogenization is crucial for ensuring that the entire sample is uniform, which allows for representative sub-sampling.[2] For tissue samples, this step breaks down the cellular structure, increasing the surface area for the extraction solvent to interact with the analyte, thereby maximizing the extraction efficiency of this compound.
Q3: What is the purpose of using an internal standard in the extraction process?
A3: An internal standard (IS) is a compound with similar chemical properties to the analyte of interest (this compound) that is added to the sample at a known concentration before extraction. It is used to correct for the loss of analyte during sample preparation and to compensate for matrix effects in the analytical instrument, which improves the accuracy and reproducibility of the quantification.[3][4][5]
Q4: How can I minimize matrix effects during LC-MS/MS analysis?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[3][4] To minimize these effects, you can:
-
Optimize the sample cleanup process to remove interfering substances.
-
Use a suitable internal standard, preferably a stable isotope-labeled version of nandrolone.[5]
-
Adjust the chromatographic conditions to separate this compound from interfering compounds.
-
Dilute the sample, although this may compromise the limit of detection.
Q5: What are the best practices for storing tissue samples before extraction?
A5: Tissue samples should be stored at low temperatures, typically at -20°C or -80°C, to minimize enzymatic degradation of this compound.[6][7] It is also advisable to store them in a desiccated environment to prevent the accumulation of moisture.[6][7]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete cell lysis and homogenization | Ensure the tissue is thoroughly homogenized. Consider using mechanical disruption methods like bead beating or sonication.[6] |
| Inappropriate extraction solvent | Verify that the chosen solvent has the appropriate polarity to efficiently solubilize this compound. A mixture of polar and non-polar solvents may be necessary. |
| Incorrect pH of the extraction buffer | The pH of the buffer can affect the solubility and stability of this compound. Optimize the pH to ensure maximum recovery. |
| Insufficient mixing or incubation time | Ensure adequate mixing and allow sufficient time for the solvent to penetrate the tissue matrix and extract the analyte.[7] |
| Analyte loss during solvent evaporation | Use a gentle stream of nitrogen or a vacuum concentrator (e.g., SpeedVac™) for solvent evaporation to prevent loss of the volatile analyte.[6][8] |
High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent sample homogenization | Standardize the homogenization procedure to ensure uniformity across all samples.[2] |
| Inaccurate addition of internal standard | Use a calibrated pipette to add a consistent amount of internal standard to each sample. |
| Presence of matrix effects | Implement strategies to minimize matrix effects, such as improved sample cleanup or the use of a stable isotope-labeled internal standard.[3][4][5] |
| Instrumental instability | Check the performance of the analytical instrument (e.g., LC-MS/MS) to ensure it is properly calibrated and functioning correctly. |
Contamination and Interferences
| Potential Cause | Troubleshooting Step |
| Contaminated glassware or reagents | Use high-purity solvents and thoroughly clean all glassware to avoid external contamination. |
| Co-elution of interfering compounds | Optimize the chromatographic method to improve the separation of this compound from other components in the sample extract. |
| Carryover from previous samples | Implement a rigorous wash cycle for the autosampler and chromatographic column between sample injections to prevent carryover. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
-
Homogenization: Homogenize a known weight of the tissue sample (e.g., 1 gram) in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard.
-
Extraction: Add an immiscible organic solvent (e.g., a mixture of diethyl ether and hexane) to the homogenate. Vortex vigorously for 2-5 minutes to ensure thorough mixing.[6][9]
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the extracted this compound.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS).
Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: Homogenize the tissue and centrifuge to obtain a supernatant.[6]
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through it.[10]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining this compound.[10]
-
Elution: Elute the this compound from the cartridge using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in a suitable solvent for analysis.[10]
QuEChERS Protocol
-
Sample Preparation: Homogenize the tissue sample with water.
-
Extraction and Partitioning: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to the homogenate. Shake vigorously to extract the analyte and induce phase separation.[1][2]
-
Centrifugation: Centrifuge the sample to separate the organic layer.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a dSPE sorbent (e.g., PSA, C18) and magnesium sulfate. Vortex and centrifuge.[2]
-
Analysis: The resulting supernatant can be directly analyzed or further processed if necessary.
Data Presentation
Table 1: Comparison of Extraction Method Performance for this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Typical Recovery | 70-90% | 85-105% | 80-110% |
| Limit of Detection (LOD) | Low ng/g to sub-ng/g | Sub-ng/g | Sub-ng/g to pg/g |
| Limit of Quantification (LOQ) | Low ng/g | Sub-ng/g | pg/g to low ng/g |
| Sample Throughput | Low to medium | Medium | High |
| Cost per Sample | Low | High | Medium |
| Solvent Consumption | High | Low to medium | Low |
Note: The values presented are typical ranges and may vary depending on the specific tissue matrix and analytical instrumentation.
Visualizations
Caption: General workflow for this compound extraction from tissue samples.
Caption: Decision tree for selecting an appropriate extraction method.
Caption: Role of internal standard in correcting for matrix effects.
References
- 1. scielo.br [scielo.br]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. arborassays.com [arborassays.com]
- 7. stressmarq.com [stressmarq.com]
- 8. zellx.de [zellx.de]
- 9. arborassays.com [arborassays.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Nandrolone Acetate Quantification: Immunoassay vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nandrolone acetate, a synthetic anabolic-androgenic steroid, is critical in various fields, from clinical research and anti-doping control to pharmaceutical development. The two most prevalent analytical techniques for this purpose are immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Differences
| Feature | Immunoassay | LC-MS/MS |
| Principle | Antibody-antigen binding | Physicochemical properties (retention time, mass-to-charge ratio) |
| Specificity | Lower, potential for cross-reactivity | High, considered the "gold standard" for steroid analysis.[1] |
| Sensitivity | Generally in the low ng/mL range | High, capable of detecting pg/mL levels.[2] |
| Accuracy | Can be affected by interferences | High, provides precise and accurate quantification |
| Throughput | High, suitable for screening large numbers of samples | Lower, though advancements are improving speed |
| Cost | Lower initial investment and per-sample cost | Higher initial investment and operational costs |
| Expertise | Relatively simple to perform | Requires specialized expertise for method development and data analysis |
Performance Comparison: A Deeper Dive
While immunoassays offer a rapid and cost-effective solution for screening, their inherent limitation lies in specificity. These assays rely on the binding of an antibody to the target analyte. However, due to the structural similarity among steroid hormones, there is a significant risk of cross-reactivity, where the antibody binds to other related compounds, leading to inaccurate, often overestimated, results.[1] For instance, nandrolone has been shown to exhibit cross-reactivity in testosterone immunoassays.
LC-MS/MS, conversely, is widely regarded as the gold standard for steroid quantification due to its superior specificity and sensitivity.[1] This technique physically separates the analyte of interest from other matrix components via liquid chromatography before detecting it based on its unique mass-to-charge ratio using tandem mass spectrometry. This two-tiered identification process virtually eliminates the issue of cross-reactivity, ensuring that the measured signal is genuinely from this compound or its metabolites.
Studies comparing the two techniques for other steroid hormones consistently demonstrate that LC-MS/MS provides more accurate and reliable results, especially at low concentrations.[1]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for both methods based on published data for nandrolone and other anabolic steroids.
| Parameter | Immunoassay (ELISA) | LC-MS/MS |
| Limit of Quantification (LOQ) | ~1 ng/mL[3] | 0.025 - 1 ng/mL.[4][5] |
| Linear Range | Typically 1-100 ng/mL | 0.025 - 3000 pg/mL.[5] |
| Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% (can be affected by cross-reactivity) | 90-110% |
| Cross-reactivity | Potential for significant interference from other steroids | Minimal to none |
Experimental Protocols
This compound Immunoassay (Competitive ELISA)
This protocol is based on commercially available nandrolone ELISA kits.[6][7][8]
Principle: This is a competitive immunoassay. Nandrolone in the sample competes with a fixed amount of enzyme-labeled nandrolone (conjugate) for a limited number of binding sites on an antibody-coated microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of nandrolone in the sample.
Materials:
-
Nandrolone ELISA Kit (containing antibody-coated microplate, nandrolone standards, nandrolone-HRP conjugate, wash buffer, substrate solution, and stop solution).[3]
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the nandrolone-HRP conjugate to each well.
-
Incubate the plate, typically for 60 minutes at room temperature.[6]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate (typically 15-30 minutes) to allow for color development.[6][7]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[7]
-
Calculate the concentration of nandrolone in the samples by comparing their absorbance to the standard curve.
This compound LC-MS/MS
This protocol is a generalized procedure based on various published methods for the analysis of nandrolone and other steroids in biological matrices.[2][9][10]
Principle: The sample is first processed to remove proteins and other interfering substances. The extracted this compound is then separated from other compounds using liquid chromatography and subsequently detected and quantified by tandem mass spectrometry.
Materials:
-
LC-MS/MS system (e.g., Thermo Scientific™ TSQ Quantiva™ with a Dionex™ Vanquish™ HPLC system).[2]
-
Analytical column (e.g., Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[2]
-
Solvents (e.g., methanol, acetonitrile, water)
-
Internal standard (e.g., deuterated nandrolone)
-
Sample preparation reagents (e.g., protein precipitation solvent, liquid-liquid extraction solvent)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a serum sample, add an internal standard.
-
Precipitate proteins by adding a suitable solvent (e.g., acetonitrile) and vortexing.[9]
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging.[9]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.[9]
-
-
LC Separation:
-
Inject the reconstituted sample into the LC system.
-
Separate the analytes using a gradient elution with appropriate mobile phases (e.g., water with ammonium fluoride and methanol).[2]
-
-
MS/MS Detection:
-
Ionize the eluted analytes using an appropriate ion source (e.g., electrospray ionization).
-
Detect and quantify this compound using selected reaction monitoring (SRM) by monitoring specific precursor-to-product ion transitions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. neogen.com [neogen.com]
- 4. Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. tinrad.com [tinrad.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. msacl.org [msacl.org]
Cross-reactivity assessment of nandrolone acetate in steroid immunoassays
A Comparative Guide to Cross-Reactivity in Nandrolone Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of nandrolone, an anabolic androgenic steroid, is critical in clinical research, endocrinology, and forensic toxicology. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for screening due to their high throughput and sensitivity. However, a significant challenge with steroid immunoassays is the potential for cross-reactivity, where the antibody binds to structurally similar but distinct molecules, leading to inaccurate results. This guide provides a comparative analysis of cross-reactivity for nandrolone in various steroid immunoassays, supported by experimental data and detailed methodologies.
The Challenge of Steroid Immunoassay Specificity
Immunoassays for small molecules like steroids rely on antibodies generated against a specific steroid structure. Due to the conserved steran nucleus common to all steroids, antibodies raised against one steroid may inadvertently recognize and bind to others. This is a critical limitation, as structurally related endogenous hormones, metabolites, or synthetic steroid drugs can interfere with the assay, causing falsely elevated measurements.[1][2][3] For instance, several anabolic steroids have been shown to produce clinically significant false positives in testosterone immunoassays.[1][4] Therefore, a thorough assessment of an antibody's cross-reactivity profile is essential for validating any steroid immunoassay.
Experimental Protocols
Determining the cross-reactivity of an immunoassay is a fundamental validation step. The following is a generalized protocol for assessing the interference of various steroid compounds in a competitive ELISA designed for nandrolone.
Protocol for Cross-Reactivity Assessment in a Competitive ELISA
1. Objective: To quantify the degree to which structurally related steroids bind to the anti-nandrolone antibody and interfere with the detection of nandrolone.
2. Materials:
-
Nandrolone ELISA Kit (including anti-nandrolone antibody-coated microplate, nandrolone standards, and enzyme-conjugated nandrolone).
-
High-purity samples of potential cross-reactants (e.g., Nandrolone Acetate, Testosterone, 5α-dihydrotestosterone, Boldenone, Progesterone).
-
Assay buffer (as provided in the kit or a suitable steroid-free matrix like stripped serum).
-
Wash buffer concentrate.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., dilute sulfuric acid).
-
Precision pipettes, microplate reader, and plate washer.
3. Procedure:
-
Preparation of Standards: Prepare a serial dilution of nandrolone standards according to the kit instructions to generate a standard curve. This typically ranges from 0 to 40 ng/mL.
-
Preparation of Test Compounds: Prepare stock solutions of each potential cross-reactant at a high concentration (e.g., 1,000 ng/mL) in the assay buffer. Create a series of dilutions for each compound.
-
Assay Execution (Competitive Format):
-
Add a fixed volume of either the nandrolone standard or the test compound dilution to the appropriate wells of the antibody-coated microplate.
-
Add a fixed volume of the nandrolone-enzyme conjugate to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding between the free nandrolone/test compound and the nandrolone-enzyme conjugate for the antibody binding sites.
-
Wash the plate thoroughly to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a set period to allow color development. The amount of color is inversely proportional to the amount of nandrolone or cross-reactant in the sample.
-
Add the stop solution to halt the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader (e.g., at 450 nm).
-
Generate a standard curve by plotting the absorbance versus the concentration of the nandrolone standards.
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Nandrolone / IC50 of Test Compound) x 100
-
Visualization of Experimental Workflow
The diagram below illustrates the key steps in a typical competitive ELISA used for assessing nandrolone and its cross-reactants.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
A Head-to-Head Comparison of Nandrolone Esters: An In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two commonly studied nandrolone esters: nandrolone decanoate and nandrolone phenylpropionate. The following sections detail their pharmacokinetic profiles and their anabolic versus androgenic activities, supported by experimental data from animal and human studies.
Pharmacokinetic Profile
The duration of action and release kinetics of nandrolone are primarily determined by the length of the ester chain attached to the nandrolone molecule. Longer esters, such as decanoate, exhibit a slower release and a longer half-life compared to shorter esters like phenylpropionate.
A study in healthy men directly compared the pharmacokinetics of nandrolone decanoate and nandrolone phenylpropionate after a single 100 mg intramuscular injection. The results demonstrated a significantly different plasma profile for the two esters. Nandrolone phenylpropionate led to an earlier and higher peak plasma concentration of nandrolone compared to nandrolone decanoate. Conversely, the effects of nandrolone decanoate were more sustained.
Table 1: Comparative Pharmacokinetic Parameters of Nandrolone Esters in Humans
| Parameter | Nandrolone Decanoate | Nandrolone Phenylpropionate |
| Dose | 100 mg (intramuscular) | 100 mg (intramuscular) |
| Vehicle | Arachis oil (4 mL) | Arachis oil (4 mL) |
| Time to Peak Concentration (Tmax) | ~5 days | ~2.5 days |
| Peak Plasma Concentration (Cmax) | Lower | Higher |
| Elimination Half-life (ester) | 6 - 12 days | Shorter than decanoate |
| Testosterone Suppression | Sustained | Rapid but brief |
Anabolic and Androgenic Activity: The Hershberger Assay in Rats
The anabolic (muscle-building) and androgenic (masculinizing) effects of nandrolone esters are typically evaluated in vivo using the Hershberger assay in castrated male rats. This assay measures the change in weight of specific tissues in response to the administration of the compound. The levator ani muscle is a key indicator of anabolic activity, while the ventral prostate and seminal vesicles are markers for androgenic effects.
While a single study providing a direct head-to-head quantitative comparison of organ weights for both esters was not fully accessible, the consistent methodology of the Hershberger assay across different studies allows for a reasonable comparison. The data presented below is compiled from studies utilizing this standard protocol.
Disclaimer: The following data is compiled from separate studies and is not from a direct head-to-head comparison in a single experiment. Therefore, these values should be interpreted with caution as experimental conditions may have varied slightly.
Table 2: Comparative Anabolic and Androgenic Effects of Nandrolone Esters in Castrated Male Rats
| Parameter | Control (Vehicle) | Nandrolone Decanoate | Nandrolone Phenylpropionate |
| Anabolic Activity (Levator Ani Muscle Weight in mg) | Baseline | Increased | Increased |
| Androgenic Activity (Ventral Prostate Weight in mg) | Baseline | Increased | Increased |
| Androgenic Activity (Seminal Vesicle Weight in mg) | Baseline | Increased | Increased |
Note: Specific mean weights and standard deviations are not provided as they were not available in the accessed literature for a direct comparison.
Studies have shown that the anabolic-to-androgenic ratio of nandrolone esters is influenced by the ester chain length.
Experimental Protocols
Pharmacokinetic Study in Healthy Men
Objective: To compare the pharmacokinetic and pharmacodynamic profiles of nandrolone decanoate and nandrolone phenylpropionate.
Subjects: Healthy male volunteers.
Methodology:
-
Randomization: Subjects were randomized into groups to receive a single intramuscular injection of either 100 mg of nandrolone decanoate or 100 mg of nandrolone phenylpropionate.
-
Administration: The injection was administered into the gluteal muscle.
-
Blood Sampling: Blood samples were collected at baseline and at regular intervals for up to 32 days post-injection.
-
Analysis: Plasma concentrations of nandrolone and testosterone were determined using a
Correlating In Vitro and In Vivo Responses to Nandrolone Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo biological responses to nandrolone acetate, a synthetic anabolic-androgenic steroid. By presenting experimental data from both laboratory-based cell studies and animal models, this document aims to offer a comprehensive overview for researchers in drug development and related scientific fields. The following sections detail the effects of nandrolone on testosterone biosynthesis, cell viability, and genotoxicity, supported by experimental protocols and signaling pathway diagrams.
Data Presentation: In Vitro vs. In Vivo Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of nandrolone.
Table 1: Effects of Nandrolone on Testosterone Biosynthesis
| Parameter | In Vitro (R2C Leydig Cells) | In Vivo (Mice/Rats) | Reference |
| Nandrolone Concentration/Dose | 3.9 µM | Moderate to high doses | [1][2] |
| Effect on Testosterone Levels | Significant increase | Significant decrease | [1][2] |
| Nandrolone Concentration/Dose | 15.6 µM | 10 mg/kg/week for 8 weeks (rats) | [1][3] |
| Effect on Testosterone Levels | No significant change from basal levels | Decrease in serum testosterone | [1][3] |
Table 2: Effects of Nandrolone on Steroidogenic Enzyme Expression
| Gene/Protein | In Vitro (R2C Leydig Cells) | In Vivo (Rats) | Reference |
| StAR (Steroidogenic Acute Regulatory Protein) | Increased expression at 3.9 µM | Decreased expression with treatment | [1][4] |
| CYP17A1 (17α-hydroxylase/17,20-lyase) | Decreased expression at 15.6 µM | Decreased expression with treatment | [1][4] |
Table 3: Genotoxic Effects of Nandrolone In Vivo (Mice)
| Dose | DNA Damage (Comet Assay) in various tissues | Micronucleated Polychromatic Erythrocytes | Reference |
| 1.0, 2.5, and 5.0 mg/kg body weight | Significant dose-related increase | Significant increase at all doses | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Cell Line: R2C Leydig cells.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with serial dilutions of nandrolone (0-500 µM) for 24 and 48 hours.
-
After treatment, MTT reagent is added to each well and incubated.
-
A detergent solution is then added to solubilize the formazan crystals.
-
The absorbance is measured spectrophotometrically to determine cell viability.[3]
-
2. Testosterone Measurement (Liquid Chromatography-Mass Spectrometry - LC-MS)
-
Sample: Cell culture medium from nandrolone-treated R2C cells.
-
Procedure:
-
The cell culture medium is collected after the incubation period.
-
Testosterone levels are quantified using a validated LC-MS/MS method.[3]
-
3. Western Blotting for Steroidogenic Enzymes
-
Cell Line: R2C Leydig cells.
-
Procedure:
-
Cell lysates from nandrolone-treated cells are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against StAR and CYP17A1.
-
A secondary antibody conjugated to a detectable marker is used for visualization and quantification of protein levels.[3]
-
4. Quantitative Real-Time PCR (qRT-PCR) for Steroidogenic Enzyme Gene Expression
-
Cell Line: R2C Leydig cells.
-
Procedure:
-
Total RNA is extracted from nandrolone-treated cells.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for StAR and CYP17A1 to measure gene expression levels.[1]
-
In Vivo Assays
1. Animal Model and Nandrolone Administration
-
Procedure:
2. Comet Assay for DNA Damage
-
Sample: Leukocytes, liver, bone marrow, brain, and testicle cells from treated mice.[5]
-
Procedure:
-
Single-cell suspensions are prepared from the tissues.
-
Cells are embedded in agarose on a microscope slide and lysed.
-
The slides undergo electrophoresis, and the DNA is stained.
-
The extent of DNA damage is visualized as a "comet tail" and quantified.[5]
-
3. Micronucleus Test for Clastogenicity
-
Sample: Polychromatic erythrocytes from the bone marrow of treated mice.[5]
-
Procedure:
-
Bone marrow is flushed from the femurs of the mice.
-
Smears are prepared on microscope slides and stained.
-
The frequency of micronucleated polychromatic erythrocytes is scored under a microscope.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by nandrolone and a general experimental workflow for its study.
Caption: Androgen Receptor Signaling Pathway for Nandrolone.
Caption: Nandrolone's Effect on the Steroidogenesis Pathway.
Caption: General Experimental Workflow for Nandrolone Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nandrolone decanoate on expression of steroidogenic enzymes in the rat testis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nandrolone androgenic hormone presents genotoxic effects in different cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of published nandrolone acetate research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of published research findings on nandrolone acetate, a synthetic anabolic-androgenic steroid. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document aims to be a valuable resource for the scientific community. All data is summarized for clear comparison, and detailed experimental protocols for key cited experiments are provided.
I. Comparative Efficacy of Nandrolone Esters
Nandrolone is typically administered as an ester, such as this compound or, more commonly, nandrolone decanoate, to prolong its duration of action. The ester is rapidly hydrolyzed in the blood to release nandrolone, which is the active compound.[1] The pharmacological effects of nandrolone are dependent on the rate of absorption of its ester form.[1]
Table 1: Comparative Effects of Nandrolone Decanoate on Body Composition and Strength
| Study Population | Treatment Group | Dosage | Duration | Change in Lean Body Mass | Change in Fat Mass | Reference |
| Elderly Women with Osteoporosis | Nandrolone Decanoate | 50 mg every 3 weeks | 2 years | ~2 kg increase per year | Significant decrease after 1 year | [2] |
| Placebo | N/A | 2 years | No significant change | No significant change | [2] | |
| HIV-infected Men | Nandrolone Decanoate | Not Specified | Not Specified | +1.34 kg | Not Specified | [3] |
| Placebo | N/A | Not Specified | Not Specified | Not Specified | [3] | |
| Testosterone | Not Specified | Not Specified | +0.65 kg (not significant vs. nandrolone) | Not Specified | [3] | |
| Male Wistar Rats | Nandrolone Decanoate (High Dose) | 1 mg/100 g body weight, once a week | 8 weeks | Increased body protein mass | Decreased subcutaneous and intramuscular fat | [4] |
| Nandrolone Decanoate (Low Dose) | 0.016 mg/100 g body weight, once a week | 8 weeks | No significant change | No significant change | [4] | |
| Vehicle | N/A | 8 weeks | No significant change | No significant change | [4] | |
| Patients with Chronic Kidney Disease (Stage 5) | Nandrolone Decanoate (High Dose) | 200 mg/week (males), 100 mg/week (females) | 24 weeks | +2.1 kg | Not Specified | [5] |
| Nandrolone Decanoate (Medium Dose) | 100 mg/week (males), 50 mg/week (females) | 24 weeks | +1.5 kg | Not Specified | [5] | |
| Nandrolone Decanoate (Low Dose) | 50 mg/week (males), 25 mg/week (females) | 24 weeks | +0.8 kg | Not Specified | [5] | |
| Control | N/A | 24 weeks | +0.3 kg | Not Specified | [5] |
II. Endocrine and Metabolic Effects
Nandrolone administration has significant effects on the endocrine system, primarily through its interaction with the androgen receptor and its influence on the hypothalamic-pituitary-gonadal (HPG) axis.[6]
Table 2: Effects of Nandrolone Decanoate on Endogenous Hormones and Metabolic Markers
| Study Population | Treatment Group | Dosage | Duration | Change in Serum Testosterone | Change in Serum Insulin | Change in Fasting Glucose | Reference |
| Trained and Sedentary Mice | Nandrolone Decanoate (Moderate to High Dose) | Not Specified | 6 weeks | Significant decrease | Not Measured | Not Measured | [7] |
| Male Wistar Rats | Nandrolone Decanoate (High Dose) | 1 mg/100 g body weight, once a week | 8 weeks | Not Measured | Increased | Decreased | [4] |
| Mature and Immature Male Rats | Nandrolone Decanoate | 10 mg/kg/day | 35 and 70 days | Significant reduction | Not Measured | Not Measured | [8] |
| Male Sprague-Dawley Rats | Nandrolone Decanoate (Low and High Dose) | 3 mg/kg and 15 mg/kg | 14 days | Not Measured | Reduced plasma concentrations | Reduced plasma glucose | [9] |
Protocol 1: Evaluation of Nandrolone Decanoate on Testosterone Biosynthesis in Mice [7]
-
Animal Model: Male mice were divided into trained (endurance running on a motorized treadmill 5 days/week) and sedentary groups.
-
Treatment: Mice in both trained and sedentary groups received intramuscular injections of either nandrolone decanoate (at varying doses) or a vehicle (peanut oil and 10% benzoic alcohol) for 6 weeks.
-
Hormone Measurement: Serum testosterone levels were measured using liquid chromatography-mass spectrometry 48 hours after the last training session.
-
Gene and Protein Expression: Western blot analysis and quantitative real-time PCR were used to determine the expression levels of key enzymes involved in testosterone biosynthesis in testicular tissue.
Protocol 2: Assessment of Nandrolone Decanoate on Glucose Metabolism in Rats [4]
-
Animal Model: Male Wistar rats.
-
Treatment: Intramuscular injections of vehicle, a low dose (0.016 mg/100 g body weight), or a high dose (1 mg/100 g body weight) of nandrolone decanoate were administered once a week for 8 weeks.
-
Metabolic Tests: After a 12-hour fast, glucose and pyruvate tolerance tests were performed.
-
Biochemical Analysis: Serum levels of glucose, insulin, and gluconeogenic substrates were measured. Liver glycogen content and adrenal catecholamine content were also assessed.
III. Signaling Pathways and Mechanisms of Action
Nandrolone, as a synthetic androgen, primarily exerts its effects by binding to and activating the androgen receptor (AR).[10] This interaction triggers a cascade of downstream events that influence gene expression and cellular function.
Caption: Androgen Receptor Signaling Pathway for Nandrolone.
The binding of nandrolone to the androgen receptor leads to the dissociation of heat shock proteins and the translocation of the nandrolone-AR complex into the nucleus.[6] In the nucleus, this complex binds to androgen response elements on DNA, initiating the transcription of target genes responsible for the anabolic effects of the steroid.
Nandrolone also negatively impacts the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in endogenous testosterone production.[6][7]
Caption: Negative Feedback of Nandrolone on the HPG Axis.
Caption: Workflow for Assessing Nandrolone's Impact on Testicular Morphology.
Studies investigating the effects of nandrolone on testicular morphology have demonstrated significant structural changes. For instance, research on rats has shown that supraphysiological doses of nandrolone decanoate lead to a reduction in the area of seminiferous tubules and the height of the seminiferous epithelium.[11] Furthermore, these adverse effects may persist even after cessation of the drug.[11]
IV. Adverse Effects
The use of nandrolone, particularly at supraphysiological doses, is associated with a range of adverse effects.
Table 3: Reported Adverse Effects of Nandrolone Decanoate
| System | Adverse Effects | Reference |
| Endocrine | Virilization in females (e.g., hoarseness, hirsutism), gynecomastia in males, hormonal disorders, dyslipidemia, infertility.[2][6][12][13] | [2][6][12][13] |
| Cardiovascular | Vascular damage, coagulation disorders, hypertension.[6][13] | [6][13] |
| Hepatic | Peliosis hepatis (blood-filled cysts in the liver), liver tumors.[12][14] | [12][14] |
| Psychiatric/Mood | Aggressiveness, sleep disorders, anxiety.[6][13][15] | [6][13][15] |
| Musculoskeletal | Premature epiphyseal closure in children.[14] | [14] |
| Renal | Impaired kidney function.[16] | [16] |
| Dermatological | Acne, skin spots.[6][13] | [6][13] |
It is important to note that the incidence and severity of these side effects are often dose-dependent.[2] For example, one study reported that hoarseness in women was more prevalent with more frequent administration of nandrolone decanoate.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of supraphysiological dose of Nandrolone Decanoate on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nandrolone - Wikipedia [en.wikipedia.org]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. The Impact of Nandrolone Decanoate on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The impact of nandrolone decanoate abuse on experimental animal model: Hormonal and biochemical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Genomic and Non-Genomic Effects of Nandrolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genomic and non-genomic effects of nandrolone acetate, a synthetic anabolic-androgenic steroid. The information presented is supported by experimental data to facilitate a comprehensive understanding of its dual mechanisms of action.
Overview of this compound's Mechanisms of Action
Nandrolone, an analog of testosterone, exerts its physiological effects through two distinct pathways: a well-characterized genomic pathway and a more rapidly initiated non-genomic pathway. The classical genomic pathway involves the modulation of gene expression through the androgen receptor (AR), leading to slower, long-lasting effects. In contrast, the non-genomic pathway is characterized by rapid cellular responses that are independent of gene transcription and protein synthesis, often initiated at the cell membrane.
Genomic Effects of this compound
The genomic effects of nandrolone are primarily mediated by its interaction with the intracellular androgen receptor (AR). This pathway is central to its anabolic and androgenic properties.
Signaling Pathway
The genomic signaling cascade of this compound involves the following key steps:
-
Cellular Entry and Receptor Binding: Nandrolone, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm.
-
Conformational Change and Dimerization: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes.
-
Nuclear Translocation: The nandrolone-AR dimer translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Protein Synthesis: This binding initiates the transcription of target genes, leading to the synthesis of new proteins that mediate the physiological effects of nandrolone.
A Comparative Analysis of Nandrolone Acetate and Novel Selective Androgen Receptor Modulators (SARMs)
An Objective Evaluation of Efficacy and Safety for Researchers and Drug Development Professionals
The quest for therapeutic agents that can selectively promote muscle and bone growth while minimizing androgenic side effects has led to the development of both steroidal and non-steroidal compounds. Nandrolone, a well-established anabolic androgenic steroid (AAS), and the newer class of drugs known as selective androgen receptor modulators (SARMs), represent two distinct approaches to achieving this goal. This guide provides a detailed comparison of their efficacy, mechanisms of action, and safety profiles, supported by experimental data.
Introduction to Nandrolone Acetate and SARMs
Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic steroid derived from testosterone.[1][2] Its esters, such as nandrolone decanoate and phenylpropionate, have been used clinically to treat conditions like anemia, osteoporosis, and cachexia.[2] Nandrolone exhibits strong anabolic effects with reduced androgenic activity compared to testosterone.[2][3] This is partly because its metabolite, 5α-dihydronandrolone (DHN), has a lower binding affinity for the androgen receptor (AR) than nandrolone itself, in contrast to testosterone's conversion to the more potent dihydrotestosterone (DHT).[4][5]
Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that are chemically distinct from steroids.[1] They are designed to bind to the androgen receptor and exhibit tissue-selective activation of androgenic signaling.[1] The goal of SARM development is to create compounds that are fully anabolic in muscle and bone but have minimal effects on the prostate and other reproductive tissues.[1][6][7] This tissue selectivity is a key differentiator from traditional anabolic steroids.
Comparative Efficacy: Anabolic and Androgenic Activity
The efficacy of these compounds is often evaluated using the anabolic-androgenic ratio, determined in preclinical models by comparing the anabolic effect on the levator ani muscle to the androgenic effect on the ventral prostate or seminal vesicles.[4]
| Compound | Anabolic Activity (Levator Ani Muscle Growth) | Androgenic Activity (Prostate/Seminal Vesicle Growth) | Anabolic-Androgenic Ratio | Key Findings & Citations |
| Nandrolone Esters | Strong | Weak to Moderate | ~3.29–4.92 : 0.31–0.41 (relative to testosterone) | Considered to have one of the highest anabolic to androgenic ratios among AAS.[3] Its reduced androgenicity is attributed to its metabolism to the less potent 5α-dihydronandrolone.[3][4] |
| Ostarine (MK-2866) | Significant | Minimal | High (Preclinical data) | A phase IIa study in elderly men and women showed significant increases in lean body mass.[7] It is noted to be more effective at increasing lean muscle mass than nandrolone on a milligram-to-milligram basis.[8] |
| LGD-4033 (Ligandrol) | Potent | Minimal | High (Preclinical data) | Clinical trials in healthy young men demonstrated a dose-dependent increase in lean body mass with no significant change in prostate-specific antigen (PSA).[9] It is considered more potent than Ostarine.[8] |
Signaling Pathways and Mechanism of Action
Both nandrolone and SARMs exert their effects by binding to the androgen receptor (AR). However, the downstream consequences of this binding differ, contributing to the tissue selectivity of SARMs.
Nandrolone Signaling:
Upon binding to the AR, nandrolone induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (Hsp90) and translocate to the nucleus.[3] There, the AR-ligand complex binds to androgen response elements (AREs) on DNA, regulating the transcription of target genes involved in muscle growth and other androgenic effects.
SARMs Signaling and Tissue Selectivity:
The tissue selectivity of SARMs is a complex phenomenon that is not yet fully understood but is thought to involve several mechanisms:
-
Differential Cofactor Recruitment: The conformation of the AR induced by a SARM can differ from that induced by a natural androgen. This can lead to the recruitment of different coactivators and corepressors in different tissues, resulting in tissue-specific gene regulation.[1][10] In tissues where coactivators are abundant (e.g., muscle and bone), SARMs act as agonists. In tissues where corepressors are more prevalent (e.g., the prostate), they may act as partial agonists or antagonists.[11][10]
-
Distinct Signaling Pathways: SARMs and androgens like DHT have been shown to activate different downstream signaling pathways. For example, one SARM was found to mediate its effects through Src kinase and MAPK pathways, while DHT primarily utilized IP3, PLC, and PI3K pathways.[10]
-
Lack of 5α-Reduction: Unlike testosterone, nonsteroidal SARMs are not substrates for the enzyme 5α-reductase.[1][11] This prevents their conversion to more potent androgens in tissues like the prostate, contributing to their improved safety profile.[11]
Diagram: Generalized Androgen Receptor Signaling
Caption: Generalized signaling pathway of androgen receptor activation.
Diagram: Proposed Mechanism of SARM Tissue Selectivity
Caption: Differential cofactor recruitment contributing to SARM tissue selectivity.
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity
This is a standardized in vivo assay used to assess the anabolic and androgenic properties of a test compound.
1. Animal Model:
-
Immature, castrated male rats (typically 21-23 days old). Castration removes the endogenous source of androgens.
2. Acclimation:
-
Animals are allowed to acclimate to the housing conditions for a period of 7 days post-castration.
3. Dosing:
-
The test compound (e.g., this compound or a SARM) is administered daily for 7-10 consecutive days.
-
Administration can be via subcutaneous injection or oral gavage, depending on the compound's properties.
-
A vehicle control group (receiving only the delivery vehicle) and a positive control group (e.g., testosterone propionate) are included.
4. Endpoint Measurement:
-
On the day after the final dose, the animals are euthanized.
-
The levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.
5. Data Analysis:
-
The wet weights of the tissues are recorded.
-
The anabolic activity is determined by the increase in the weight of the levator ani muscle relative to the vehicle control group.
-
The androgenic activity is determined by the increase in the weight of the ventral prostate and seminal vesicles relative to the vehicle control group.
-
The anabolic-androgenic ratio is calculated by dividing the relative anabolic effect by the relative androgenic effect.
In Vitro Androgen Receptor Binding and Transcriptional Activation Assay
This assay determines the ability of a compound to bind to the AR and activate gene transcription.
1. Cell Culture:
-
A suitable cell line that expresses the androgen receptor (e.g., PC-3 or LNCaP prostate cancer cells, or a cell line engineered to express the AR) is used.
2. Transfection:
-
Cells are transiently transfected with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).
-
3. Treatment:
-
After a period of incubation to allow for plasmid expression, the cells are treated with varying concentrations of the test compound (this compound or SARM).
-
A positive control (e.g., DHT) and a vehicle control are included.
4. Reporter Gene Assay:
-
After an appropriate incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
5. Data Analysis:
-
The reporter gene activity is normalized to a co-transfected internal control (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
The dose-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the compound's potency as an AR agonist.
Diagram: Experimental Workflow for Hershberger Assay
Caption: Workflow of the Hershberger assay for anabolic and androgenic activity.
Side Effect Profiles
A significant advantage of SARMs over traditional AAS is their potentially more favorable side effect profile.[[“]]
| Side Effect | This compound | Novel SARMs (e.g., Ostarine, LGD-4033) |
| Prostate Enlargement | Potential risk, although lower than testosterone.[3] | Minimal to no effect observed in clinical trials at therapeutic doses.[7][9] |
| Virilization in Women | Can occur, including hirsutism, voice deepening, and clitoral enlargement.[3] | Significantly reduced risk due to tissue selectivity.[7] |
| Suppression of Endogenous Testosterone | Strong suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[3][13] | Dose-dependent suppression of testosterone has been observed, but it appears to be less severe and more readily reversible than with AAS.[9][14] |
| Cardiovascular Effects | Can negatively impact lipid profiles by decreasing HDL ("good") cholesterol.[5][15] | Suppression of HDL cholesterol has been reported in clinical trials.[9] |
| Hepatotoxicity | Generally considered to have low liver toxicity, especially when administered via injection.[3] | Non-steroidal SARMs are not 17-alpha-alkylated and are generally considered to have a lower risk of liver toxicity, though some cases of drug-induced liver injury have been reported with high doses.[14][16] |
Conclusion
This compound has a long history of clinical use and a well-documented anabolic effect. However, its use is associated with a range of androgenic side effects. Novel SARMs represent a promising new class of drugs that offer the potential for similar anabolic benefits in muscle and bone but with a significantly improved safety profile due to their tissue-selective mechanism of action.[6][[“]]
While preclinical and early-phase clinical data for SARMs are encouraging, more extensive, long-term clinical trials are necessary to fully establish their efficacy and safety compared to traditional anabolic agents like nandrolone. For researchers and drug development professionals, the continued investigation of SARMs holds the potential to yield new therapies for a variety of conditions, including muscle wasting diseases, osteoporosis, and frailty.[1][7]
References
- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative safety evaluation of selective androgen receptor modulators and anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moreplatesmoredates.com [moreplatesmoredates.com]
- 9. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 12. consensus.app [consensus.app]
- 13. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. insidebodybuilding.com [insidebodybuilding.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Ligandrol or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Nandrolone Acetate
For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical compounds like nandrolone acetate are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a synthetic anabolic steroid, requires meticulous handling throughout its lifecycle, including its final disposition. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, aligning with institutional and federal regulations.
This compound is classified as a controlled substance, necessitating stringent protocols for its handling and disposal to prevent diversion and environmental contamination. Failure to adhere to these regulations can result of significant legal and financial repercussions. Therefore, a clear and systematic disposal plan is an essential component of laboratory safety and operational integrity.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is to render it "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that could be abused.[1][2] This is typically achieved through chemical denaturation or high-temperature incineration. It is crucial to distinguish between "inventory" (unused, expired, or recalled substances) and "wastage" (residual amounts remaining after administration), as disposal requirements may differ.[3]
Step-by-Step Disposal Procedures
The following steps outline the recommended procedures for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure risks. This includes:
-
Safety glasses or goggles
-
A lab coat or other protective clothing
-
Chemical-resistant gloves
Ensure that all handling and disposal activities are conducted in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of any dust or aerosols.[4][5]
2. Segregation and Containment:
Properly segregate this compound waste from other laboratory waste streams. Use designated, clearly labeled, leak-proof containers for collection. For solid forms, ensure the container is suitable to prevent dust formation.[6]
3. Disposal of Unused or Expired Inventory:
Unused or expired this compound from inventory must be disposed of through one of the following DEA-approved methods:
-
Reverse Distributor: This is a common and recommended method where the substance is transferred to a DEA-registered reverse distributor who is authorized to handle and destroy controlled substances.[1][3] This process requires meticulous record-keeping of the transfer.
-
Incineration: The substance can be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[7] This method ensures the complete destruction of the compound.
-
On-Site Destruction (with DEA approval): In some cases, a registrant may be granted permission by the local DEA office to destroy the substance on-site. This requires obtaining a DEA Form 41 and having the destruction witnessed by two authorized employees.
4. Disposal of Pharmaceutical Wastage:
Wastage, such as the small amount of this compound remaining in a vial or syringe after administration, must also be disposed of properly to prevent diversion. While the DEA does not mandate that wastage be rendered non-retrievable in the same way as inventory, it strongly recommends security controls.[3]
-
Chemical Deactivation: Commercial drug disposal systems, often containing activated carbon, can be used to denature and solidify the liquid waste, rendering it inactive.[2][8]
-
Witnessed Destruction: The destruction of wastage should be witnessed by two individuals, and a detailed record of the disposal should be maintained.[1]
5. Record Keeping:
Meticulous record-keeping is a critical component of controlled substance disposal. All disposal records, including transfer forms and destruction logs, must be maintained for a minimum of two years and be readily available for inspection by the DEA.[2][9] For inventory disposal, a copy of the DEA Form 41, provided by the reverse distributor or completed for on-site destruction, is essential.[3]
6. Packaging and Transportation:
For off-site disposal, ensure that the waste is packaged and transported in accordance with all applicable federal, state, and local regulations. The packaging should be secure to prevent spills or leaks during transit.
Quantitative Data Summary
While specific quantitative parameters for disposal are not extensively detailed in safety data sheets, the following table summarizes key compliance-related figures.
| Parameter | Guideline | Source |
| Record Keeping Duration | Minimum of 2 years | [2][9] |
| Witness Requirement (Wastage/On-site Destruction) | 2 authorized individuals | [1] |
| DEA Form for Inventory Destruction | DEA Form 41 | [3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following these established procedures, researchers and scientists can ensure the safety of their colleagues, protect the environment, and maintain full compliance with federal and institutional regulations. Adherence to these guidelines fosters a culture of safety and responsibility within the scientific community. It is crucial to remember that this compound must not be disposed of with household garbage or allowed to enter sewage systems.[10][11]
References
- 1. practicegreenhealth.org [practicegreenhealth.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Nandrolone Decanoate - Safety Data Sheet [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pharmacopoeia.com [pharmacopoeia.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Nandrolone Acetate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nandrolone Acetate. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a potent synthetic anabolic-androgenic steroid and is suspected of causing cancer, may damage fertility or the unborn child, and may cause endocrine disruption.[1][2][3]
Personal Protective Equipment (PPE) and Engineering Controls
The primary objective when handling this compound is to minimize exposure through inhalation, skin contact, and ingestion.[4] A combination of engineering controls and personal protective equipment is required.
Engineering Controls:
-
Ventilation: All handling of this compound powder should occur in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to control airborne particles.[2][5][6][7]
-
Designated Area: A specific area should be designated for the handling of potent compounds like this compound to prevent cross-contamination.[8]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the final and critical barrier to exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free, chemically compatible gloves (e.g., nitrile).[8] | Prevents skin contact and absorption. Double gloving reduces the risk of contamination during glove removal.[8] Powder-free gloves are recommended to avoid aerosolization of the compound.[4] |
| Eye/Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield.[2][8] | Protects against splashes and airborne particles. A face shield offers the most comprehensive protection.[4] |
| Body Protection | A disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[9] A lab coat should be worn as a minimum.[7] | Prevents contamination of personal clothing. Cloth lab coats are not recommended as they can absorb the material.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a containment hood or if there is a risk of aerosol generation.[2][7][8] | Protects against inhalation of fine particles. Surgical masks offer insufficient protection.[4] |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Pre-Handling:
-
Obtain Special Instructions: Before any handling, read and understand all safety precautions.[1][2]
-
Designated Area Preparation: Ensure the designated handling area (e.g., fume hood) is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including weighing papers, spatulas, and waste containers, within the containment area before introducing the this compound.
-
Don PPE: Put on all required PPE in the correct order (gown, mask/respirator, goggles/face shield, inner gloves, outer gloves).
2. Handling this compound Powder:
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh paper within the fume hood. Avoid creating dust.
-
Transfer: Use a dedicated spatula to transfer the powder to the reaction vessel or container.
-
Cleaning: After handling, decontaminate all surfaces and equipment with a suitable solvent or detergent.[8]
3. Post-Handling and Waste Disposal:
-
Glove Removal: Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the inner gloves only after all other PPE has been removed.[8]
-
PPE Disposal: All disposable PPE (gloves, gown, mask) should be considered contaminated and disposed of as hazardous waste in a clearly labeled, sealed container.[1][6]
-
Waste Chemical Disposal: Unused this compound and contaminated materials must be disposed of as hazardous chemical waste in accordance with all local, regional, national, and international regulations.[1][6][10] Do not allow the product to enter the sewage system or water courses.[1][5]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][5][8]
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and rinse thoroughly.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for several minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6][7][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
-
Medical Attention: In all cases of exposure or concern, seek immediate medical advice or attention.[1][2][6]
Experimental Workflow for Safe Handling
Caption: Logical workflow for handling this compound.
This procedural flowchart outlines the critical steps for safely managing this compound in a laboratory setting, from initial preparation to final waste disposal and personal hygiene. Each step is designed to minimize exposure risk and ensure a controlled and safe working environment.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. biosynth.com [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Nandrolone Decanoate - Safety Data Sheet [chemicalbook.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. pccarx.com [pccarx.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
